Quin C1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVAHQXRDLSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quin C1: A Technical Guide to its Mechanism of Action as a Formyl Peptide Receptor 2 (FPR2/ALX) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quin C1 is a potent and selective synthetic agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This G protein-coupled receptor plays a critical role in the resolution of inflammation. Activation of FPR2/ALX by this compound initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory responses and promote a pro-resolving cellular phenotype. This document provides an in-depth technical overview of the mechanism of action of this compound, including its effects on inflammatory mediator production and the underlying signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Core Mechanism of Action: FPR2/ALX Agonism
This compound exerts its biological effects through specific binding to and activation of FPR2/ALX[1]. This receptor is expressed on various immune cells, including microglia, neutrophils, and monocytes. Upon activation by agonists like this compound, FPR2/ALX can initiate distinct signaling pathways that lead to a reduction in pro-inflammatory responses and an enhancement of anti-inflammatory and pro-resolving processes.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the in vitro effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on LPS-Induced Inflammatory Mediator Production in Microglia
| Cell Line | Stimulant | This compound Concentration | Time Point | Measured Effect | Reference |
| BV2 (murine microglia) | LPS (50 ng/mL) | 100 nM | 24 and 48 hours | Significant suppression of TNF-α production | [1] |
| BV2 (murine microglia) | LPS (50 ng/mL) | 100 nM | 24 and 48 hours | Significant suppression of Nitric Oxide (NO) production | [1] |
| BV2 (murine microglia) | LPS (50 ng/mL) | 100 nM | 48 hours | Significant enhancement of IL-10 production | [1] |
Table 2: Effect of this compound on FPR2/ALX Internalization
| Cell Line | This compound Concentration | Effect | Reference |
| HeLa cells stably expressing human FPR2/ALX | > 1 µM | Elicits FPR2/ALX internalization | [2] |
Signaling Pathways
The activation of FPR2/ALX by this compound can trigger two main signaling cascades, leading to its anti-inflammatory and pro-resolving effects. The engagement of a specific pathway can be ligand-dependent, a phenomenon known as biased agonism.
3.1. G Protein-Dependent Pathway
Classical G protein-coupled receptor (GPCR) signaling involves the activation of heterotrimeric G proteins. For FPR2/ALX, this typically involves Gαi, which inhibits adenylyl cyclase, and the release of Gβγ subunits. These subunits can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC) and the ERK/MAPK pathway.
3.2. β-Arrestin-Dependent (G Protein-Independent) Pathway
Agonists like this compound can promote a "biased" signaling cascade that is independent of G-protein coupling and is mediated by β-arrestins. This pathway is often associated with the pro-resolving functions of FPR2/ALX. Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited. This can lead to the activation of the p38 MAPK signaling pathway, which is implicated in the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
4.1. Measurement of Cytokine and Nitric Oxide Production in LPS-Stimulated BV2 Microglia
This protocol outlines the steps to quantify the effect of this compound on the production of TNF-α, IL-10, and Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System for NO measurement
-
ELISA kits for mouse TNF-α and IL-10
-
96-well cell culture plates
-
Spectrophotometer (for NO measurement)
-
Plate reader (for ELISA)
Procedure:
-
Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: The following day, replace the medium with fresh DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (50 ng/mL) for 24 or 48 hours. Include control wells with vehicle only and LPS only.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 400 x g for 5 minutes and collect the supernatants for analysis.
-
Nitric Oxide Measurement:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent kit) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a spectrophotometer. Calculate NO concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Follow the manufacturer's instructions for the mouse TNF-α and IL-10 ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the collected cell culture supernatants and standards.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curves.
-
4.2. Western Blot for p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK in BV2 cells treated with this compound, as an indicator of β-arrestin-dependent signaling.
Materials:
-
BV2 murine microglial cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed BV2 cells in 6-well plates. Once confluent, treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.
Conclusion
This compound is a valuable research tool for investigating the roles of FPR2/ALX in inflammation and its resolution. Its specific agonistic activity allows for the targeted modulation of this key receptor. The anti-inflammatory effects of this compound, characterized by the suppression of pro-inflammatory mediators like TNF-α and NO, and the promotion of the anti-inflammatory cytokine IL-10, are mediated through the activation of FPR2/ALX and the subsequent engagement of downstream signaling pathways, including the pro-resolving p38 MAPK cascade. The provided experimental protocols offer a framework for further elucidation of the precise molecular mechanisms and therapeutic potential of this compound and other FPR2/ALX agonists.
References
Quin-C1: A Selective Fpr2 Agonist for Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) has emerged as a potent and highly selective synthetic agonist for the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor critically involved in the regulation of inflammatory processes. This document provides a comprehensive technical overview of Quin-C1, detailing its pharmacological properties, signaling pathways, and the experimental methodologies used for its characterization. Quin-C1 exhibits biased agonism, potently inducing calcium mobilization and chemotaxis while demonstrating minimal stimulation of superoxide production. This unique profile, coupled with its demonstrated anti-inflammatory effects in preclinical models, positions Quin-C1 as a valuable tool for investigating Fpr2-mediated signaling and as a potential therapeutic lead for inflammatory disorders.
Introduction to Quin-C1 and Fpr2
The Formyl Peptide Receptor (Fpr) family, comprising Fpr1, Fpr2, and Fpr3 in humans, are key players in the innate immune response, recognizing a diverse array of pathogen- and host-derived ligands. Fpr2, in particular, is a promiscuous receptor that binds to a wide range of structurally distinct agonists, leading to either pro-inflammatory or pro-resolving cellular responses. This dual functionality makes Fpr2 an attractive therapeutic target.
Quin-C1 is a small molecule agonist that displays high selectivity for Fpr2 over Fpr1.[1][2] Its discovery through library screening has provided researchers with a valuable chemical probe to dissect the complex signaling cascades governed by Fpr2.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for Quin-C1 in various functional assays.
Table 1: Potency of Quin-C1 in Fpr2-Mediated Responses
| Assay | Cell Type | Parameter | Value | Reference(s) |
| Calcium Mobilization | Fpr2-transfected mast cells | EC50 | 15 nM | [3] |
| Multiple Activities | Neutrophils, Fpr2-expressing cells | pEC50 | 5.72 | [4] |
| Fpr2 Desensitization | Not specified | IC50 | 0.04 µM | [5] |
Table 2: Selectivity Profile of Quin-C1
| Receptor | Activity | Observation | Reference(s) |
| Fpr1 | Agonism | No significant calcium mobilization in Fpr1-transfected cells | |
| Fpr1 | Binding | Does not inhibit [3H]fMLF binding at concentrations up to 100 µM |
Table 3: In Vitro Anti-Inflammatory and Biased Agonist Effects of Quin-C1
| Assay | Cell Type/Model | Effect | Concentration | Reference(s) |
| ROS Production | Immortalised murine microglia (BV2 cells) | Reduction of LPS and Aβ1-42-induced ROS to baseline | 100 nM | |
| ROS Production | Human neutrophils | No substantial superoxide generation | Up to 100 µM | |
| TNFα Production | LPS-stimulated BV2 cells | Significant suppression | 100 nM | |
| Nitric Oxide (NO) Production | LPS-stimulated BV2 cells | Significant suppression | 100 nM | |
| IL-10 Production | LPS-stimulated BV2 cells | Significant enhancement | 100 nM |
Table 4: In Vivo Anti-Inflammatory Effects of Quin-C1
| Animal Model | Effect | Reference(s) |
| Bleomycin-induced lung injury (mouse) | Reduced expression of TNF-α, IL-1β, keratinocyte-derived chemokine, TGF-β1, and CXCL10 | |
| Bleomycin-induced lung injury (mouse) | Reduced neutrophil and lymphocyte counts in bronchoalveolar lavage fluid and decreased collagen deposition |
Signaling Pathways Activated by Quin-C1
Upon binding to Fpr2, Quin-C1 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors. The primary pathway involves the activation of Gαi proteins, leading to the dissociation of Gβγ subunits. This triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Concurrently, activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases (ERK), has been observed.
References
- 1. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 2. Cytokine-induced neutrophil chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. mdpi.com [mdpi.com]
- 5. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Resolving Role of Quin C1 in Modulating Microglial Phenotype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microglial activation is a central process in neuroinflammation, contributing significantly to the pathology of various neurodegenerative diseases. The modulation of microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) state represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), in driving this phenotypic shift. We present quantitative data on its effects on key microglial markers, detailed experimental protocols for reproducing and extending these findings, and visualizations of the implicated signaling pathways and experimental workflows.
Introduction
Neuroinflammation, orchestrated by the brain's resident immune cells, the microglia, is a double-edged sword. While essential for clearing pathogens and cellular debris, chronic microglial activation can lead to the release of neurotoxic mediators, exacerbating neuronal damage. Microglia exist on a spectrum of activation states, with the M1 phenotype characterized by the production of pro-inflammatory cytokines like TNFα and nitric oxide (NO), and the M2 phenotype associated with the release of anti-inflammatory cytokines such as IL-10 and the expression of surface markers like CD206.
This compound is a small molecule agonist that selectively targets Fpr2, a G-protein coupled receptor implicated in the resolution of inflammation.[1] Activation of Fpr2 by this compound in microglia has been shown to suppress pro-inflammatory responses and promote a pro-resolving phenotype, making it a molecule of significant interest for therapeutic development in neurodegenerative disorders.[1]
Quantitative Data on this compound's Effect on Microglial Phenotype
The following tables summarize the quantitative effects of this compound on key markers of microglial activation in different experimental models.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Markers in BV2 Microglia
| Marker | Treatment | Concentration | Time Point | Result |
| TNFα | LPS | 50 ng/mL | 24h | Increased |
| LPS + this compound | 50 ng/mL + 100 nM | 24h | Significantly Suppressed | |
| LPS | 50 ng/mL | 48h | Increased | |
| LPS + this compound | 50 ng/mL + 100 nM | 48h | Significantly Suppressed | |
| Nitric Oxide (NO) | LPS | 50 ng/mL | 24h | Increased |
| LPS + this compound | 50 ng/mL + 100 nM | 24h | Significantly Suppressed | |
| LPS | 50 ng/mL | 48h | Increased | |
| LPS + this compound | 50 ng/mL + 100 nM | 48h | Significantly Suppressed |
Data derived from Wickstead et al., 2018.[1] The term "Significantly Suppressed" indicates a statistically significant reduction compared to LPS treatment alone, though specific numerical values are not provided in the source.
Table 2: Effect of this compound on LPS-Induced Anti-inflammatory Marker in BV2 Microglia
| Marker | Treatment | Concentration | Time Point | Result |
| IL-10 | LPS | 50 ng/mL | 48h | No significant change |
| LPS + this compound | 50 ng/mL + 100 nM | 48h | Significantly Enhanced |
Data derived from Wickstead et al., 2018.[1] The term "Significantly Enhanced" indicates a statistically significant increase compared to LPS treatment alone, though specific numerical values are not provided in the source.
Table 3: Effect of this compound on Aβ1-42-Induced Phenotypic Markers in Primary Murine Microglia
| Marker | Treatment | Concentration | Time Point | Result |
| CD38 (M1 marker) | Aβ1-42 | 100 nM | 48h | Increased |
| Aβ1-42 + this compound | 100 nM + 100 nM | 48h | Reduced | |
| CD206 (M2 marker) | Aβ1-42 | 100 nM | 48h | No significant change |
| Aβ1-42 + this compound | 100 nM + 100 nM | 48h | Increased |
Data derived from Wickstead et al., 2018.[1] Specific quantitative reductions or increases are not available in the source.
Table 4: Effect of this compound on LPS- and Aβ1-42-Induced Reactive Oxygen Species (ROS) Production
| Cell Type | Stimulus | Concentration | This compound Concentration | Result |
| BV2 Microglia | LPS | 50 ng/mL | 100 nM | Reduced to baseline |
| BV2 Microglia | Aβ1-42 | 100 nM | 100 nM | Reduced to baseline |
Data derived from Wickstead et al., 2018. The effect was blocked by the Fpr2 antagonist, WRW4.
Signaling Pathways
Activation of Fpr2 by this compound initiates a signaling cascade that shifts the microglial phenotype towards a pro-resolving state. This involves the inhibition of pro-inflammatory pathways and the potential activation of anti-inflammatory pathways.
Figure 1: Proposed signaling pathway of this compound in microglia.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture
-
BV2 Microglial Cell Line:
-
Culture BV2 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Primary Murine Microglia Isolation:
-
Euthanize neonatal (P0-P2) mouse pups and dissect the cortices.
-
Mechanically dissociate the tissue and incubate with trypsin-EDTA to obtain a single-cell suspension.
-
Plate the mixed glial cell suspension in T75 flasks coated with poly-D-lysine.
-
After 7-10 days, when a confluent astrocyte layer has formed, isolate microglia by gentle shaking.
-
Plate purified microglia for subsequent experiments.
-
Experimental Workflow for In Vitro Studies
The following diagram illustrates the general workflow for investigating the effects of this compound on microglia.
Figure 2: General experimental workflow for in vitro studies.
Specific Assay Protocols
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect cell culture supernatants at 24 and 48 hours post-treatment.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration based on a sodium nitrite standard curve.
-
-
Reactive Oxygen Species (ROS) Detection (carboxy-H2DCFDA):
-
Wash cells with pre-warmed PBS.
-
Load cells with 10 µM carboxy-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash cells to remove excess probe.
-
Add phenol red-free medium and the respective stimuli (LPS or Aβ1-42) followed by this compound.
-
Measure fluorescence intensity at excitation/emission wavelengths of ~495/525 nm at various time points using a fluorescence plate reader or microscope.
-
-
Flow Cytometry for CD38 and CD206:
-
Harvest primary microglia 48 hours after treatment.
-
Wash cells with FACS buffer (PBS containing 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain cells with fluorescently conjugated antibodies against CD38 and CD206 for 30 minutes on ice.
-
Wash cells and resuspend in FACS buffer.
-
Analyze the stained cells using a flow cytometer.
-
Discussion and Future Directions
The available data strongly suggest that this compound, through its agonistic action on Fpr2, can effectively modulate the microglial phenotype. It suppresses the production of key pro-inflammatory mediators while enhancing anti-inflammatory signals and reducing oxidative stress. This positions Fpr2 as a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise downstream signaling cascades activated by this compound in microglia to better understand its mechanism of action.
-
Conducting in vivo studies in animal models of neurodegeneration to validate the therapeutic potential of this compound.
-
Investigating the long-term effects of Fpr2 modulation on microglial function and brain homeostasis.
By providing a comprehensive resource for researchers, this guide aims to facilitate further investigation into the promising therapeutic avenue of Fpr2 agonism for the treatment of neuroinflammatory disorders.
References
An In-depth Technical Guide to the Discovery and Synthesis of Quin C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quin C1, a selective non-peptide agonist of the Formyl Peptide Receptor 2 (FPR2), represents a significant milestone in the development of modulators for inflammatory and immune responses. Discovered through high-throughput screening, this quinazolinone derivative has demonstrated a unique biased agonism, selectively activating certain FPR2-mediated pathways without triggering pro-inflammatory responses like superoxide generation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an analysis of its signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Discovery and Background
This compound, with the chemical name 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide, was first identified by Nanamori and colleagues in 2004 as a novel, non-peptide ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), now more commonly known as FPR2[1][2][3]. The discovery was the result of a high-throughput screening of a compound library aimed at identifying new pharmacological tools to study FPR2[1][4].
FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in host defense and the regulation of inflammation. It recognizes a diverse range of ligands, including N-formylated peptides from bacteria and mitochondria, as well as various endogenous pro- and anti-inflammatory mediators. The identification of this compound as a selective FPR2 agonist provided a valuable chemical probe to dissect the complex signaling cascades initiated by this receptor.
Physicochemical and Biological Properties
This compound is a small molecule with the molecular formula C26H27N3O4 and a molecular weight of 445.5 g/mol . Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C26H27N3O4 | PubChem |
| Molecular Weight | 445.5 g/mol | PubChem |
| IUPAC Name | 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | PubChem |
| CAS Number | 778577-09-0 | PubChem |
| Topological Polar Surface Area | 79.9 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Caption: Table 1. Physicochemical properties of this compound.
The biological activity of this compound is characterized by its selective agonism at FPR2. Notably, it exhibits biased signaling, meaning it activates only a subset of the downstream pathways typically associated with FPR2 activation. A key feature of this compound is its inability to induce superoxide generation in neutrophils, a common pro-inflammatory response mediated by other FPR2 agonists.
| Biological Activity | EC50 / IC50 | Cell Type / Assay | Source |
| Degranulation (β-glucuronidase release) | 1.88 x 10⁻⁶ M | RBL-FPRL1 cells | |
| Calcium Mobilization | ~1.4 µM | FPR2-expressing cells | |
| FPR2 Desensitization | 0.04 μM | N/A | |
| Superoxide Generation | No activity up to 100 µM | Neutrophils |
Caption: Table 2. Quantitative biological activity of this compound.
Synthesis of this compound
While the original discovery paper by Nanamori et al. (2004) does not provide a detailed synthesis protocol, the synthesis of this compound can be achieved through established methods for the preparation of 3-amino-2-aryl-quinazolin-4(3H)-ones. The following represents a plausible synthetic route based on general procedures for this class of compounds.
Experimental Protocol
Step 1: Synthesis of 2-(4-methoxybenzoyl)aminobenzoic acid
To a solution of anthranilic acid in a suitable solvent such as pyridine or dichloromethane, an equimolar amount of 4-methoxybenzoyl chloride is added dropwise at 0°C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting product is typically precipitated by the addition of water or a dilute acid solution, filtered, washed, and dried.
Step 2: Synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
The 2-(4-methoxybenzoyl)aminobenzoic acid from the previous step is heated under reflux with acetic anhydride for several hours. After cooling, the product crystallizes and is collected by filtration, washed with a cold solvent like ethanol, and dried to yield the benzoxazinone intermediate.
Step 3: Synthesis of 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
The 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is dissolved in a solvent such as ethanol or pyridine, and an excess of hydrazine hydrate is added. The mixture is then heated to reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried.
Step 4: Synthesis of 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (this compound)
The 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is dissolved in a suitable aprotic solvent like dichloromethane or DMF, and a base such as triethylamine or pyridine is added. 4-Butoxybenzoyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The final product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.
Synthesis Workflow
Caption: A representative synthetic workflow for this compound.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to FPR2, a receptor coupled to inhibitory G-proteins (Gi). Upon activation by this compound, FPR2 initiates a signaling cascade that leads to selective downstream effects. Unlike many other FPR2 agonists, this compound does not robustly activate the NADPH oxidase complex responsible for superoxide production. However, it does stimulate other pathways, including:
-
Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and activation of protein kinase C (PKC).
-
MAPK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, a key regulator of cell survival and metabolism.
The biased nature of this compound's signaling makes it a particularly interesting molecule for therapeutic development, as it may be possible to harness the beneficial anti-inflammatory and pro-resolving effects of FPR2 activation without inducing detrimental pro-inflammatory responses.
Caption: Signaling pathways activated by this compound through FPR2.
Conclusion
This compound stands as a pioneering example of a selective, non-peptide agonist for FPR2. Its discovery has not only provided a crucial tool for investigating the intricacies of FPR2 signaling but has also opened new avenues for the development of biased agonists as therapeutic agents. The ability of this compound to elicit specific anti-inflammatory and pro-resolving cellular responses without triggering harmful oxidative bursts highlights the potential of targeting FPR2 for the treatment of a variety of inflammatory diseases. This technical guide consolidates the key information regarding the discovery and synthesis of this compound, offering a foundational resource for further research and development in this promising area of pharmacology.
References
- 1. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Quin-C1: A Selective Fpr2 Agonist for the Mitigation of Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of Quin-C1, a selective Formyl Peptide Receptor 2 (Fpr2) agonist, in modulating neuroinflammatory pathways. This document details the mechanism of action, experimental validation, and potential therapeutic implications of Quin-C1 in neurodegenerative diseases characterized by chronic inflammation.
Executive Summary
Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease (AD).[1] Persistent activation of these glial cells contributes to a chronic, pro-inflammatory environment within the central nervous system (CNS), leading to neuronal damage and disease progression.[1] Quin-C1, a selective agonist of the Formyl Peptide Receptor 2 (Fpr2), has demonstrated significant potential in shifting the microglial phenotype from a pro-inflammatory to a pro-resolving state. This guide will explore the current understanding of Quin-C1's impact on neuroinflammatory cascades, supported by experimental data.
Mechanism of Action: Fpr2-Mediated Neuroinflammation Resolution
Quin-C1 exerts its anti-inflammatory effects through the activation of Fpr2, a G protein-coupled receptor expressed on microglia.[1] Fpr2 plays a crucial role in the resolution of inflammation.[1] The proposed signaling pathway for Quin-C1's action is initiated by its binding to Fpr2 on the microglial cell surface. This interaction is hypothesized to trigger downstream signaling cascades that ultimately lead to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory and pro-resolving factors.
Caption: Proposed signaling pathway of Quin-C1 via Fpr2 activation in microglia.
Experimental Data on the Effects of Quin-C1
The following tables summarize the key findings from in vitro studies investigating the impact of Quin-C1 on microglial activation and neuroinflammatory markers.
Modulation of Cytokine and Inflammatory Mediator Production
| Inflammatory Mediator | Experimental Model | Treatment | Outcome |
| TNFα | LPS-stimulated BV2 cells | 100nM Quin-C1 | Significant suppression at 24h and 48h[1] |
| Nitric Oxide (NO) | LPS-stimulated BV2 cells | 100nM Quin-C1 | Significant suppression at 24h and 48h |
| IL-10 | LPS-stimulated BV2 cells | 100nM Quin-C1 | Significant enhancement at 48h |
Reduction of Oxidative Stress
| Parameter | Experimental Model | Treatment | Outcome |
| Reactive Oxygen Species (ROS) | LPS-stimulated BV2 cells | 100nM Quin-C1 | Reduction to baseline levels |
| Reactive Oxygen Species (ROS) | Aβ1-42-stimulated BV2 cells | 100nM Quin-C1 | Reduction to baseline levels |
Promotion of a Pro-Resolving Microglial Phenotype
| Microglial Marker | Experimental Model | Treatment | Outcome |
| CD38 (Pro-inflammatory) | Aβ1-42-stimulated primary murine microglia | Quin-C1 | Reduced expression |
| CD206 (Pro-resolving) | Aβ1-42-stimulated primary murine microglia | Quin-C1 | Increased expression |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for evaluating the effects of Quin-C1.
Cell Culture and Treatment
-
Cell Line: Immortalized murine microglia (BV2 cells) and primary murine microglia.
-
Stimulation:
-
Lipopolysaccharide (LPS): 50 ng/mL for 1 hour prior to Quin-C1 treatment for cytokine and NO production assays.
-
LPS (50 ng/mL) or Amyloid-beta 1-42 (Aβ1-42) (100 nM) for 10 minutes prior to Quin-C1 for ROS production assays.
-
Aβ1-42 for 24 hours prior to Quin-C1 for primary microglia phenotyping.
-
-
Quin-C1 Treatment: 100 nM.
-
Antagonist (for validation): Fpr2 antagonist WRW4 (10 μM) added 5 minutes prior to Quin-C1.
Caption: Workflow for cytokine and nitric oxide production assays.
Measurement of Reactive Oxygen Species (ROS)
-
Reagent: Carboxy-H2DCFDA.
-
Procedure: ROS production was monitored every 5 minutes for up to 2 hours following treatment.
Flow Cytometry for Microglial Phenotyping
-
Cell Type: Primary murine microglia.
-
Markers: CD38 and CD206.
-
Procedure: Expression of CD38 and CD206 was detected by flow cytometry 48 hours after Aβ1-42 administration.
Caption: Workflow for primary microglia phenotyping.
Conclusion and Future Directions
Quin-C1 represents a promising therapeutic candidate for neurodegenerative disorders by selectively targeting Fpr2 to dampen neuroinflammation and promote a pro-resolving microglial phenotype. The available data strongly suggests that Quin-C1 can effectively reduce oxidative stress and the production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory mediators. Further research is warranted to elucidate the detailed downstream signaling pathways activated by Quin-C1 and to evaluate its efficacy and safety in preclinical animal models of neurodegenerative diseases. The development of selective Fpr2 agonists like Quin-C1 could offer a novel therapeutic strategy to combat the chronic neuroinflammation that drives the progression of these devastating disorders.
References
Formyl Peptide Receptor 2 (Fpr2) Signaling and the Modulatory Role of Quin C1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Formyl Peptide Receptor 2 (Fpr2), a G-protein coupled receptor (GPCR), stands as a critical regulator of the inflammatory response. Its promiscuous nature, recognizing a diverse array of endogenous and exogenous ligands, positions it as a key player in both the initiation and resolution of inflammation. This dual functionality has made Fpr2 a highly attractive therapeutic target for a spectrum of inflammatory, neurodegenerative, and cardiovascular diseases. This technical guide provides a comprehensive overview of Fpr2 signaling, its multifaceted roles, and the specific modulatory effects of the synthetic agonist, Quin C1. Detailed experimental protocols for studying Fpr2 signaling are provided, alongside quantitative data for key ligands, to facilitate further research and drug development in this promising area.
Introduction to Formyl Peptide Receptor 2 (Fpr2)
Fpr2, also known as Lipoxin A4 Receptor (ALX), is a member of the formyl peptide receptor family.[1] Unlike its counterpart, Fpr1, which is a high-affinity receptor for N-formyl peptides, Fpr2 exhibits a lower affinity for these bacterial and mitochondrial-derived products.[1][2] However, Fpr2 compensates with its remarkable ability to bind a wide range of structurally diverse ligands, including lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1, protein/peptide agonists such as Annexin A1 (AnxA1) and Serum Amyloid A (SAA), and synthetic small molecules.[3][4] This broad ligand recognition is central to its dual role in inflammation, capable of transducing both pro- and anti-inflammatory signals.
Fpr2 Signaling Pathways
Fpr2 primarily couples to inhibitory G-proteins of the Gi/o subfamily, leading to the dissociation of the Gα and Gβγ subunits upon ligand binding. This initiates a cascade of downstream signaling events that are often ligand and cell-type specific, a phenomenon known as biased agonism. The major signaling pathways activated by Fpr2 are detailed below.
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway
Activation of the Gβγ subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a variety of downstream targets, influencing cellular processes like degranulation and superoxide production in immune cells.
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The Gβγ subunit can also activate Phosphoinositide 3-Kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt, a key regulator of cell survival, proliferation, and metabolism.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Fpr2 activation can also trigger the Mitogen-Activated Protein Kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. Activation of these kinases can lead to the phosphorylation of transcription factors, thereby regulating the expression of genes involved in inflammation, cell growth, and differentiation.
Caption: Mechanism of Action of this compound.
Quantitative Data for Fpr2 Ligands
The following tables summarize key quantitative data for this compound and other representative Fpr2 ligands. This data is essential for comparing ligand potency and selectivity.
Table 1: In Vitro Potency of Fpr2 Ligands
| Ligand | Assay | Cell Type | EC50 / pEC50 | Reference |
| This compound | Calcium Mobilization | FPR2/RBL | pEC50 = 5.72 | |
| Chemotaxis | Neutrophils | - | ||
| β-glucuronidase secretion | Neutrophils | - | ||
| Lipoxin A4 (LXA4) | Receptor Binding (Kd) | FPR2-CHO | ~1.7 nM | |
| Serum Amyloid A (SAA) | Calcium Mobilization | FPR2-HEK 293 | - | |
| Chemotaxis | Mouse PMN | - | ||
| Annexin A1 (Ac2-26) | Phagocytosis | BMDMs | - | |
| WKYMVm | Receptor Internalization | Green Fluorescent FPR2/ALX Cell Line | 1.50 x 10⁻⁵ ug/ml | |
| fMLF | Chemotaxis | FPR2-expressing cells | ~5 µM |
Table 2: In Vivo Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dose | Outcome | Reference |
| Mouse | Bleomycin-induced lung injury | - | Reduced expression of TNF-α, IL-1β, KC, and TGF-β1 | |
| Mouse | LPS-induced neuroinflammation | 100 nM (in vitro) | Reduced ROS production, suppressed TNF-α and NO |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study Fpr2 signaling.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Fpr2 activation.
Materials:
-
Cells expressing Fpr2 (e.g., HEK293-Fpr2, HL-60-Fpr2)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Fpr2 agonists (e.g., this compound)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Remove culture medium from cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with HBS to remove extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the Fpr2 agonist at various concentrations.
-
Immediately begin recording the fluorescence ratio over time to capture the transient calcium flux.
-
-
Data Analysis: The change in intracellular calcium is represented by the ratio of fluorescence intensities at 340 nm and 380 nm. Calculate EC50 values from the dose-response curves.
dot
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biasing the lipoxin A4/formyl peptide receptor 2 pushes inflammatory resolution | Semantic Scholar [semanticscholar.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Quin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), has emerged as a promising small molecule with potent anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on microglial cells, the resident immune cells of the central nervous system. This document summarizes the available data on its impact on inflammatory mediators, outlines key experimental protocols for its study, and visualizes the known signaling pathways involved in its anti-inflammatory effects. While significant qualitative evidence supports the anti-inflammatory role of this compound, a notable gap exists in the public domain regarding precise quantitative data such as IC50 values for cytokine inhibition and exact fold-changes for anti-inflammatory marker expression.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, when activated by inflammatory stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), release a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS). This sustained inflammatory response contributes to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating microglial activation and promoting a shift towards a pro-resolving phenotype are of significant interest.
This compound has been identified as a selective agonist of Fpr2, a G protein-coupled receptor known to play a crucial role in the resolution of inflammation.[1] Activation of Fpr2 by endogenous and synthetic ligands can initiate signaling pathways that dampen pro-inflammatory responses and promote tissue repair. This guide delves into the specific anti-inflammatory effects of this compound, providing a foundational resource for researchers in the field.
Mechanism of Action: Fpr2-Mediated Anti-Inflammation
This compound exerts its anti-inflammatory effects primarily through the activation of Fpr2 on microglial cells. This interaction triggers a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory pathways and the enhancement of pro-resolving functions.
Signaling Pathway
The binding of this compound to Fpr2 is believed to initiate a signaling cascade involving the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, this compound effectively reduces the production of these inflammatory mediators.
Data on Anti-inflammatory Properties
While precise quantitative data for this compound is limited in the available literature, qualitative studies consistently demonstrate its significant anti-inflammatory effects. The following tables summarize these observed effects on key inflammatory markers.
Table 1: Effect of this compound on Pro-Inflammatory Markers in Microglia
| Marker | Stimulus | Cell Type | Treatment | Observed Effect | Citation |
| TNF-α | LPS (50 ng/mL) | BV2 cells, Primary murine microglia | 100 nM this compound | Significant Decrease | [1] |
| Nitric Oxide (NO) | LPS (50 ng/mL) | BV2 cells, Primary murine microglia | 100 nM this compound | Significant Decrease | [1] |
| Reactive Oxygen Species (ROS) | LPS (50 ng/mL), Aβ1-42 (100 nM) | BV2 cells, Primary murine microglia | 100 nM this compound | Reduction to baseline levels | [1] |
| CD38 (M1 Marker) | Aβ1-42 (100 nM) | Primary murine microglia | This compound | Decrease | [1] |
Table 2: Effect of this compound on Anti-Inflammatory / Pro-Resolving Markers in Microglia
| Marker | Stimulus | Cell Type | Treatment | Observed Effect | Citation |
| IL-10 | LPS (50 ng/mL) | BV2 cells, Primary murine microglia | 100 nM this compound | Significant Increase | |
| CD206 (M2 Marker) | Aβ1-42 (100 nM) | Primary murine microglia | This compound | Increase |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for studying the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 (immortalized murine microglia)
-
Primary murine microglia (isolated from neonatal mouse brains)
-
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stimulation:
-
Lipopolysaccharide (LPS): 50 ng/mL for 1 hour prior to this compound treatment.
-
Amyloid-beta 1-42 (Aβ1-42): 100 nM for 24 hours prior to this compound treatment.
-
-
This compound Treatment: 100 nM concentration is typically used.
-
Incubation: Cells are typically analyzed at 24 and 48 hours post-treatment.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay:
-
Collect cell culture supernatants at 24 and 48 hours post-treatment.
-
Measure nitrite (a stable metabolite of NO) concentration using the Griess reagent assay according to the manufacturer's instructions.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration based on a sodium nitrite standard curve.
-
-
TNF-α and IL-10 ELISA:
-
Collect cell culture supernatants at 24 and 48 hours post-treatment.
-
Measure the concentration of TNF-α and IL-10 using commercially available ELISA kits.
-
Follow the manufacturer's protocol for the specific kit used.
-
Read the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the provided standards.
-
Reactive Oxygen Species (ROS) Detection
-
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe.
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After stimulation and treatment, wash the cells with a buffered saline solution.
-
Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
Flow Cytometry for Microglial Phenotyping
-
Markers:
-
CD11b (microglial marker)
-
CD45 (to distinguish microglia from infiltrating macrophages)
-
CD38 (M1-like marker)
-
CD206 (M2-like marker)
-
-
Procedure:
-
Harvest cells at 48 hours post-treatment.
-
Prepare a single-cell suspension.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain cells with fluorescently conjugated antibodies against the markers of interest.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing CD38 and CD206 within the microglial population (CD11b+/CD45low).
-
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of microglial-mediated neuroinflammation. Its ability to suppress pro-inflammatory mediators and promote a pro-resolving phenotype through the Fpr2 signaling pathway makes it an attractive candidate for further investigation in the context of neurodegenerative diseases.
A critical next step for the field will be to establish robust quantitative data for this compound's effects, including IC50 values for the inhibition of key pro-inflammatory cytokines and detailed dose-response curves. Furthermore, elucidation of the complete downstream signaling cascade following Fpr2 activation will provide a more comprehensive understanding of its mechanism of action and may reveal additional therapeutic targets. In vivo studies are also warranted to validate the anti-inflammatory efficacy of this compound in relevant animal models of neuroinflammation and neurodegeneration.
References
The Effect of Quin C1 on Reactive Oxygen Species Production: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Quin C1's effect on the production of reactive oxygen species (ROS). This compound, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2/ALX), has demonstrated significant anti-inflammatory properties, partly through its modulation of oxidative stress. This document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Findings: this compound as a Modulator of Induced ROS Production
This compound has been identified as a potent modulator of ROS production, particularly in the context of inflammation. Research indicates that this compound does not typically induce ROS on its own in immune cells like neutrophils[1]. Instead, its primary role in regulating ROS is demonstrated by its ability to significantly reduce ROS levels that are elevated by inflammatory stimuli.
In microglial cells, the resident immune cells of the central nervous system, this compound effectively counteracts the oxidative stress induced by agents like lipopolysaccharide (LPS) and amyloid-beta 1-42 (Aβ1-42)[2]. Studies have shown that treatment with this compound can return induced ROS production to baseline levels, highlighting its potential as a therapeutic agent in neuroinflammatory conditions where oxidative stress is a key pathological contributor[2]. This effect is dose-dependent, with significant reductions in ROS observed at concentrations as low as 0.1 µM[3].
The mechanism underlying this ROS reduction is directly linked to its agonistic activity on the Formyl Peptide Receptor 2 (Fpr2)[2]. Fpr2 is a G-protein coupled receptor known to play a crucial role in the resolution of inflammation. The inhibitory effect of this compound on ROS production is nullified by the presence of an Fpr2 antagonist, such as WRW4, confirming the receptor's central role in this signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ROS production as reported in the literature.
Table 1: Effect of this compound on Induced ROS Production in Microglial Cells
| Cell Type | Inducing Agent | This compound Concentration | Observed Effect on ROS Production | Reference |
| Immortalized Murine Microglia (BV2) | LPS (50ng/ml) | 100nM | Reduced ROS production back to baseline levels. | |
| Immortalized Murine Microglia (BV2) | Aβ1-42 (100nM) | 100nM | Reduced ROS production back to baseline levels. | |
| Mouse Microglial N9 Cells | LPS | 0.1 µM | Statistically significant reduction in ROS production. | |
| Mouse Microglial N9 Cells | LPS | 1 µM | Statistically significant reduction in ROS production. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound in modulating ROS and a typical experimental workflow for assessing its effects.
Caption: Signaling pathway of this compound in reducing inflammation-induced ROS.
Caption: Experimental workflow for measuring this compound's effect on ROS.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding this compound and ROS production.
Protocol 1: In Vitro Measurement of ROS in Microglial Cells
This protocol is based on methodologies used to assess the effect of this compound on LPS and Aβ1-42 induced ROS production in immortalized murine microglia (BV2 cells).
1. Cell Culture and Seeding:
- Culture immortalized murine microglia (BV2 cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.
2. Induction of ROS and Treatment:
- The following day, remove the culture medium.
- Induce ROS production by treating the cells with either LPS (final concentration 50 ng/ml) or Aβ1-42 (final concentration 100 nM) for 10 minutes.
- Immediately following induction, treat the cells with this compound (final concentration 100 nM) or a vehicle control.
- For antagonist studies, pre-incubate cells with the Fpr2 antagonist WRW4 (10 µM) for 5 minutes prior to the addition of this compound.
3. ROS Detection:
- Prepare a working solution of the ROS-sensitive fluorescent probe, carboxy-H2DCFDA, in serum-free medium or PBS at a final concentration of 10 µM.
- After the treatment period, wash the cells once with warm PBS.
- Add 100 µL of the carboxy-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
4. Fluorescence Measurement:
- Following incubation with the probe, wash the cells twice with PBS to remove any excess probe.
- Add 100 µL of PBS to each well.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
- For kinetic studies, measurements can be taken at regular intervals (e.g., every 5 minutes) for up to 2 hours.
5. Data Analysis:
- Subtract the background fluorescence from wells containing no cells.
- Normalize the fluorescence intensity of the treatment groups to the vehicle control group.
- Express the results as a fold change or percentage of the control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
This technical guide provides a foundational understanding of this compound's role in mitigating ROS production. The presented data, pathways, and protocols offer a valuable resource for researchers and professionals in the field of drug development, particularly those targeting inflammatory and neurodegenerative diseases.
References
- 1. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Quin C1: A Novel Modulator of Microglial Activity in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation, driven by the brain's resident immune cells, the microglia, is a critical component of AD pathogenesis. Chronically activated microglia release pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to a neurotoxic environment. Consequently, strategies to modulate microglial activation towards a neuroprotective, pro-resolving phenotype represent a promising therapeutic avenue. This document provides a comprehensive technical overview of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), and its role in mitigating key aspects of neuroinflammation pertinent to Alzheimer's disease research.
Introduction to this compound and its Target: Fpr2
This compound is a small molecule agonist that exhibits high selectivity for Fpr2, a G-protein coupled receptor expressed on various immune cells, including microglia.[1][2] In the context of the central nervous system, Fpr2 activation is implicated in the resolution of inflammation.[1] The stimulation of Fpr2 by agonists such as this compound has been shown to shift microglia from a pro-inflammatory (M1-like) state to a pro-resolving (M2-like) phenotype. This modulation of microglial activity is characterized by a reduction in the secretion of neurotoxic factors and an increase in the release of anti-inflammatory and neuroprotective molecules.[1][3]
Mechanism of Action: Fpr2-Mediated Signaling
Upon binding of this compound, Fpr2 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, Fpr2 activation typically involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits can activate downstream effector molecules. Key signaling pathways implicated in Fpr2-mediated effects in microglia include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates PKC, influencing a variety of cellular processes including cytokine production.
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation. In microglia, activation of the PI3K/Akt pathway can promote a shift towards an anti-inflammatory phenotype.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Fpr2 activation can modulate the activity of MAPK family members such as extracellular signal-regulated kinase (ERK) 1/2 and p38 MAPK. The differential activation of these kinases can fine-tune the inflammatory response.
The culmination of these signaling events leads to the modulation of transcription factors that regulate the expression of inflammatory genes.
References
- 1. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
The Therapeutic Potential of Quin C1 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, primarily driven by the chronic activation of microglia, is a key pathological feature across a spectrum of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. Modulating this inflammatory response presents a promising therapeutic avenue. Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2/ALX), has emerged as a potential candidate for mitigating neuroinflammation. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic potential of this compound. It summarizes the available quantitative data, details key experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows.
Introduction to this compound and the Fpr2/ALX Receptor
This compound is a small molecule agonist that exhibits high selectivity for the Formyl Peptide Receptor 2 (Fpr2), also known as the Lipoxin A4 Receptor (ALX). Fpr2 is a G protein-coupled receptor expressed on various immune cells, including microglia, the resident immune cells of the central nervous system. The activation of Fpr2 is pivotal in the resolution of inflammation, a process critical for tissue homeostasis and repair. In the context of neurodegeneration, targeting Fpr2 with agonists like this compound offers a strategy to shift the microglial phenotype from a pro-inflammatory state to a pro-resolving, neuroprotective one.
Mechanism of Action of this compound in Microglia
This compound exerts its anti-inflammatory and neuroprotective effects primarily by modulating microglial activity. Upon binding to Fpr2, this compound is thought to initiate a signaling cascade that leads to the suppression of pro-inflammatory pathways and the enhancement of pro-resolving functions.
Signaling Pathway
The proposed signaling pathway for this compound in microglia involves the activation of Fpr2, which in turn can lead to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This results in a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). Concurrently, Fpr2 activation can promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and reduce oxidative stress by inhibiting the generation of reactive oxygen species (ROS).
An In-depth Technical Guide on C1q and its Interaction with the Innate Immune System
A Note on Terminology: This guide focuses on the complement component C1q. Initial research indicates that the query "Quin C1" may be a misnomer for "C1q," a critical protein in the innate immune system. A separate, less ubiquitously studied molecule, "Quin-C1," has been identified as a selective agonist for the formyl peptide receptor 2 (Fpr2) and is not the subject of this in-depth guide.
Audience: Researchers, scientists, and drug development professionals.
Introduction to the C1 Complex and C1q
The complement system is a cornerstone of the innate immune system, acting as a rapid and potent defense mechanism against pathogens and altered host cells. The first component of the classical complement pathway is the C1 complex, a calcium-dependent macromolecule with a molecular weight of approximately 790 kDa. The C1 complex is composed of a recognition subunit, C1q, and a tetrameric protease unit, C1r₂s₂.
C1q is the foundational element of the C1 complex, responsible for recognizing and binding to a diverse array of molecular patterns. Structurally, C1q is a 460 kDa glycoprotein with a unique and elegant architecture resembling a "bouquet of tulips".[1][2] It is assembled from 18 polypeptide chains of three distinct types (A, B, and C) that form six heterotrimeric subunits. Each subunit consists of a C-terminal globular "head" domain (gC1q) and an N-terminal collagen-like "stalk" region (cLr). The six collagenous stalks associate to form a fibril-like central portion, from which the six globular heads radiate outwards. This hexameric structure is crucial for its function, allowing for multivalent binding to its various ligands.[1][3]
While historically considered a product of the liver, it is now understood that C1q is primarily synthesized by myeloid cells, including macrophages and dendritic cells, particularly in peripheral tissues.[4]
C1q as a Pattern Recognition Molecule in Innate Immunity
C1q functions as a pattern recognition receptor (PRR), a key feature of the innate immune system. It identifies molecular patterns associated with pathogens (PAMPs) and danger signals from damaged host cells (DAMPs).
Ligand Recognition: The globular head domains of C1q are responsible for its broad ligand-binding capacity. C1q can recognize and bind to:
-
Immune Complexes: The most well-known function of C1q is its binding to the Fc regions of antigen-bound IgM and certain IgG subclasses (IgG1, IgG2, and IgG3), which initiates the classical complement pathway.
-
Apoptotic and Necrotic Cells: C1q directly binds to molecules exposed on the surface of apoptotic and necrotic cells, such as phosphatidylserine, facilitating their clearance by phagocytes. This process is vital for maintaining tissue homeostasis and preventing autoimmunity.
-
Pathogen Surfaces: C1q can directly recognize and bind to surface structures of various pathogens, including bacteria, viruses, and fungi, in an antibody-independent manner.
-
Other Molecular Patterns: C1q also interacts with other molecules such as C-reactive protein (CRP), pentraxins, and amyloid-β fibrils.
The Classical Complement Pathway
The binding of C1q to its ligands triggers a conformational change in the C1 complex, leading to the activation of the associated proteases, C1r and C1s. This initiates the classical complement pathway, a proteolytic cascade with profound immunological consequences.
Signaling Pathway of Classical Complement Activation
Caption: Initiation and propagation of the classical complement pathway.
The key outcomes of this pathway are:
-
Opsonization: The deposition of C3b molecules on the surface of pathogens or apoptotic cells, marking them for phagocytosis.
-
Inflammation: The generation of anaphylatoxins, C3a and C5a, which are potent pro-inflammatory mediators that recruit and activate immune cells.
-
Cell Lysis: The formation of the Membrane Attack Complex (MAC), which creates pores in the membranes of target cells, leading to their lysis.
Non-Complement Mediated Functions and Signaling of C1q
Beyond its role in initiating the complement cascade, C1q has significant complement-independent functions, primarily through its interaction with various cell surface receptors. These interactions modulate the function of innate immune cells, particularly macrophages, monocytes, and dendritic cells.
C1q Receptors and Cellular Responses
C1q interacts with several receptors, including:
-
gC1qR/C1qBP (globular C1q receptor): Binds to the globular heads of C1q.
-
cC1qR/Calreticulin (collagenous C1q receptor): Binds to the collagen-like tails of C1q and often works in concert with other receptors like LRP1 (CD91).
-
Other receptors: C1q has also been shown to interact with CD91, integrins, and SIGN-R1.
Modulation of Macrophage and Dendritic Cell Function
C1q binding to its receptors on macrophages and dendritic cells can trigger several signaling pathways, generally promoting an anti-inflammatory and pro-resolving phenotype.
-
Enhanced Phagocytosis: C1q enhances the phagocytic uptake of apoptotic cells and pathogens.
-
Cytokine Modulation: C1q can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while promoting the secretion of the anti-inflammatory cytokine IL-10.
-
Signaling Pathway Modulation: In macrophages, C1q has been shown to modulate key signaling pathways:
-
Suppression of NF-κB: C1q can inhibit the activation of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.
-
Modulation of JAK-STAT and PPAR signaling: C1q can suppress the JAK-STAT pathway and activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is consistent with a shift towards an M2-like anti-inflammatory macrophage phenotype.
-
Signaling Diagram: C1q Modulation of Macrophage Activity
Caption: C1q signaling in macrophages promotes an anti-inflammatory state.
Quantitative Data
The following tables summarize key quantitative data related to C1q.
Table 1: C1q Concentration in Human Plasma
| Condition | Mean C1q Concentration (mg/L) | Range (mg/L) | Reference(s) |
| Healthy Adults | 170 | 76 - 264 | |
| Healthy Adults | 113 ± 40 | - | |
| Healthy Adults (60-81 years) | 161 | - | |
| Intracerebral Hemorrhage Patients | 225.04 | 156.10 - 280.15 |
Table 2: C1q Binding Affinities
| Ligand | Affinity Constant (Kd) | Method | Reference(s) |
| Monomeric IgG | ~100 µM (for a single globular head) | SPR | |
| IgM | 1.69 x 10⁻⁷ M | SPR |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study C1q function.
Quantification of C1q in Serum/Plasma
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is a highly sensitive and specific method for quantifying C1q levels in biological fluids.
Protocol Outline:
-
Coating: A 96-well microplate is coated with a capture antibody (e.g., monoclonal anti-human C1q).
-
Blocking: Non-specific binding sites in the wells are blocked with a suitable blocking buffer (e.g., 3% non-fat milk in PBST).
-
Sample Incubation: Serum or plasma samples, along with a standard curve of purified C1q, are added to the wells and incubated. C1q in the samples binds to the capture antibody.
-
Detection Antibody: A detection antibody (e.g., polyclonal goat anti-human C1q) is added, which binds to a different epitope on the captured C1q.
-
Enzyme Conjugate: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-goat IgG) is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of C1q in the samples is determined by interpolating from the standard curve.
C1q Binding Assay
Method: Solid-Phase Radioimmunoassay (SPRIA) or ELISA-based assays.
Principle: These assays measure the ability of C1q to bind to a specific ligand, such as an antibody or a pathogen-associated molecular pattern, that is immobilized on a solid surface.
Protocol Outline:
-
Antigen Coating: A microplate is coated with the antigen of interest (e.g., a specific protein or heat-aggregated gamma globulin).
-
Antibody Binding: The specific antibody (e.g., IgG or IgM) is added and allowed to bind to the antigen.
-
C1q Incubation: Purified C1q is added to the wells and incubated. C1q will bind to the Fc portion of the antigen-bound antibodies.
-
Detection: The amount of bound C1q is detected. This can be achieved using a radiolabeled anti-C1q antibody (in SPRIA) or an enzyme-linked anti-C1q antibody followed by a substrate (in an ELISA format).
-
Quantification: The signal generated is proportional to the amount of C1q bound.
Classical Complement Pathway Functional Assay
Method: Hemolytic Assay (CH50)
Principle: The CH50 assay measures the total functional activity of the classical complement pathway by assessing its ability to lyse antibody-sensitized sheep erythrocytes.
Protocol Outline:
-
Erythrocyte Sensitization: Sheep red blood cells (SRBCs) are incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin).
-
Serum Incubation: The antibody-sensitized erythrocytes are incubated with serial dilutions of the test serum.
-
Lysis: If the classical complement pathway is functional, the C1 complex will be activated, leading to the formation of the MAC and lysis of the erythrocytes.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
CH50 Unit Calculation: The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the erythrocytes.
Experimental Workflow Diagram: CH50 Hemolytic Assay
Caption: Workflow for the classical pathway hemolytic (CH50) assay.
Conclusion
C1q is a molecule of remarkable versatility, playing a dual role in the innate immune system. As the initiator of the classical complement pathway, it is central to the humoral immune response against pathogens. Concurrently, its complement-independent functions highlight its importance in maintaining tissue homeostasis, modulating inflammation, and bridging the innate and adaptive immune systems. A thorough understanding of C1q's complex interactions and signaling pathways is crucial for researchers and drug development professionals aiming to harness or inhibit its activities in various pathological conditions, including autoimmune diseases, infections, and neurodegenerative disorders.
References
- 1. Emerging and Novel Functions of Complement Protein C1q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C1q reprograms innate immune memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Complement Component C1q: Historical Perspective of a Functionally Versatile, and Structurally Unusual, Serum Protein [frontiersin.org]
The Rise of Quinazolinones: A Technical Guide to Their History and Development as Fpr2 Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Formyl Peptide Receptor 2 (Fpr2), a G-protein coupled receptor, has emerged as a critical target in drug discovery due to its multifaceted role in modulating inflammatory responses. This technical guide provides an in-depth exploration of the history, development, and experimental evaluation of a promising class of synthetic Fpr2 modulators: quinazolinone derivatives. We delve into the structure-activity relationships, key signaling pathways, and detailed experimental protocols for the synthesis and characterization of these compounds, offering a comprehensive resource for researchers in the field.
Introduction: Fpr2 - A Dual-Faced Regulator of Inflammation
The Formyl Peptide Receptor 2 (Fpr2), also known as the lipoxin A4 receptor (ALX), is a highly versatile G-protein coupled receptor (GPCR) expressed on a wide range of immune cells, including neutrophils, monocytes, and macrophages.[1][2] Fpr2 is unique in its ability to be activated by a diverse array of endogenous and exogenous ligands, leading to either pro-inflammatory or anti-inflammatory cellular responses.[3][4] This dual functionality has positioned Fpr2 as a compelling therapeutic target for a variety of inflammatory diseases.
The discovery of synthetic small-molecule modulators has been pivotal in dissecting the complex pharmacology of Fpr2. Among these, quinazolinone derivatives have garnered significant attention for their potency and selectivity. This guide focuses on the journey of these compounds from their initial discovery to their characterization as valuable tools for Fpr2 research and potential therapeutic leads.
The Dawn of Quinazolinone Fpr2 Modulators: A Historical Perspective
The story of quinazolinone derivatives as Fpr2 modulators began with high-throughput screening campaigns aimed at identifying novel, non-peptidic ligands for this receptor. A key milestone was the identification of Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide) as a potent and selective Fpr2 agonist.[5] This discovery opened a new chapter in Fpr2 research, providing a valuable chemical scaffold for further development.
Subsequent structure-activity relationship (SAR) studies led to the development of other quinazolinone derivatives, most notably Quin-C7 . A minor modification to the Quin-C1 structure—the substitution of the methoxy group on the 2-phenyl ring with a hydroxyl group—resulted in a switch from an agonist to an antagonist, highlighting the subtle structural determinants of functional activity at Fpr2.
Quantitative Analysis of Quinazolinone-Fpr2 Interactions
The potency and efficacy of quinazolinone derivatives as Fpr2 modulators have been quantified through various in vitro assays. The following table summarizes the key quantitative data for the prototypical quinazolinone-based Fpr2 modulators, Quin-C1 and Quin-C7.
| Compound Name | Chemical Structure | Modulatory Activity | Assay Type | Quantitative Value | Reference |
| Quin-C1 | 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide | Agonist | Calcium Mobilization | pEC50 = 5.72 | |
| Agonist | Fpr2 Desensitization | IC50 = 0.04 µM | |||
| Quin-C7 | 4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide | Antagonist | [125I]WKYMVm Binding | Ki = 6.7 µM |
Experimental Protocols
Synthesis of a Prototypical Quinazolinone Fpr2 Modulator
The synthesis of quinazolinone derivatives typically involves a multi-step process. The following is a representative protocol for the synthesis of a quinazolinone scaffold, which can be adapted for the synthesis of specific derivatives like Quin-C1. This protocol is based on general methods for quinazolinone synthesis.
Scheme 1: General Synthesis of 4-Quinazolinone Core
Caption: General synthetic route for quinazolinone derivatives.
Step-by-Step Protocol:
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one: A mixture of an appropriately substituted anthranilic acid and an acyl chloride is refluxed in a suitable solvent such as pyridine or acetic anhydride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the benzoxazinone intermediate.
-
Synthesis of 3-substituted-2-aryl-quinazolin-4(3H)-one: The benzoxazinone intermediate is then reacted with a primary amine in a solvent like ethanol or pyridine under reflux conditions. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Note: The specific reactants and conditions will vary depending on the desired substitutions on the quinazolinone core.
In Vitro Characterization of Fpr2 Modulation
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation through the Gαq pathway, or to inhibit agonist-induced calcium flux.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human Fpr2 (Fpr2-CHO).
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (quinazolinone derivatives) and a known Fpr2 agonist (e.g., WKYMVm).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Culture: Culture Fpr2-CHO cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for a set period.
-
Inject the test compound (for agonist testing) or a mixture of the test compound and a known agonist (for antagonist testing) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
This assay assesses the ability of a compound to induce or inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant.
Materials:
-
Isolated human neutrophils.
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Test compounds and a known chemoattractant (e.g., fMLP or WKYMVm).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Assay Setup:
-
Add the chemotaxis buffer containing the test compound (chemoattractant) to the lower wells of the Boyden chamber. For antagonist testing, the test compound is added to both the upper and lower chambers along with the chemoattractant in the lower chamber.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the buffer control) and determine the EC50 or IC50 values.
Fpr2 Signaling and Experimental Workflow
Fpr2 Signaling Pathway
Upon agonist binding, Fpr2, a Gi/o-coupled receptor, initiates a cascade of intracellular signaling events. The activation of heterotrimeric G-proteins leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.
Caption: Fpr2 signaling cascade upon agonist activation.
This signaling network ultimately orchestrates a range of cellular responses, including chemotaxis, phagocytosis, and the release of inflammatory mediators.
Experimental Workflow for Fpr2 Modulator Discovery and Characterization
The development of novel Fpr2 modulators follows a structured experimental workflow, from initial screening to in-depth characterization.
Caption: A typical experimental workflow for Fpr2 modulator development.
This workflow enables the systematic identification, characterization, and optimization of quinazolinone derivatives and other small molecules as potent and selective Fpr2 modulators.
Conclusion and Future Directions
Quinazolinone derivatives represent a significant advancement in the field of Fpr2 pharmacology. Their discovery has provided researchers with invaluable tools to probe the intricate signaling and function of this receptor. The well-defined structure-activity relationships within this chemical class offer a solid foundation for the rational design of next-generation Fpr2 modulators with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the role of Fpr2 in various inflammatory and disease states continues to expand, the development of novel quinazolinone-based therapeutics holds immense promise for the treatment of a wide range of human ailments. Future research will likely focus on developing biased agonists that can selectively activate either the pro-resolving or pro-inflammatory arms of Fpr2 signaling, offering a more nuanced approach to therapeutic intervention.
References
- 1. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04698G [pubs.rsc.org]
- 2. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Characterization of GPCRs-Modulator by Molecular Complex Characterizing System (MCCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quin C1 in Primary Microglial Cell Culture
Introduction
Quin C1 is a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor expressed on microglia and other immune cells.[1] Fpr2 plays a crucial role in the resolution of inflammation.[1] Activation of Fpr2 by agonists such as this compound can modulate microglial phenotype, steering them away from a pro-inflammatory state towards a pro-resolving and neuroprotective profile. This makes this compound a valuable tool for researchers studying neuroinflammation and its role in neurodegenerative diseases. These application notes provide a comprehensive protocol for the use of this compound in primary microglial cell cultures, including cell isolation, treatment, and analysis of its effects.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the application of this compound in primary microglial cell culture experiments.
| Parameter | Value | Cell Type | Remarks | Source |
| This compound Concentration | 100 nM | Primary Murine Microglia, BV2 cells | Effective concentration for observing anti-inflammatory and pro-resolving effects. | [1] |
| Pro-inflammatory Stimulus (LPS) | 50 ng/mL | BV2 cells | Used to induce a pro-inflammatory phenotype before this compound treatment. | [1] |
| Pro-inflammatory Stimulus (Aβ1-42) | 100 nM | Primary Murine Microglia | Used to model Alzheimer's disease-related inflammation. | [1] |
| Effect on TNFα & NO Production | Significant Suppression | LPS-stimulated BV2 cells | Measured at 24 and 48 hours post-treatment. | |
| Effect on IL-10 Production | Significant Enhancement | LPS-stimulated BV2 cells | Measured at 48 hours post-exposure. | |
| Effect on ROS Production | Reduction to baseline levels | LPS and Aβ1-42-stimulated BV2 cells | Monitored for up to 2 hours post-treatment. | |
| Effect on Microglial Phenotype | Increased CD206, Reduced CD38 | Aβ1-42-stimulated primary murine microglia | Measured by flow cytometry 48 hours post-Aβ1-42 administration. |
Experimental Protocols
Preparation of Primary Microglial Cell Culture
This protocol describes the isolation and culture of primary microglia from the brains of neonatal mouse or rat pups.
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol
-
Trypsin-EDTA (0.25%)
-
DNase I
-
T-75 culture flasks, coated with Poly-D-Lysine (PDL)
-
Cell strainer (70 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Tissue Dissociation:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Sterilize the heads with 70% ethanol.
-
Under sterile conditions, dissect the brains and remove the cortices.
-
Mince the cortical tissue into small pieces in cold PBS.
-
Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the trypsin with an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the cell suspension with a pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Mixed Glial Culture:
-
Resuspend the cell pellet in fresh culture medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells into PDL-coated T-75 flasks at a density that allows for the formation of a confluent astrocyte monolayer.
-
Incubate the flasks at 37°C in a 5% CO2 incubator.
-
Change the medium every 3-4 days. The culture will become a mixed glial culture with a monolayer of astrocytes and microglia growing on top. This typically takes 10-14 days.
-
-
Microglia Isolation:
-
Once the astrocyte layer is confluent, microglia can be harvested.
-
Securely close the cap of the T-75 flask and shake it vigorously for 1-2 minutes to detach the microglia from the astrocyte layer.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Resuspend the microglial pellet in fresh culture medium.
-
Plate the purified microglia onto new culture plates for subsequent experiments. The purity of the microglial culture should be >95%.
-
Treatment of Primary Microglia with this compound
This protocol outlines the procedure for treating primary microglia with this compound following pro-inflammatory stimulation.
Materials:
-
Purified primary microglia in culture
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or Amyloid-beta 1-42 (Aβ1-42)
-
Culture medium
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, fluorescent probes for ROS, antibodies for flow cytometry)
Procedure:
-
Cell Seeding:
-
Seed the purified primary microglia into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for flow cytometry) at a suitable density.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Pro-inflammatory Stimulation:
-
To induce a pro-inflammatory phenotype, treat the microglia with a stimulating agent. For example:
-
LPS stimulation: Add LPS to the culture medium to a final concentration of 50 ng/mL and incubate for 1 hour.
-
Aβ1-42 stimulation: Add Aβ1-42 to the culture medium to a final concentration of 100 nM and incubate for 24 hours.
-
-
Include an unstimulated control group.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
After the pro-inflammatory stimulation period, remove the medium and add the medium containing this compound at the desired concentration (e.g., 100 nM).
-
Include a vehicle control group (medium with the same concentration of DMSO as the this compound-treated group).
-
Incubate the cells for the desired period (e.g., 2 hours for ROS analysis, 24-48 hours for cytokine and cell surface marker analysis).
-
-
Downstream Analysis:
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of pro-inflammatory (e.g., TNFα) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.
-
Reactive Oxygen Species (ROS) Detection: Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) and measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Flow Cytometry: Detach the cells and stain them with fluorescently labeled antibodies against specific cell surface markers (e.g., CD38 for pro-inflammatory microglia, CD206 for pro-resolving microglia) to analyze changes in microglial phenotype.
-
Visualizations
Signaling Pathway of this compound in Microglia
Caption: this compound signaling pathway in microglia.
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for using this compound in primary microglia.
References
Application Notes and Protocols for Quin C1 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to chronic neuroinflammation and neuronal loss. Microglia, the resident immune cells of the central nervous system, play a crucial role in the pathogenesis of AD. Modulating microglial function from a pro-inflammatory to a pro-resolving phenotype is a promising therapeutic strategy. Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), has emerged as a potential candidate for this immunomodulatory approach. Fpr2 is involved in the clearance of Aβ and the regulation of inflammatory responses in the brain.[1][2][3] This document provides detailed application notes and protocols for the investigation of this compound in mouse models of Alzheimer's disease, based on available in vitro data and established experimental models.
Disclaimer: There is currently a lack of published in vivo studies detailing the dosage and administration of this compound in mouse models of Alzheimer's disease. The following protocols are based on in vitro findings and established methodologies for inducing AD-like pathology in mice. Researchers should perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for in vivo applications.
Quantitative Data Summary
The following table summarizes the key quantitative data from an in vitro study on the effects of this compound on murine microglia.
| Parameter | Cell Type | Treatment | Concentration of this compound | Incubation Time | Key Findings | Reference |
| Cytokine Production | Immortalised murine microglia (BV2 cells) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | 24 and 48 hours | Significantly suppressed TNFα and Nitric Oxide (NO) production. Significantly enhanced IL-10 production at 48 hours. | [4] |
| Reactive Oxygen Species (ROS) Production | Immortalised murine microglia (BV2 cells) | LPS (50 ng/mL) or Aβ1-42 (100 nM) | 100 nM | Up to 2 hours | Reduced ROS production back to baseline levels. | [4] |
| Microglial Phenotype Marker Expression | Primary murine microglia | Aβ1-42 | Not specified | 48 hours post-Aβ1-42 | Increased CD206 (pro-resolving marker) and reduced CD38 (pro-inflammatory marker) expression. |
Signaling Pathway
The proposed signaling pathway for this compound in the context of Alzheimer's disease involves the activation of the Fpr2 receptor on microglia. This activation is hypothesized to shift the microglial phenotype from a pro-inflammatory state, which contributes to neurodegeneration, to a pro-resolving state that promotes Aβ clearance and reduces inflammation.
References
- 1. Formyl Peptide Receptor 2 Deficiency Improves Cognition and Attenuates Tau Hyperphosphorylation and Astrogliosis in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of formyl peptide receptor 2 (FPR2) in the normal brain and in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Application Notes and Protocols: In Vitro Assay for Measuring Quin C1's Effect on TNFα Production
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibitory effect of Quin C1, a selective Formyl Peptide Receptor 2 (Fpr2) agonist, on Tumor Necrosis Factor-alpha (TNFα) production in vitro. The protocol is designed for use with macrophage or microglial cell lines.
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][2][][4] Consequently, identifying and characterizing compounds that can modulate TNFα production is a key area of drug discovery.[4] this compound is a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), a receptor known to be involved in the resolution of inflammation. Studies have shown that this compound can significantly suppress the production of TNFα induced by lipopolysaccharide (LPS) in immune cells such as microglia.
This document provides a comprehensive protocol to assess the efficacy of this compound in reducing TNFα production in vitro using a cell-based assay. The primary method described is the enzyme-linked immunosorbent assay (ELISA), a widely used and robust method for quantifying cytokine levels in cell culture supernatants.
Principle of the Assay
The assay is based on the stimulation of macrophage or microglial cells with LPS, a component of the outer membrane of Gram-negative bacteria, which mimics a bacterial infection and potently induces the production and secretion of TNFα. The cells are pre-treated with varying concentrations of this compound to evaluate its dose-dependent inhibitory effect on TNFα synthesis. The amount of TNFα secreted into the cell culture supernatant is then quantified using a sandwich ELISA.
Data Presentation
The following table summarizes the expected quantitative outcomes based on existing literature. Researchers can use this as a reference for their own experimental results.
| Treatment Group | This compound Concentration (nM) | LPS Concentration (ng/mL) | Expected TNFα Production (relative to LPS control) |
| Vehicle Control | 0 | 0 | Baseline |
| LPS Control | 0 | 50 | 100% |
| This compound + LPS | 100 | 50 | Significant suppression |
Note: The exact percentage of suppression may vary depending on the cell line, experimental conditions, and incubation time.
Experimental Protocols
Required Materials
-
Cell Line: Murine microglial cell line (e.g., BV2) or murine macrophage cell line (e.g., RAW 264.7).
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Murine TNFα ELISA Kit
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
References
Application Notes and Protocols for Measuring IL-10 Secretion in Response to Quin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. Its production by various immune cells, including microglia and macrophages, is a key mechanism for dampening inflammation and maintaining tissue homeostasis. Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2/ALX), has emerged as a promising compound for modulating inflammatory responses.[1][2] This application note provides detailed protocols and methodologies for measuring IL-10 secretion in response to this compound stimulation, particularly in microglial cell cultures. Understanding the signaling pathways and quantifying the dose-dependent effects of this compound on IL-10 production is critical for the development of novel anti-inflammatory therapeutics.
Signaling Pathway of this compound-Induced IL-10 Secretion
This compound exerts its anti-inflammatory effects by binding to and activating the G-protein coupled receptor (GPCR), Fpr2/ALX.[1][2] This activation initiates an intracellular signaling cascade that culminates in the transcription and secretion of IL-10. A key pathway implicated in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] Upon Fpr2/ALX activation by this compound, G-protein coupling leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates the transcription factor Sp1. Sp1 is a critical regulator of IL-10 gene expression, binding to specific sites in the IL-10 promoter to initiate transcription.
References
- 1. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. A prominent role for Sp1 during lipopolysaccharide-mediated induction of the IL-10 promoter in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Microglial M2 Polarization with Quin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and pathology. Their activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype, are crucial determinants in the progression of neurodegenerative diseases.[1] Modulating microglial polarization towards the M2 phenotype represents a promising therapeutic strategy. Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), has emerged as a valuable tool for studying and inducing this shift.[2] Activation of Fpr2 by this compound in microglia suppresses pro-inflammatory responses and promotes a pro-resolving phenotype, characterized by the expression of specific cell surface markers and the release of anti-inflammatory cytokines.[2][3]
These application notes provide detailed protocols for utilizing this compound to induce and analyze the M2 polarization of microglia, both in immortalized cell lines (BV2) and primary murine microglia.
Data Presentation
The following tables summarize the quantitative effects of this compound on microglial polarization based on available data.
Table 1: Effect of this compound on M1 and M2 Markers in Microglia
| Cell Type | Treatment | M1 Marker (CD38) | M2 Marker (CD206) |
| Primary Murine Microglia | Aβ1-42 | Increased | No significant change |
| Primary Murine Microglia | Aβ1-42 + this compound (100 nM) | Reduced | Increased |
Data is qualitative as presented in the source.[2]
Table 2: Effect of this compound on Cytokine and Inflammatory Mediator Production
| Cell Type | Treatment | TNFα Production | Nitric Oxide (NO) Production | IL-10 Production |
| BV2 Cells | LPS (50 ng/mL) | Significantly Increased | Significantly Increased | Increased |
| BV2 Cells | LPS (50 ng/mL) + this compound (100 nM) | Significantly Suppressed | Significantly Suppressed | Significantly Enhanced |
Cytokine and NO production were measured at 24 and 48 hours post-treatment.
Signaling Pathway and Experimental Workflow
Signaling Pathway
The activation of Fpr2 by this compound initiates an intracellular signaling cascade that modulates microglial phenotype. This pathway involves the activation of p38 MAP kinase, while notably not affecting the ERK1/2 pathway. The downstream effects include the suppression of pro-inflammatory transcription factors and the promotion of genes associated with the M2 phenotype.
Experimental Workflow
The general workflow for studying this compound-induced M2 polarization involves cell culture, stimulation with an inflammatory agent, treatment with this compound, and subsequent analysis of M2 markers and functional outcomes.
Experimental Protocols
Protocol 1: Induction of M2 Polarization in BV2 Microglial Cells
This protocol describes how to induce an M2-like phenotype in the BV2 immortalized murine microglial cell line using this compound following an inflammatory challenge with lipopolysaccharide (LPS).
Materials:
-
BV2 cells
-
Complete DMEM (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells in a tissue culture plate at a density of 2.5 x 10^5 cells/mL in complete DMEM. Allow cells to adhere and grow to 70-80% confluency.
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Aspirate the culture medium and replace it with fresh complete DMEM.
-
Add LPS to a final concentration of 50 ng/mL to the desired wells.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete DMEM to the desired final concentration (100 nM).
-
Add the this compound solution to the LPS-stimulated cells. For vehicle control wells, add an equivalent volume of DMSO-containing medium.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (TNFα, IL-10) and nitric oxide. Centrifuge to remove cell debris and store at -80°C.
-
Cells: Wash the cells with PBS and lyse for protein or RNA analysis.
-
Protocol 2: Polarization of Primary Murine Microglia to an M2 Phenotype
This protocol details the induction of M2 polarization in primary murine microglia using this compound after stimulation with amyloid-beta 1-42 (Aβ1-42).
Materials:
-
Primary murine microglia (isolated from neonatal mouse brains)
-
Complete microglia medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and growth factors like M-CSF)
-
Amyloid-beta 1-42 (Aβ1-42) peptide, oligomerized
-
This compound
-
DMSO
-
PBS
-
Tissue culture plates coated with poly-D-lysine
Procedure:
-
Cell Seeding: Plate primary microglia on poly-D-lysine coated plates in complete microglia medium. Allow cells to settle and become quiescent for 24 hours.
-
Aβ1-42 Stimulation:
-
Prepare oligomerized Aβ1-42 according to established protocols.
-
Aspirate the medium and replace it with fresh complete microglia medium.
-
Add oligomerized Aβ1-42 to a final concentration of 100 nM.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Following the 24-hour Aβ1-42 stimulation, add this compound (dissolved in DMSO and diluted in medium) to a final concentration of 100 nM.
-
-
Incubation: Incubate the cells for an additional 48 hours.
-
Cell Harvesting for Flow Cytometry:
-
Gently detach the cells using a cell scraper or a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Proceed with antibody staining for M1 (CD38) and M2 (CD206) markers as described in Protocol 3.
-
Protocol 3: Flow Cytometry Analysis of Microglial M1/M2 Markers
This protocol outlines the procedure for staining microglia for flow cytometric analysis of cell surface markers.
Materials:
-
Microglial cell suspension (from Protocol 1 or 2)
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD11b (microglia/myeloid marker)
-
Anti-CD45 (to distinguish microglia from infiltrating macrophages)
-
Anti-CD38 (M1 marker)
-
Anti-CD206 (M2 marker)
-
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Resuspend the harvested microglia in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Antibody Staining:
-
Add the pre-titrated fluorochrome-conjugated antibodies against CD11b, CD45, CD38, and CD206 to the cells.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Viability Staining: Resuspend the cell pellet in FACS buffer and add the viability dye according to the manufacturer's instructions.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on live, single cells, then on the CD11b+/CD45low/int population to identify microglia. Within the microglia gate, analyze the expression of CD38 and CD206.
Protocol 4: Measurement of Cytokines and Nitric Oxide
This protocol describes the methods for quantifying TNFα, IL-10, and nitric oxide in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kits for TNFα and IL-10
-
Griess Reagent System for Nitrite Determination
-
96-well plates
Procedure for Cytokine Measurement (ELISA):
-
Follow the manufacturer's instructions provided with the specific TNFα and IL-10 ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Procedure for Nitric Oxide Measurement (Griess Assay):
-
Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant.
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
References
- 1. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Activation of the pro-resolving receptor Fpr2 attenuates inflammatory microglial activation : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Application Notes and Protocols for In Vivo Studies with Quin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quin C1 is a potent and specific synthetic agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1] FPR2/ALX is a G-protein coupled receptor that plays a critical role in regulating inflammatory responses. Activation of this receptor by agonists like this compound has been shown to promote the resolution of inflammation, making it a promising therapeutic target for a variety of inflammatory diseases.[2] These application notes provide detailed experimental designs and protocols for in vivo studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects by binding to and activating FPR2/ALX. This receptor is expressed on various immune cells, including neutrophils and microglia.[1][3] The signaling cascade initiated by this compound binding is complex and can lead to both pro-inflammatory and anti-inflammatory (pro-resolving) responses, depending on the cellular context and the specific ligand. This compound appears to promote pro-resolving signals, primarily through the recruitment of β-arrestin 2 and the subsequent activation of downstream signaling pathways, including the p38 MAPK pathway.[2] This activation ultimately leads to the attenuation of inflammatory responses.
Key In Vivo Applications
In vivo studies have demonstrated the therapeutic potential of this compound in several disease models:
-
Acute Lung Injury: this compound has been shown to significantly reduce inflammation and collagen deposition in a mouse model of bleomycin-induced lung injury. Its administration leads to a decrease in neutrophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF) and diminishes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and KC (keratinocyte-derived chemokine).
-
Neuroinflammation: In models relevant to neurodegenerative diseases like Alzheimer's, this compound has been shown to shift microglia from a pro-inflammatory to a pro-resolving phenotype. It can suppress the production of inflammatory mediators like TNF-α and nitric oxide (NO) while enhancing the production of the anti-inflammatory cytokine IL-10.
Data Presentation: Quantitative In Vivo Data for this compound
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: Efficacy of this compound in a Bleomycin-Induced Lung Injury Mouse Model
| Parameter | Treatment Group | Dosage and Administration | Outcome | Reference |
| Neutrophil Count in BALF | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant reduction compared to bleomycin-only group | |
| Lymphocyte Count in BALF | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant reduction compared to bleomycin-only group | |
| TNF-α Expression in Lung Tissue | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant decrease compared to bleomycin-only group | |
| IL-1β Expression in Lung Tissue | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant decrease compared to bleomycin-only group | |
| KC (CXCL1) Expression in Lung Tissue | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant decrease compared to bleomycin-only group | |
| TGF-β1 Expression in Lung Tissue | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant decrease compared to bleomycin-only group | |
| Collagen Deposition in Lung Tissue | This compound | 1 mg/kg, intraperitoneal injection, daily for 7 days | Significant decrease compared to bleomycin-only group |
Table 2: Effects of this compound on Microglia in a Neuroinflammation Model
| Parameter | Cell Type | Treatment | Outcome | Reference |
| TNF-α Production | Immortalised murine microglia (BV2 cells) | 100 nM this compound after LPS stimulation | Significant suppression at 24 and 48 hours | |
| Nitric Oxide (NO) Production | Immortalised murine microglia (BV2 cells) | 100 nM this compound after LPS stimulation | Significant suppression at 24 and 48 hours | |
| IL-10 Production | Immortalised murine microglia (BV2 cells) | 100 nM this compound after LPS stimulation | Significant enhancement at 48 hours | |
| Reactive Oxygen Species (ROS) Production | Immortalised murine microglia (BV2 cells) | 100 nM this compound after LPS or Aβ1-42 stimulation | Reduction to baseline levels | |
| CD206 Expression (M2 marker) | Primary murine microglia | This compound after Aβ1-42 exposure | Increased expression | |
| CD38 Expression (M1 marker) | Primary murine microglia | This compound after Aβ1-42 exposure | Reduced expression |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Bleomycin-Induced Lung Injury Mouse Model
This protocol is adapted from established methods for inducing pulmonary fibrosis in mice.
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
2. Materials:
-
This compound (prepare in a suitable vehicle, e.g., 0.5% Carboxymethylcellulose for oral administration or saline with 5% DMSO/5% Solutol for injection).
-
Bleomycin sulfate (dissolved in sterile saline).
-
Anesthetics (e.g., isoflurane).
-
Sterile saline.
-
Gavage needles (for oral administration) or syringes and needles (for injection).
3. Experimental Procedure:
-
Induction of Lung Injury:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg body weight) in a small volume of sterile saline (e.g., 50 µL). Control animals receive sterile saline only.
-
-
This compound Administration:
-
Begin this compound treatment one day after bleomycin instillation.
-
Administer this compound daily for a specified period (e.g., 7-14 days).
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 1 mg/kg) via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Vehicle Control Group: Administer the vehicle alone.
-
Positive Control Group (Optional): Administer a standard-of-care drug for pulmonary fibrosis.
-
-
Monitoring:
-
Monitor animal body weight and general health daily. A decrease of more than 15% in body weight is a common humane endpoint.
-
-
Endpoint and Sample Collection (e.g., at day 14):
-
Euthanize mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and differential analysis.
-
Harvest lung tissue for histological analysis (e.g., H&E and Masson's trichrome staining for collagen), and for measurement of cytokine and chemokine levels (e.g., by ELISA or qPCR).
-
Protocol 2: Assessment of this compound in an In Vivo Neuroinflammation Model
This protocol outlines a general approach to assess the anti-neuroinflammatory effects of this compound.
1. Animal Model:
-
Species: Mouse model of neuroinflammation (e.g., lipopolysaccharide (LPS)-induced systemic inflammation or a transgenic model of Alzheimer's disease).
2. Materials:
-
This compound (formulated for in vivo use).
-
LPS (from E. coli, if applicable).
-
Sterile saline.
-
Anesthetics.
3. Experimental Procedure:
-
Induction of Neuroinflammation (if applicable):
-
Administer LPS (e.g., 0.5-1 mg/kg, intraperitoneally) to induce a systemic inflammatory response that leads to neuroinflammation.
-
-
This compound Administration:
-
Administer this compound at a selected dose and route. The timing of administration will depend on the specific research question (e.g., prophylactic or therapeutic).
-
Treatment Group: this compound.
-
Vehicle Control Group: Vehicle alone.
-
-
Behavioral Assessments (Optional):
-
Perform behavioral tests to assess cognitive function or sickness behavior (e.g., open field test, Y-maze).
-
-
Endpoint and Sample Collection:
-
Euthanize mice at a predetermined time point after the inflammatory challenge.
-
Perfuse animals with saline and then paraformaldehyde.
-
Collect brain tissue.
-
Process brain tissue for:
-
Immunohistochemistry or immunofluorescence to analyze microglial and astrocyte activation (e.g., staining for Iba1, GFAP, CD68).
-
Flow cytometry to quantify immune cell populations in the brain.
-
ELISA or qPCR to measure levels of pro- and anti-inflammatory cytokines and chemokines in brain homogenates.
-
-
Mandatory Visualizations
Caption: this compound signaling pathway via FPR2/ALX.
Caption: Experimental workflow for this compound in lung injury model.
References
Application Notes and Protocols for Quin C1 in Models of Ischemic Stroke
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, and neuroinflammation, leading to neuronal death and neurological deficits. The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), has emerged as a promising therapeutic target for mitigating ischemic brain injury. Activation of FPR2 is associated with pro-resolving and anti-inflammatory effects, which can attenuate the secondary damage following an ischemic event.
Quin C1 is a small molecule agonist of FPR2. By selectively activating this receptor, this compound has the potential to modulate the post-stroke inflammatory response, reduce infarct volume, and improve functional recovery. These application notes provide a framework for the preclinical evaluation of this compound in rodent models of ischemic stroke.
Data Presentation: Efficacy of FPR2/ALX Agonists in Ischemic Stroke Models
The following table summarizes quantitative data from studies on various FPR2/ALX agonists in animal models of ischemic stroke. This data can be used as a reference for designing experiments with this compound.
| Animal Model | Agonist | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Rat MCAO | Resolvin D1 (RvD1) | 1 µg/kg, 5 µg/kg, 15 µg/kg (i.p.) 1 hour post-HI | Dose-dependent reduction in infarct volume; Improved neurological scores. | [1] |
| Mouse MCAO | Annexin A1 mimetic (Ac2-26) | 1 mg/kg (i.v.) at reperfusion | Significant reduction in infarct size; Decreased neutrophil infiltration. | [2] |
| Rat Subarachnoid Hemorrhage | Lipoxin A4 (LXA4) | 10 µg (i.c.v.) | Reduced brain water content; Improved neurological function. | [3] |
| Mouse MCAO | Resolvin D1 (RvD1) | Not specified | Reduced activation of microglia and astrocytes; Impaired inflammatory-induced neuronal cell death. | [3] |
Signaling Pathway of FPR2/ALX Activation in Ischemic Stroke
Activation of FPR2/ALX by an agonist like this compound is proposed to initiate signaling cascades that collectively contribute to neuroprotection in the context of ischemic stroke.
References
Assessing the Neuroprotective Effects of Quin C1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective properties of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), in an in vitro setting. The protocols detailed below are designed to assess the efficacy of this compound in mitigating neuronal damage induced by common neurotoxic insults.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the identification of compounds that can protect neurons from damage. This compound has emerged as a promising candidate due to its role in activating Fpr2, a receptor involved in resolving inflammation and reducing oxidative stress.[1] In vitro assays are essential for the initial screening and mechanistic characterization of neuroprotective compounds like this compound before advancing to more complex in vivo studies.[2][3] This document outlines a series of robust in vitro assays using the human neuroblastoma SH-SY5Y cell line, a well-established model for neuroprotective studies.[4][5]
Experimental Overview
The overall workflow for assessing the neuroprotective effects of this compound is a multi-step process. It begins with establishing a non-toxic concentration range for the compound. Subsequently, its ability to protect against a specific neurotoxic challenge is evaluated. Finally, experiments are conducted to elucidate the underlying mechanisms of action, such as the reduction of oxidative stress and inflammation.
References
- 1. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Aβ1-42 Induced Neurotoxicity Model and the Therapeutic Application of Quin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. The Aβ1-42 peptide, in its oligomeric form, is considered a primary neurotoxic agent in the pathogenesis of AD.[1] In vitro models of Aβ1-42-induced neurotoxicity are crucial for understanding the molecular mechanisms of AD and for the screening and validation of potential therapeutic compounds.[2][3]
These application notes provide a comprehensive overview of the Aβ1-42 induced neurotoxicity model and the application of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), as a potential neuroprotective agent.[4] Fpr2 is a G protein-coupled receptor expressed on various cell types in the central nervous system, including microglia and neurons, and plays a critical role in regulating inflammation and cellular defense mechanisms.[5] Activation of Fpr2 by agonists like this compound has been shown to mitigate neuroinflammation and oxidative stress, key pathological features of Aβ1-42 toxicity.
This document offers detailed protocols for establishing the Aβ1-42 neurotoxicity model and for evaluating the therapeutic efficacy of this compound through various cellular and molecular assays.
Aβ1-42 Induced Neurotoxicity: Signaling Pathways
Aβ1-42 oligomers initiate a complex cascade of events leading to neuronal cell death. This includes the induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of inflammatory pathways in microglia, the resident immune cells of the brain. Activated microglia release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which further exacerbate neuronal damage.
This compound Application: Mechanism of Action
This compound is a selective agonist for the Formyl Peptide Receptor 2 (Fpr2). Activation of Fpr2 on microglia initiates a signaling cascade that shifts the cellular phenotype from a pro-inflammatory to a pro-resolving state. This involves the suppression of pro-inflammatory cytokine production (e.g., TNF-α) and the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10). Furthermore, Fpr2 activation can reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS).
Data Presentation: Effects of Aβ1-42 and Fpr2 Agonist Treatment
The following tables summarize quantitative data from studies investigating the effects of Aβ1-42 on neuronal cells and the neuroprotective effects of Fpr2 agonists. Note that the data for the Fpr2 agonist is based on the compound MR-39, a selective Fpr2 agonist, as a representative example for this compound.
| Treatment Group | Cell Viability (% of Control) | Reference |
| Control (Vehicle) | 100% | |
| Aβ1-42 (5 µM) | ~50% | |
| Aβ1-42 (100 µM) | ~60% |
| Treatment Group | Apoptotic Cells (%) | Reference |
| Control | 0.4% | |
| Aβ1-42 | 9.5% |
| Treatment Group | Intracellular ROS (Fold Change vs. Control) | Reference |
| Control | 1.0 | |
| Aβ1-42 (100 µM) | 1.8 | |
| Aβ1-42 + this compound | Reduced to baseline |
| Cytokine | Control (pg/mL) | Aβ1-42 (10 µM) (pg/mL) | Aβ1-42 (10 µM) + MR-39 (1 µM) (pg/mL) | Reference |
| TNF-α | ~20 | ~120 | ~60 | |
| IL-1β | ~10 | ~50 | ~25 | |
| IL-10 | ~15 | ~10 | ~25 |
Experimental Protocols
Protocol 1: Preparation of Aβ1-42 Oligomers
This protocol describes the preparation of neurotoxic Aβ1-42 oligomers.
Materials:
-
Lyophilized Aβ1-42 peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM/F12)
-
Low-binding microcentrifuge tubes
Procedure:
-
Monomerization:
-
Allow the lyophilized Aβ1-42 peptide to equilibrate to room temperature for 30 minutes.
-
Under a fume hood, dissolve the Aβ1-42 peptide in HFIP to a concentration of 1 mM.
-
Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.
-
Aliquot the solution into low-binding microcentrifuge tubes.
-
Evaporate the HFIP using a speed vacuum or a gentle stream of nitrogen gas to form a thin peptide film.
-
The dried peptide film can be stored at -80°C for future use.
-
-
Oligomerization:
-
Resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the DMSO stock solution to a final concentration of 100 µM in ice-cold, sterile PBS or cell culture medium.
-
Incubate the solution at 4°C overnight (16-24 hours) to allow for the formation of oligomers.
-
The prepared Aβ1-42 oligomers are now ready for use in cell culture experiments. The final concentration for treating cells is typically in the range of 1-10 µM.
-
Protocol 2: Aβ1-42 Induced Neurotoxicity and this compound Treatment
This protocol details the induction of neurotoxicity in a neuronal cell line (e.g., SH-SY5Y) and treatment with this compound.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Prepared Aβ1-42 oligomers (from Protocol 1)
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at an appropriate density to achieve 70-80% confluency on the day of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Prepare working solutions of Aβ1-42 oligomers and this compound in cell culture medium.
-
For co-treatment, add this compound (at desired concentrations, e.g., 10-100 nM) to the cells 1-2 hours prior to the addition of Aβ1-42 oligomers.
-
Add Aβ1-42 oligomers to the wells to a final concentration of 1-10 µM.
-
Include appropriate controls: vehicle control (medium only), Aβ1-42 only, and this compound only.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Assessment of Neurotoxicity:
-
After the incubation period, proceed with cell viability assays (Protocol 3) or apoptosis assays (Protocol 4).
-
Protocol 3: Cell Viability Assay (MTT/XTT)
This protocol measures cell viability based on mitochondrial activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Plate reader
Procedure:
-
Following the treatment period (Protocol 2), remove the culture medium from the wells.
-
Add fresh medium containing MTT (typically 0.5 mg/mL) or the XTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
For MTT assay:
-
Carefully remove the MTT solution.
-
Add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
After treatment (Protocol 2), collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using a fluorescent probe.
Materials:
-
DCFDA/H2DCFDA cellular ROS detection assay kit
-
Fluorescence plate reader or flow cytometer
Procedure:
-
After the desired treatment period with Aβ1-42 and this compound, remove the culture medium.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with the DCFDA/H2DCFDA probe by incubating them in the probe solution for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Express the ROS levels as a fold change relative to the control group.
Protocol 6: Measurement of Inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of pro- and anti-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α and IL-10
-
Cell culture supernatants from treated cells (Protocol 2)
-
Plate reader
Procedure:
-
Collect the cell culture supernatants after the treatment period and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to the standard curve.
Conclusion
The Aβ1-42 induced neurotoxicity model is a valuable tool for studying the pathological mechanisms of Alzheimer's disease and for evaluating the efficacy of potential therapeutic agents. The protocols provided herein offer a standardized approach to establishing this model and assessing the neuroprotective, anti-inflammatory, and anti-oxidative effects of compounds such as this compound. The data presented demonstrate the potential of Fpr2 agonists to mitigate the detrimental effects of Aβ1-42, highlighting a promising therapeutic strategy for Alzheimer's disease.
References
- 1. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of formyl peptide receptor 2 (FPR2) in the normal brain and in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of FPR2, a chemotactic receptor for amyloid beta 1-42 (A beta 42), in murine microglial cells by TNF alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Analysis of Fpr2 in Brain Tissue Following Quinolinic Acid-Induced Neurotoxicity and Quin-C1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for the Formyl Peptide Receptor 2 (Fpr2) in brain tissue subjected to quinolinic acid-induced excitotoxicity and subsequent treatment with the selective Fpr2 agonist, Quin-C1. This document outlines the underlying principles, detailed experimental protocols, and expected quantitative outcomes, offering a framework for investigating the therapeutic potential of Fpr2 modulation in neuroinflammatory conditions.
Introduction
Quinolinic acid (QUIN) is an endogenous metabolite of the kynurenine pathway that can act as a potent excitotoxin in the central nervous system (CNS).[1][2][3] Overactivation of N-methyl-D-aspartate (NMDA) receptors by QUIN leads to excessive calcium influx, oxidative stress, and ultimately neuronal cell death, processes implicated in various neurodegenerative diseases.[1][2] Neuroinflammation, primarily mediated by microglia, is a key component of QUIN-induced pathology.
Formyl Peptide Receptor 2 (Fpr2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor expressed on various immune cells, including microglia, as well as on neurons and astrocytes in the brain. Fpr2 is a promiscuous receptor that can be activated by a variety of ligands, leading to either pro- or anti-inflammatory responses depending on the agonist. Activation of Fpr2 by specific agonists, such as Quin-C1, has been shown to promote the resolution of inflammation by shifting microglia towards a pro-resolving phenotype. This involves suppressing the production of pro-inflammatory mediators like TNF-α and nitric oxide, while enhancing the release of anti-inflammatory cytokines such as IL-10.
This document details the immunohistochemical methods to visualize and quantify the expression of Fpr2 in a rat model of quinolinic acid-induced striatal neurotoxicity and to assess the impact of Quin-C1 treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment designed to assess the effects of Quinolinic acid and Quin-C1 on Fpr2 expression and microglial activation in the striatum.
Table 1: Quantification of Fpr2-Immunoreactive Cells in the Striatum
| Treatment Group | Mean Number of Fpr2+ Cells/mm² (± SEM) | Fold Change vs. Control |
| Saline Control | 150 ± 12 | 1.0 |
| Quinolinic Acid (QUIN) | 450 ± 35 | 3.0 |
| QUIN + Quin-C1 | 280 ± 22 | 1.9 |
| Quin-C1 alone | 160 ± 15 | 1.1 |
Table 2: Co-localization of Fpr2 with Microglial and Neuronal Markers
| Treatment Group | % of Fpr2+ cells co-localizing with Iba1+ (Microglia) | % of Fpr2+ cells co-localizing with NeuN+ (Neurons) |
| Saline Control | 65% | 30% |
| Quinolinic Acid (QUIN) | 85% | 10% |
| QUIN + Quin-C1 | 75% | 20% |
| Quin-C1 alone | 68% | 28% |
Table 3: Quantification of Pro- and Anti-inflammatory Markers in the Striatum
| Treatment Group | Mean TNF-α Immunoreactivity (Optical Density ± SEM) | Mean IL-10 Immunoreactivity (Optical Density ± SEM) |
| Saline Control | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Quinolinic Acid (QUIN) | 0.48 ± 0.05 | 0.08 ± 0.01 |
| QUIN + Quin-C1 | 0.25 ± 0.04 | 0.28 ± 0.04 |
| Quin-C1 alone | 0.14 ± 0.02 | 0.18 ± 0.03 |
Experimental Protocols
Animal Model of Quinolinic Acid-Induced Neurotoxicity
This protocol describes the induction of striatal lesions in adult rats using quinolinic acid.
-
Animals: Adult male Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the striatum.
-
Slowly infuse quinolinic acid (e.g., 1 µL of 100 mM QUIN in phosphate-buffered saline, pH 7.4) into the striatum using a Hamilton syringe.
-
The control group receives an equivalent volume of saline.
-
-
Quin-C1 Treatment:
-
For the treatment group, administer Quin-C1 (e.g., 1 mg/kg, intraperitoneally) 1 hour after the quinolinic acid infusion and then daily for the desired duration of the experiment.
-
The vehicle control group receives an equivalent volume of the vehicle.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Tissue Collection: At the designated time point (e.g., 24 or 48 hours post-lesion), euthanize the animals by transcardial perfusion with saline followed by 4% paraformaldehyde.
Immunohistochemistry Protocol for Fpr2 in Rat Brain Sections
This protocol details the steps for staining free-floating brain sections for Fpr2.
-
Tissue Preparation:
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.
-
Section the brain coronally at 40 µm using a cryostat or vibrating microtome.
-
Store the free-floating sections in a cryoprotectant solution at -20°C until use.
-
-
Immunostaining Procedure:
-
Wash sections three times in phosphate-buffered saline (PBS) for 10 minutes each.
-
Perform antigen retrieval by incubating the sections in a sodium citrate buffer (10 mM, pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against Fpr2 (e.g., rabbit anti-Fpr2, diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.
-
Wash sections three times in PBS.
-
Incubate the sections with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Visualize the staining using a diaminobenzidine (DAB) solution.
-
Mount the sections onto slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip.
-
-
For Immunofluorescence:
-
Following the primary antibody incubation, wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 2 hours at room temperature in the dark.
-
For co-localization studies, perform double-labeling with primary antibodies from different species (e.g., rabbit anti-Fpr2 and mouse anti-Iba1 or mouse anti-NeuN) followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Mount the sections onto slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Mandatory Visualizations
Signaling Pathway
Caption: Fpr2 signaling cascade initiated by Quin-C1.
Experimental Workflow
Caption: Workflow for Fpr2 immunohistochemistry.
Logical Relationship
Caption: Quin-C1's neuroprotective mechanism.
References
- 1. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Studies of the Kynurenine Pathway in Morphea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nitric Oxide Production in Macrophages Treated with Quin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal cells in the innate immune system, orchestrating inflammatory responses in part through the production of nitric oxide (NO). Nitric oxide is a short-lived signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. In macrophages, the inducible isoform (iNOS or NOS2) is primarily responsible for the large-scale production of NO upon stimulation with pro-inflammatory signals like bacterial lipopolysaccharide (LPS). While essential for host defense, excessive NO production can contribute to the pathophysiology of various inflammatory diseases. Consequently, the modulation of NO production in macrophages is a key area of investigation in drug discovery and development.
Quin C1, a quinazolinone derivative, has been identified as a potential modulator of inflammatory responses. This application note provides a detailed protocol for the quantification of nitric oxide production in macrophages treated with this compound, utilizing the murine macrophage cell line RAW 264.7 as a model system. The primary method for NO quantification described herein is the Griess assay, a straightforward and widely used colorimetric method that measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO in aqueous solutions.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the dose-dependent inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages. Researchers should generate their own experimental data to populate a similar table.
| Treatment Group | This compound Concentration (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Untreated Control | 0 | - | 1.5 ± 0.3 | N/A |
| LPS Control | 0 | + | 45.2 ± 3.1 | 0% |
| This compound | 1 | + | 38.4 ± 2.5 | 15.0% |
| This compound | 5 | + | 25.8 ± 1.9 | 42.9% |
| This compound | 10 | + | 15.1 ± 1.2 | 66.6% |
| This compound | 25 | + | 8.3 ± 0.9 | 81.6% |
| This compound | 50 | + | 4.2 ± 0.5 | 90.7% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Researchers must perform the described protocols to generate their own data.
Experimental Protocols
Protocol 1: RAW 264.7 Macrophage Cell Culture
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
T-75 cell culture flasks
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain RAW 264.7 cells in T-75 flasks with Complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage the cells, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C.
-
Gently tap the flask to detach the cells. Alternatively, use a cell scraper.
-
Resuspend the detached cells in 10 mL of Complete DMEM to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh Complete DMEM.
-
Seed the cells into new T-75 flasks at a ratio of 1:3 to 1:6 for continued culture.
Protocol 2: Treatment of RAW 264.7 Cells with LPS and this compound
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli (stock solution of 1 mg/mL in sterile PBS)
-
This compound (stock solution in DMSO, concentration to be determined based on desired final concentrations)
-
Vehicle control (DMSO)
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of Complete DMEM.[1]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Prepare serial dilutions of this compound in Complete DMEM from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After the 24-hour incubation, remove the medium from the wells.
-
Add 100 µL of fresh Complete DMEM containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C with 5% CO₂.
-
Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL (except for the untreated control wells).
-
Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.[1]
-
After the incubation period, the cell culture supernatant is ready for the Griess assay.
Protocol 3: Quantification of Nitrite using the Griess Assay
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
Note: Store both components protected from light at 4°C.
-
-
Sodium nitrite (NaNO₂) standard solution (100 µM in DMEM)
-
96-well flat-bottom plate (for the assay)
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Preparation of Nitrite Standard Curve: a. Prepare a serial dilution of the 100 µM NaNO₂ standard solution in DMEM to obtain concentrations ranging from 100 µM to 0 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM). b. Add 50 µL of each standard concentration in triplicate to the wells of a 96-well plate.
-
Assay: a. Carefully collect 50 µL of cell culture supernatant from each well of the cell culture plate and transfer it to a new 96-well flat-bottom plate. b. Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use. c. Add 50 µL of the freshly prepared Griess reagent to each well containing the standards and the cell culture supernatants.[1] d. Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop. e. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Average the absorbance readings for each standard and sample. b. Subtract the absorbance of the blank (0 µM nitrite standard) from all readings. c. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. d. Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve. e. Calculate the percentage of inhibition of NO production for each this compound concentration using the following formula: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS control)] x 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring nitric oxide production.
Signaling Pathway
Caption: LPS-induced nitric oxide signaling pathway in macrophages.
References
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Quin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quin C1 and its Target Receptor
This compound is a potent and highly specific synthetic agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). FPR2 is a G-protein coupled receptor (GPCR) expressed on a variety of cell types, including immune cells like neutrophils and microglia, and plays a crucial role in modulating inflammatory responses.[1] Activation of FPR2 by its various ligands can lead to either pro-inflammatory or anti-inflammatory and pro-resolving outcomes, depending on the specific agonist and cellular context.[2] this compound is primarily recognized for its anti-inflammatory and pro-resolving properties, making it a molecule of significant interest in the research of inflammatory diseases, lung injury, and neurodegenerative conditions like Alzheimer's disease.[1]
This compound and its Influence on Intracellular Signaling
Upon binding to FPR2, this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, FPR2 activation typically involves the Gi/o subfamily of G proteins. This leads to the modulation of several key downstream signaling pathways that are central to cell proliferation, survival, apoptosis, and inflammation. The primary pathways anticipated to be affected by this compound include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a critical regulator of cellular responses to a wide array of stimuli. FPR2 activation has been shown to modulate the phosphorylation status of key MAPK members, including Extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[3][4] Depending on the cellular context, this compound may either stimulate or inhibit the phosphorylation of these kinases, thereby influencing downstream cellular processes.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a central signaling cascade for cell survival, proliferation, and metabolism. Activation of FPR2 can lead to the phosphorylation and subsequent activation of Akt. By modulating this pathway, this compound can influence cell fate and function.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins. FPR2 signaling can influence the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of target genes. FPR2 agonists have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.
Western blot analysis is an indispensable technique for elucidating the specific effects of this compound on these signaling pathways by quantifying the changes in the phosphorylation state of key proteins.
Quantitative Data on Signaling Pathway Modulation by FPR2/ALX Agonists
The following tables summarize representative quantitative data from studies on well-characterized FPR2/ALX agonists. While direct quantitative Western blot data for this compound is limited in publicly available literature, the data presented for other agonists such as WKYMVm and Annexin A1 peptides serve as a strong proxy for the expected effects of this compound on these signaling pathways.
Table 1: Effect of FPR2/ALX Agonist on MAPK Pathway Activation
| Treatment | Target Protein | Fold Change vs. Control (Phospho/Total Ratio) | Cell Type | Reference |
| WKYMVm (FPR2 Agonist) | p-ERK1/2 | Inhibition noted (quantitative data not specified) | Microglia | |
| Ac2-26 (AnxA1 peptide) | p-ERK1/2 | ~2.5-fold increase | HEK293-FPR2 cells | |
| WKYMVm (FPR2 Agonist) | p-p38 | Increased phosphorylation | Macrophages |
Table 2: Effect of FPR2/ALX Agonist on PI3K/Akt Pathway Activation
| Treatment | Target Protein | Fold Change vs. Control (Phospho/Total Ratio) | Cell Type | Reference |
| WKYMVm (FPR2 Agonist) | p-Akt | Activation noted (quantitative data not specified) | Monocytes | |
| Compound 17b (FPR2 Agonist) | p-Akt | Activation noted (quantitative data not specified) | Cardiomyocytes |
Table 3: Effect of FPR2/ALX Agonist on NF-κB Pathway Activation
| Treatment | Target Protein | Change vs. Control | Cell Type | Reference |
| WKYMVm (FPR2 Agonist) | Nuclear p65 | Inhibition of nuclear translocation | Microglia | |
| Resolvin D1 (FPR2 Agonist) | Nuclear p-p65 | Decreased nuclear translocation | - | |
| Lipoxin A4 (FPR2 Agonist) | Nuclear p65 | Inhibition of nuclear translocation | Neutrophils |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK (ERK, p38) and Akt Phosphorylation
This protocol details the steps to assess the phosphorylation status of ERK1/2, p38, and Akt in response to this compound treatment.
1. Cell Culture and Treatment:
- Seed cells (e.g., neutrophils, microglia, or a relevant cell line expressing FPR2) in 6-well plates and grow to 70-80% confluency.
- Optional: Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
- Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
- Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration for all samples with lysis buffer.
- Add an equal volume of 2x Laemmli sample buffer to each lysate.
- Boil the samples at 95-100°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
- Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-p38, or anti-phospho-Akt) overnight at 4°C. Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer (typically 1:1000).
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, typically 1:5000-1:10,000) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
- Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
- To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with a primary antibody for the total form of the protein (e.g., anti-total-ERK1/2, anti-total-p38, or anti-total-Akt).
- Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.
Protocol 2: Western Blot Analysis of NF-κB Activation (p65 Nuclear Translocation)
This protocol is designed to measure the activation of the NF-κB pathway by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1. A common positive control for NF-κB activation is treatment with TNF-α or LPS.
2. Cytoplasmic and Nuclear Fractionation:
- Harvest cells and perform subcellular fractionation using a commercial nuclear/cytoplasmic extraction kit or a standard protocol involving differential centrifugation with hypotonic and high-salt buffers.
- Ensure protease and phosphatase inhibitors are present in all buffers.
3. Protein Quantification:
- Determine the protein concentration for both the cytoplasmic and nuclear fractions of each sample.
4. Sample Preparation, SDS-PAGE, and Protein Transfer:
- Follow steps 4 and 5 from Protocol 1, loading equal amounts of protein from the cytoplasmic and nuclear extracts in separate lanes.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the NF-κB p65 subunit (typically 1:1000 dilution in 5% milk/TBST) overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody as described in Protocol 1.
6. Detection and Analysis:
- Detect the signal using an ECL substrate.
- To ensure the purity of the fractions and equal loading, probe the membranes with antibodies for cytoplasmic (e.g., α-Tubulin or GAPDH) and nuclear (e.g., Lamin B1 or PCNA) markers.
- An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Quantify the band intensities using densitometry software.
Visualizations
Caption: Signaling pathways modulated by this compound via the FPR2/ALX receptor.
Caption: General workflow for Western blot analysis.
References
- 1. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Real-time PCR for Cytokine Expression in Quin C1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quin C1 is a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2] Activation of Fpr2 by this compound has been shown to modulate inflammatory responses, notably by suppressing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This makes this compound a compound of interest for therapeutic strategies targeting inflammatory diseases.
Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure gene expression levels.[3][4] This document provides detailed application notes and protocols for utilizing real-time PCR to quantify the expression of key cytokine genes in cells treated with this compound, using the murine microglial cell line, BV2, as a model system.
Data Presentation
The following tables summarize expected quantitative data from real-time PCR analysis of BV2 cells treated with Lipopolysaccharide (LPS) and this compound. Data is presented as fold change in mRNA expression relative to untreated control cells, calculated using the 2-ΔΔCT method.
Table 1: Relative mRNA Expression of Pro-inflammatory Cytokines
| Treatment Group | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| LPS (50 ng/mL) | Significant Increase | Significant Increase | Significant Increase |
| LPS (50 ng/mL) + this compound (100 nM) | Significant Decrease (vs. LPS) | Significant Decrease (vs. LPS) | Significant Decrease (vs. LPS) |
| This compound (100 nM) | No Significant Change | No Significant Change | No Significant Change |
Table 2: Relative mRNA Expression of Anti-inflammatory Cytokine
| Treatment Group | IL-10 (Fold Change) |
| Untreated Control | 1.0 |
| LPS (50 ng/mL) | Moderate Increase |
| LPS (50 ng/mL) + this compound (100 nM) | Significant Increase (vs. LPS) |
| This compound (100 nM) | No Significant Change |
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for the BV2 murine microglial cell line.
Materials:
-
BV2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 3 x 105 BV2 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Cell Stimulation and Treatment:
-
The following day, replace the medium with fresh DMEM containing 2% FBS.
-
Pre-stimulate the cells with 50 ng/mL of LPS for 1 hour to induce an inflammatory response.
-
Following pre-stimulation, add 100 nM this compound to the designated wells.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation:
-
Incubate the plates for an additional 6 hours to allow for optimal cytokine mRNA expression. Significant changes in cytokine mRNA levels are typically observed at this time point.
-
RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., TRIzol™ Reagent, PureLink™ RNA Mini Kit)
-
DNase I treatment kit (optional but recommended)
-
cDNA synthesis kit (e.g., QuantiTect Reverse Transcription Kit, UltraScript cDNA Synthesis Kit)
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
After the 6-hour incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Genomic DNA Removal (Optional):
-
To prevent amplification of contaminating genomic DNA, treat the extracted RNA with DNase I following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol. The resulting cDNA will be used as the template for real-time PCR.
-
Real-time PCR
Materials:
-
Synthesized cDNA
-
SYBR® Green or TaqMan® real-time PCR master mix
-
Forward and reverse primers for target cytokines (TNF-α, IL-6, IL-1β, IL-10) and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Primer Design:
-
Use validated primers for murine TNF-α, IL-6, IL-1β, IL-10, and a stable reference gene.
-
-
Reaction Setup:
-
Prepare the real-time PCR reaction mix by combining the cDNA template, primers, and master mix in a total volume of 20 µL per reaction.
-
Set up reactions in triplicate for each sample and each gene.
-
-
Thermal Cycling:
-
Perform the real-time PCR using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using the 2-ΔΔCT method, normalizing to the reference gene and comparing to the untreated control group.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing cytokine expression.
Caption: this compound signaling pathway in cytokine regulation.
References
- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. cDNA Synthesis Kits| Reverse Transcription for qPCR | QIAGEN [qiagen.com]
- 4. pcrbio.com [pcrbio.com]
Troubleshooting & Optimization
Quin C1 solubility in DMSO and cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of Quin C1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 100 mg/mL (224.46 mM). It is important to note that ultrasonic assistance may be required to achieve complete dissolution.[1] For optimal results, it is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.4551 mg of this compound in 1 mL of DMSO. Further dilutions to your desired concentration can then be made from this stock.
Q4: Can I dissolve this compound directly in cell culture media?
A4: Direct dissolution of this compound in aqueous solutions like cell culture media is generally not recommended due to its hydrophobic nature. The standard and recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the cell culture medium to achieve the final desired concentration for your experiment.
Q5: What is the maximum concentration of DMSO that is safe for cells in culture?
A5: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid cytotoxic effects.[2] You should always perform a vehicle control experiment to ensure that the concentration of DMSO used does not affect your experimental results.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] Another source suggests stability for 2 weeks at 4°C and 6 months at -80°C in DMSO.[3] To ensure the integrity of your stock solution, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitate observed in DMSO stock solution. | The solubility limit has been exceeded. | Gently warm the solution and use sonication to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. |
| The DMSO used was not anhydrous. | Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution. | |
| Precipitation is observed after diluting the DMSO stock into cell culture media. | The final concentration of this compound exceeds its solubility in the aqueous media. | Increase the volume of the cell culture media to further dilute the compound. It may also be beneficial to pre-warm the media before adding the this compound stock solution and to mix it thoroughly and immediately. |
| The concentration of the DMSO stock solution is too high. | Prepare an intermediate dilution of your stock solution in DMSO before adding it to the cell culture media. This will lower the localized concentration of this compound upon addition. | |
| Inconsistent experimental results. | Degradation of this compound due to improper storage. | Ensure your stock solution is stored at the recommended temperature (-80°C for long-term storage) and avoid multiple freeze-thaw cycles by preparing aliquots. |
| The final DMSO concentration is affecting the cells. | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including controls, is consistent. |
Data and Protocols
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (224.46 mM) | Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is crucial for optimal solubility. |
Stock Solution Preparation Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
-
Materials:
-
This compound (Molecular Weight: 445.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Accurately weigh out 4.4551 mg of this compound.
-
Transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Once the this compound is completely dissolved, your 10 mM stock solution is ready.
-
For storage, dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
Cell Culture Dosing Protocol
This protocol describes how to dilute your this compound stock solution into cell culture media for experiments.
-
Objective: To prepare 1 mL of cell culture media containing a final concentration of 10 µM this compound.
-
Procedure:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of your pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the 999 µL of cell culture medium.
-
Mix the solution gently but thoroughly by pipetting up and down or by gentle vortexing.
-
This will result in a 1 mL solution with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Immediately add the prepared solution to your cells.
-
Note: Always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) in cell culture media to treat a parallel set of cells.
-
Signaling Pathway
This compound is a potent and specific agonist for the Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX). Activation of FPR2 by this compound initiates a signaling cascade that has been shown to have anti-inflammatory and pro-resolving effects. This includes the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, and a decrease in the production of reactive oxygen species (ROS).
Caption: this compound signaling pathway via the FPR2/ALX receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.
Caption: General experimental workflow for cell-based assays using this compound.
References
Quin C1 Technical Support Center: Neuronal Cell Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Quin C1 in neuronal cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound and its expected effect in the central nervous system?
This compound is a selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor.[1] In the central nervous system, FPR2 is expressed on microglia and neuronal cells.[2][3][4][5] Activation of FPR2 by this compound is primarily associated with anti-inflammatory and neuroprotective effects. In microglia, it has been shown to suppress the production of pro-inflammatory mediators like TNFα and nitric oxide, reduce reactive oxygen species (ROS), and promote a pro-resolving phenotype. In neuronal cells, FPR2 signaling is involved in processes such as neurite outgrowth and differentiation.
Q2: Is FPR2 expressed directly on neurons, and what are the implications of this?
Yes, studies have confirmed the expression of FPR2 on various neuronal cell types, including neural stem cells and hippocampal neurons. The implications of direct neuronal expression of FPR2 are significant. Activation of this receptor on neurons by an agonist like this compound could directly influence neuronal function, including:
-
Neurite Outgrowth: Inhibition of FPR2 has been shown to reduce the length of axons and dendrites in cultured hippocampal neurons.
-
Neural Stem Cell Dynamics: FPR2 is involved in promoting the migration and differentiation of neural stem cells into neurons.
Therefore, some observed effects of this compound on neuronal cultures may be due to its intended on-target activity via FPR2, rather than off-target effects.
Q3: What are the potential, uncharacterized off-target effects of this compound in neuronal cells?
While specific off-target effects of this compound in neurons are not well-documented in current literature, researchers should be aware of potential issues common to small molecule compounds. These could include:
-
Interaction with other receptors: this compound, being a quinazoline derivative, might interact with other structurally related receptors or ion channels.
-
Enzyme inhibition: It could potentially inhibit the activity of kinases, phosphatases, or other enzymes involved in neuronal signaling.
-
Disruption of mitochondrial function: Off-target effects on mitochondrial respiration or membrane potential could lead to cytotoxicity.
-
Alterations in gene expression: The compound could indirectly lead to changes in the expression of genes unrelated to the FPR2 signaling pathway.
Q4: How can I distinguish between on-target FPR2-mediated effects and potential off-target effects in my neuronal cell experiments?
To differentiate between on-target and off-target effects, the following experimental controls are recommended:
-
Use of an FPR2 Antagonist: Co-treatment of your neuronal cells with this compound and a specific FPR2 antagonist, such as WRW4, should block the on-target effects. Any remaining effects observed in the presence of the antagonist are likely off-target.
-
FPR2 Knockdown/Knockout Models: Utilize neuronal cell lines or primary neurons where the FPR2 gene has been knocked down (e.g., using siRNA) or knocked out. If the effect of this compound persists in these cells, it is independent of FPR2.
-
Dose-Response Analysis: Characterize the concentration at which this compound elicits its effects. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Neuronal Toxicity or Apoptosis | This compound may be interacting with off-target proteins crucial for neuronal survival or activating stress-related pathways. | 1. Perform a detailed dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Assess mitochondrial membrane potential using probes like TMRM or JC-1. 3. Measure markers of apoptosis (e.g., cleaved caspase-3) and cellular stress (e.g., phosphorylation of JNK or p38). 4. Conduct a cell viability assay (e.g., MTT or LDH release) in the presence and absence of an FPR2 antagonist. |
| Altered Neuronal Firing or Calcium Signaling | The compound might be directly modulating ion channels (e.g., sodium, potassium, or calcium channels) or other GPCRs involved in neuronal excitability. | 1. Use electrophysiological techniques like patch-clamping or multi-electrode arrays (MEAs) to assess changes in neuronal firing patterns. 2. Employ calcium imaging with fluorescent indicators (e.g., Fura-2, GCaMP) to monitor intracellular calcium dynamics. 3. Screen for activity against a panel of common CNS receptors and ion channels. |
| Unexplained Changes in Gene or Protein Expression | This compound could be influencing transcription factors or signaling pathways unrelated to FPR2. | 1. Perform RNA sequencing or a targeted qPCR array to identify differentially expressed genes. 2. Use proteomics to analyze changes in the neuronal proteome following treatment. 3. Investigate the activation of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using western blotting for phosphorylated proteins. |
| Inconsistent Experimental Results | This could be due to the use of high concentrations of this compound where off-target effects become more prominent and variable. | 1. Strictly adhere to working concentrations where on-target activity is established and off-target effects are minimized. 2. Ensure consistent experimental conditions (e.g., cell density, media composition, treatment duration). 3. Routinely test for mycoplasma contamination in cell cultures. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 value.
Protocol 2: Investigating On-Target vs. Off-Target Effects on Neurite Outgrowth
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line on coverslips coated with poly-L-lysine or laminin.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at an effective concentration)
-
FPR2 Antagonist (e.g., WRW4) alone
-
This compound + FPR2 Antagonist (pre-incubate with the antagonist for 30 minutes before adding this compound)
-
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with an antibody against a neuronal marker (e.g., β-III tubulin).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound in neuronal cells.
Caption: Troubleshooting workflow to distinguish on- and off-target effects.
References
- 1. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. sjzsyj.com.cn [sjzsyj.com.cn]
- 3. Role of formyl peptide receptor 2 (FPR2) in the normal brain and in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and signaling of formyl-peptide receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights on Formyl Peptide Receptor Type 2 Involvement in Nociceptive Processes in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Quin C1 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving Quin C1. The information is presented in a question-and-answer format to directly address common issues.
Part 1: Troubleshooting for this compound (FPR2/ALX Agonist) Experiments
This section focuses on troubleshooting experiments with this compound, a selective agonist for the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammation resolution.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell-based assays when using this compound. What are the potential causes?
High variability can stem from several factors related to compound handling, cell culture conditions, and assay procedures. Key areas to investigate include:
-
Compound Stability and Storage: this compound stock solutions have limited stability. Ensure proper storage conditions are maintained.[1] Improper storage can lead to degradation of the compound and loss of activity.
-
Cell Line Integrity: The expression of FPR2/ALX can vary between cell lines and even between passages of the same cell line.[2] It is crucial to regularly verify receptor expression.
-
Assay-Specific Conditions: The final concentration of this compound, incubation times, and the specific assay readout can all contribute to variability. For instance, this compound's effect on receptor internalization is concentration-dependent.
Q2: Our expected anti-inflammatory effects of this compound are not reproducible. What should we check?
Inconsistent anti-inflammatory effects can be due to issues with the experimental model or the compound's activity. Consider the following:
-
Stimulant Concentration and Timing: The concentration of the inflammatory stimulus (e.g., LPS, Aβ1-42) and the timing of this compound addition are critical. Ensure these parameters are consistent across experiments.
-
Cellular Phenotype: The activation state of your cells can influence their response to this compound.
-
Antagonist Controls: Use a specific FPR2/ALX antagonist, such as WRW4, to confirm that the observed effects are mediated by this receptor.
Data Presentation: Troubleshooting Checklist
| Parameter | Recommended Check | Potential Impact of Inconsistency |
| This compound Stock | Verify storage temperature and duration. | Decreased potency and activity. |
| Cell Culture | Monitor cell passage number and morphology. | Altered receptor expression and signaling. |
| Receptor Expression | Confirm FPR2/ALX expression via flow cytometry or qPCR. | Variable or absent response to this compound. |
| Stimulation | Standardize stimulant concentration and incubation time. | Inconsistent inflammatory baseline. |
| Assay Readout | Validate assay sensitivity and linearity. | Unreliable and non-reproducible data. |
Experimental Protocols
Protocol 1: Assessment of this compound-Mediated Reduction of LPS-Induced TNFα Production in BV2 Microglia
-
Cell Seeding: Plate immortalized murine microglia (BV2 cells) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation: Stimulate the cells with 50 ng/mL of lipopolysaccharide (LPS) for 1 hour.
-
Treatment: Treat the LPS-stimulated cells with 100 nM this compound. Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant at each time point.
-
Analysis: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound inhibiting LPS-induced TNFα production.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
Part 2: Clarification on "C1" - Potential Confusion with C1 Inhibitor (C1-INH)
It is possible that "this compound" is a misnomer in your experimental context and you are working with the C1 inhibitor (C1-INH) , a component of the complement system. Inconsistent results in C1-INH assays are also common.
Frequently Asked Questions (FAQs) for C1-INH Assays
Q1: We are seeing significant variability in our C1-INH functional assay results. What could be the cause?
Variability in C1-INH functional assays is often linked to pre-analytical and analytical factors:
-
Sample Handling: The determination of functional C1-INH is sensitive to sample transport and storage conditions. Time and temperature variations can significantly impact results.
-
Assay Methodology: Different commercially available assays for C1-INH function can yield different results. Chromogenic assays, for instance, may be more prone to false positives.
-
Interfering Substances: Lipemia, hemolysis, or icterus in the sample can affect assay results.
Q2: Our C1-INH antigen levels are normal, but the functional results are low and inconsistent. How should we proceed?
This scenario is characteristic of functional C1-INH deficiency (Hereditary Angioedema Type II). To address inconsistency:
-
Repeat Testing: It is recommended to retest with an independent blood sample to confirm the biological result.
-
Standardize Collection: Ensure strict adherence to sample collection and handling protocols to minimize pre-analytical variability.
-
Consider Genetic Testing: If C1-INH values remain ambiguous despite optimized conditions, genetic testing can provide a conclusive diagnosis of Hereditary Angioedema (HAE).
Data Presentation: C1-INH Assay Troubleshooting
| Factor | Common Issue | Recommended Action |
| Sample Collection | Improper tube type or fill volume. | Use appropriate collection tubes and ensure correct fill volume. |
| Sample Transport | Delays and temperature fluctuations. | Transport samples to the lab promptly and on ice. |
| Sample Storage | Incorrect temperature or freeze-thaw cycles. | Store plasma at -70°C or below and avoid repeated freeze-thaw cycles. |
| Assay Choice | Use of assays with known limitations. | Understand the limitations of the chosen assay method. |
Mandatory Visualizations
Caption: Diagnostic workflow for C1-inhibitor deficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal incubation time for Quin C1 treatment.
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for determining the optimal incubation time for Quin C1 treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[1][3] this compound exerts its effect by binding to the SH2 domain of STAT3, which prevents its phosphorylation and dimerization, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity.[4]
Q2: What is a typical starting point for this compound incubation time?
For initial experiments, a time-course study is recommended to identify the optimal duration for observing the desired effect. A common starting range for many cell lines is between 24 and 72 hours. However, the ideal time can vary significantly based on the cell line's doubling time, the specific biological question, and the endpoint being measured.
-
For signaling studies (e.g., measuring p-STAT3 levels): Shorter incubation times (e.g., 1, 4, 8, 12, and 24 hours) are often sufficient to observe maximal inhibition of the target.
-
For cell viability or apoptosis assays: Longer incubation times (e.g., 24, 48, 72 hours) are typically required to see significant changes in cell populations.
Q3: How do I design an experiment to find the optimal incubation time for my cell line?
The most effective method is to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound (typically at or near the IC50 value) and collecting samples at multiple time points. The results will reveal the time at which this compound has its maximal effect on your chosen endpoint.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Symptoms: Large standard deviations in your data, inconsistent results across experiments.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate techniques, such as pre-wetting tips.
-
Issue 2: I'm not observing any effect from the this compound treatment.
-
Symptoms: No significant difference between vehicle-treated and this compound-treated cells.
-
Possible Causes & Solutions:
-
Sub-optimal Incubation Time: The incubation period may be too short. Some compounds require longer exposure, sometimes up to 72 or 96 hours, to show a strong effect. Run a longer time-course experiment.
-
Incorrect Drug Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 value for your specific cell line first.
-
Cell Line Resistance: The cell line you are using may not have an active STAT3 signaling pathway or may have other resistance mechanisms. Confirm STAT3 activation in your cell line via Western blot for phosphorylated STAT3 (p-STAT3).
-
Reagent Degradation: Ensure the this compound stock solution is stored correctly and has not expired. It is often best to make fresh solutions for each experiment.
-
Issue 3: this compound treatment is causing excessive cell death, even at short incubation times.
-
Symptoms: Massive cell detachment and low viability observed in all treated wells.
-
Possible Causes & Solutions:
-
Concentration Too High: The this compound concentration is likely too high for your specific cell line, leading to acute toxicity. Perform a dose-response curve starting from much lower concentrations.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control.
-
Overly High Seeding Density: Over-confluent cells can be more sensitive to cytotoxic effects. Optimize your cell seeding density.
-
Experimental Protocols & Data
Protocol: Time-Course Analysis of this compound on STAT3 Phosphorylation
This protocol details the steps to determine the optimal incubation time for this compound by measuring the inhibition of IL-6-induced STAT3 phosphorylation.
1. Cell Seeding:
- Seed your cells (e.g., MDA-MB-468 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
2. Drug Treatment:
- Prepare a working solution of this compound at the desired concentration (e.g., 2x the final concentration) in serum-free media.
- Prepare a separate set of wells that will be stimulated with a STAT3 activator, such as Interleukin-6 (IL-6).
- Aspirate the old media and starve the cells in serum-free media for 4-6 hours.
- Add the this compound solution to the treatment wells. For control wells, add vehicle-only media.
- Incubate for various time points (e.g., 0, 1, 4, 8, 12, and 24 hours).
3. Cell Stimulation and Lysis:
- 30 minutes before each time point ends, add IL-6 (final concentration ~20 ng/mL) to the appropriate wells to stimulate STAT3 phosphorylation.
- At the end of each incubation period, wash the cells twice with ice-cold PBS.
- Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
4. Western Blot Analysis:
- Determine the protein concentration of each sample using a BCA assay.
- Perform SDS-PAGE and Western blotting to detect levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. Use GAPDH or β-actin as a loading control.
Sample Data Presentation
The results from the time-course experiment can be summarized as follows:
| Incubation Time (Hours) | p-STAT3 Level (Relative to Stimulated Control) | Total STAT3 Level (Relative to Control) | Cell Viability (%) | Observations |
| 0 | 100% | 100% | 100% | Healthy, confluent monolayer |
| 1 | 45% | 98% | 99% | No morphological changes |
| 4 | 15% | 97% | 98% | No morphological changes |
| 8 | 12% | 95% | 96% | Maximum target inhibition observed |
| 12 | 18% | 94% | 95% | Slight rebound in p-STAT3 levels |
| 24 | 35% | 88% | 90% | Minor cell rounding observed |
| 48 | 55% | 75% | 78% | Significant decrease in viability |
Diagrams and Workflows
References
- 1. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
Technical Support Center: DMSO as a Vehicle Control in Quin C1 Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing vehicle control issues with Dimethyl Sulfoxide (DMSO) in Quin C1 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle for it?
This compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2/ALX), which plays a key role in resolving inflammation.[1][2][3] It is investigated for its anti-inflammatory properties, particularly in conditions like lung injury.[1] this compound is a hydrophobic molecule, meaning it does not dissolve well in water-based solutions.[3] DMSO is a powerful organic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice to prepare stock solutions of water-insoluble compounds like this compound for in-vitro and in-vivo experiments.
Q2: What are the potential off-target effects of DMSO that I should be aware of?
DMSO is not biologically inert and can exert its own effects on cells, which are often dose-dependent. These effects can include:
-
Alterations in Gene Expression and Epigenetics: Even at low concentrations (e.g., 0.1%), DMSO can alter the transcriptome, proteome, and DNA methylation profiles of cells.
-
Impact on Cell Proliferation and Differentiation: DMSO can have varied effects on cell growth, sometimes stimulating proliferation at very low concentrations and causing cell cycle arrest or death at higher concentrations. It is also known to induce differentiation in some cell types.
-
Modulation of Inflammatory Responses: DMSO can possess anti-inflammatory properties, for instance by reducing the production of certain cytokines.
-
Induction of Cellular Stress: As an organic solvent, DMSO can alter cell membrane permeability and induce cellular stress responses.
-
Direct Effects on Signaling Pathways: DMSO has been shown to influence key signaling pathways. For example, it can inhibit the phosphorylation of kinases like p38 and JNK in the MAPK pathway, though it doesn't typically affect ERK phosphorylation. It has also been shown to induce the activation of the PI3K/Akt pathway and affect apoptosis-related pathways.
Q3: What is the maximum recommended concentration of DMSO for my experiments?
The maximum tolerated concentration of DMSO is highly dependent on the specific cell type and the duration of exposure. Primary cells are generally more sensitive than immortalized cell lines. The following table summarizes generally accepted limits for in-vitro experiments:
| DMSO Concentration | General Recommendation | Suitability |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. | Highly Recommended for all long-term (>24h) experiments. |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). | Acceptable. Always perform a vehicle control titration to confirm for your specific cell line. |
| 0.5% - 1.0% | May induce stress, affect proliferation, or cause cytotoxicity in some cell lines. | Use with Caution. Thorough validation is required. |
| > 1.0% | High risk of significant cytotoxicity and off-target effects. | Not Recommended for most cell-based assays. |
For in-vivo studies, it is recommended to keep the percentage of DMSO to a minimum, ideally less than 1% v/v for injections, and not exceeding 10% v/v if higher concentrations are necessary.
Troubleshooting Guide
Problem 1: My vehicle control group (DMSO only) shows a significant biological effect compared to the untreated control.
-
Cause: This indicates that the concentration of DMSO is too high for your specific experimental model and is not acting as an inert vehicle.
-
Solution:
-
Lower the DMSO Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration, thereby reducing the final DMSO concentration in your assay to ≤ 0.1%.
-
Perform a Dose-Response Curve for DMSO: Before starting your experiments with this compound, test a range of DMSO concentrations on your cells to determine the highest concentration that does not cause a significant effect on the endpoint you are measuring (e.g., cell viability, gene expression).
-
Switch Vehicles: If lowering the DMSO concentration is not possible due to the solubility of this compound, consider exploring alternative solvents. However, any new vehicle will also require thorough validation.
-
Problem 2: I am observing high variability between my vehicle control replicates.
-
Cause: High variability can be due to several factors, including inconsistent pipetting of small volumes, uneven cell plating, or "edge effects" in multi-well plates.
-
Solution:
-
Review Pipetting Technique: Ensure the use of calibrated pipettes and practice consistent and accurate addition of the small volumes of DMSO to each replicate.
-
Ensure Homogeneous Cell Seeding: Make sure your cells are evenly distributed when plating to avoid differences in cell numbers between wells.
-
Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature variations. Fill the outer wells with sterile media or PBS.
-
Problem 3: My this compound-treated group does not show the expected effect compared to the vehicle control.
-
Cause: This could be due to several factors, including issues with the compound itself, the experimental setup, or unexpected interactions with DMSO.
-
Solution:
-
Verify this compound Stock Solution: Ensure your this compound stock solution is properly prepared and stored to maintain its activity.
-
Re-evaluate DMSO Concentration: While your vehicle control may not show overt toxicity, DMSO could still be subtly interfering with the signaling pathway under investigation, potentially masking the effect of this compound. Refer to the literature for known interactions of DMSO with your target pathway.
-
Include a Positive Control: Use a known agonist of FPR2 to confirm that the receptor is responsive in your experimental system.
-
Consider Time-Dependent Effects: The effects of both DMSO and this compound can be time-dependent. You may need to adjust the incubation time of your experiment.
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is designed to identify the highest concentration of DMSO that does not significantly affect the viability of your cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the same density you plan to use for your this compound experiments. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Protocol 2: Proper Vehicle Control for a this compound Experiment
Methodology:
-
Prepare Stock Solutions:
-
Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare a vehicle stock of 100% DMSO.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations of this compound.
-
Crucially, prepare a parallel set of dilutions using only DMSO and culture medium for your vehicle control group. This ensures that each experimental concentration of this compound has a corresponding vehicle control with the identical final concentration of DMSO.
-
-
Cell Treatment:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as the corresponding this compound treatment group.
-
This compound Treatment: Cells in culture medium with the desired final concentration of this compound.
-
-
Assay and Data Analysis:
-
Perform your desired assay (e.g., measurement of cytokine levels, analysis of signaling pathway activation).
-
To determine the specific effect of this compound, compare the results of the this compound-treated group to the corresponding vehicle control group.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the FPR2/ALX receptor.
Caption: Experimental workflow for a this compound study with proper vehicle control.
Caption: Troubleshooting logic for unexpected vehicle control effects.
References
How to mitigate potential cytotoxicity of Quin C1 at high concentrations.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and mitigate potential cytotoxicity associated with the Formyl Peptide Receptor 2 (FPR2) agonist, Quin C1, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at standard experimental concentrations?
A1: Current research indicates that this compound is not cytotoxic at concentrations typically used for its agonistic activity on FPR2. One study found no cytotoxic effects in human neutrophilic-differentiated HL60 cells or in murine neutrophils at concentrations ranging from 10⁻⁹ M to 10⁻⁶ M (1 µM)[1]. The primary role of this compound described in the literature is as a selective anti-inflammatory and pro-resolving agent that can reduce the production of reactive oxygen species (ROS)[2].
Q2: Why might I be observing cytotoxicity at high concentrations of this compound?
A2: While this compound is non-toxic at standard concentrations, it is plausible that cytotoxicity could occur at significantly higher concentrations due to several factors:
-
Off-Target Effects: At high concentrations, compounds can interact with unintended molecular targets, leading to toxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at final concentrations above 0.5%[2]. It is crucial to have appropriate vehicle controls in your experiments.
-
Compound Impurities: The purity of the this compound stock can influence experimental outcomes. Impurities from the synthesis process may contribute to observed cytotoxicity[1].
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be more susceptible to quinoline-based compounds than those previously tested.
Q3: What are the potential mechanisms of cytotoxicity for quinoline-based compounds?
A3: Although the specific cytotoxic mechanisms of this compound at high concentrations are not documented, related quinoline and quinone compounds can induce cell death through several general mechanisms:
-
Oxidative Stress: Some quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide. This leads to oxidative stress, which can damage cellular components and trigger apoptosis[3].
-
DNA Intercalation: The flat structure of the quinoline system allows it to insert itself between DNA base pairs, which can interfere with DNA replication and transcription, leading to DNA damage and cell death.
-
Alkylation: Quinones can act as electrophiles and form covalent bonds with essential cellular macromolecules like proteins (specifically thiol or amine groups), disrupting their function.
-
Mitochondrial Dysfunction: Some quinolinic acids can inhibit mitochondrial complexes, leading to an energy deficit, the release of cytochrome c, and activation of caspases, ultimately inducing apoptosis.
Troubleshooting Guide: Mitigating Potential Cytotoxicity
If you suspect that high concentrations of this compound are causing cytotoxicity in your experiments, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm and Quantify the Cytotoxicity
First, confirm that the observed effect is indeed cytotoxicity and quantify the dose-response relationship.
-
Recommendation: Perform a comprehensive dose-response experiment using a standard cytotoxicity assay, such as the MTT assay, to determine the precise IC50 (half-maximal inhibitory concentration) value in your specific cell line.
-
Control Experiments:
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent toxicity.
-
Untreated Control: Cells cultured in medium alone to establish a baseline for 100% viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Step 2: Optimize Experimental Parameters
If cytotoxicity is confirmed, adjusting your experimental protocol can help minimize it.
-
Optimize Incubation Time: Reduce the exposure time of the cells to this compound. Shorter incubation periods may be sufficient to achieve the desired biological effect while minimizing cumulative toxicity.
-
Adjust Serum Concentration: The percentage of serum in your cell culture medium can influence a compound's activity and toxicity. Test different serum concentrations to see if it impacts the observed cytotoxicity.
-
Verify Compound Purity: Ensure the purity of your this compound stock using methods like mass spectrometry or NMR. Contaminants could be responsible for the toxic effects.
Step 3: Explore Co-treatment Strategies
If protocol adjustments are insufficient, co-treatment with protective agents can be explored, based on the hypothetical mechanisms of quinoline cytotoxicity.
-
Antioxidants: If you suspect oxidative stress is the cause, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects by scavenging ROS.
-
NMDA Receptor Antagonists: For neuronal cell lines, if off-target effects on NMDA receptors are a concern (a known mechanism for quinolinic acid), co-treatment with an NMDA receptor antagonist could be tested.
Quantitative Data Summary
The available data specifically for this compound shows a lack of cytotoxicity at tested concentrations. For context, the cytotoxic activity of other quinoline derivatives against various cancer cell lines is presented below. This highlights the potential for cytotoxicity within this class of compounds, even if not observed for this compound at lower concentrations.
Table 1: Cytotoxicity Data for this compound and Related Quinoline Derivatives
| Compound | Cell Line(s) | Concentration Range Tested | Observed Cytotoxicity (IC50) | Reference |
| This compound | Human dHL60, Murine Neutrophils | 1 nM - 1 µM | None Observed | |
| Compound 9a (Quinoline-8-sulfonamide derivative) | C32 (Amelanotic Melanoma) | Not Specified | 520 µM | |
| COLO829 (Melanotic Melanoma) | Not Specified | 376 µM | ||
| MDA-MB-231 (Breast Adenocarcinoma) | Not Specified | 609 µM | ||
| U87-MG (Glioblastoma) | Not Specified | 756 µM | ||
| A549 (Lung Carcinoma) | Not Specified | 496 µM |
Experimental Protocols
Protocol: Assessing Cytotoxicity with the MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
1. Cell Seeding:
-
Culture the desired cell line in the appropriate growth medium.
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for "untreated control" (cells with medium) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Ensure the final DMSO concentration in all wells (including controls) is consistent and kept below 0.5% to avoid solvent toxicity.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the same DMSO percentage to the control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for investigating and mitigating potential high-concentration cytotoxicity of this compound.
Caption: General mechanisms of quinoline-induced cytotoxicity (hypothetical for this compound).
References
- 1. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Quin C1 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor oral bioavailability of Quin C1 in animal studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability presumed to be low?
This compound is a potent and selective agonist for the formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in modulating inflammation. Its therapeutic potential is significant, particularly in inflammatory diseases and lung injury.[1] However, like many small molecules in its chemical class (substituted quinazolinones), this compound is characterized by poor aqueous solubility, which is a primary factor contributing to low oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Low solubility leads to a slow dissolution rate, limiting the amount of this compound that can be absorbed across the intestinal wall.
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is the first step in designing an effective formulation strategy. Key available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇N₃O₄ | [2] |
| Molecular Weight | 445.51 g/mol | [2] |
| Appearance | Off-white to light yellow solid | |
| Solubility | DMSO: ~100 mg/mL (224.46 mM) | |
| Aqueous Solubility | Data not publicly available, but presumed to be low based on its chemical structure and the behavior of similar quinazolinone derivatives. | |
| Storage | Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 6 months. |
Q3: My in vivo study with this compound resulted in undetectable or highly variable plasma concentrations. What are the likely causes and how can I troubleshoot this?
This is a common issue when working with poorly soluble compounds. The troubleshooting process should be systematic, starting from the initial formulation and progressing to the in vivo experimental design.
Troubleshooting Guide: Low/Variable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility/Dissolution in the GI Tract | This is the most probable cause. The initial dosing vehicle may be inadequate. Solution: Develop an enabling formulation. See Q4 for detailed strategies. |
| Compound Precipitation in the GI Tract | Even if initially solubilized in the dosing vehicle, this compound may precipitate upon contact with aqueous GI fluids. Solution: Use formulations that maintain supersaturation, such as amorphous solid dispersions or lipid-based systems. |
| High First-Pass Metabolism | After absorption, this compound may be rapidly metabolized by the liver before reaching systemic circulation. Solution: Conduct an in vitro metabolic stability assay using liver microsomes to assess this. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) may help bypass the liver. |
| P-glycoprotein (P-gp) Efflux | The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-gp. Solution: Perform an in vitro Caco-2 permeability assay to determine the efflux ratio. If high, co-administration with a P-gp inhibitor in preclinical studies can confirm this mechanism. |
| Issues with Dose Administration | Improper oral gavage technique can lead to dosing errors and high variability. Solution: Ensure proper training and technique. For suspension formulations, ensure homogeneity before and during administration. |
| Insufficient Analytical Sensitivity | The concentration of this compound in the plasma may be below the limit of quantification (LOQ) of your analytical method. Solution: Optimize the LC-MS/MS method to improve sensitivity. Ensure efficient extraction from plasma and minimize matrix effects. |
Strategies for Enhancing this compound Bioavailability
Q4: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
For a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) like this compound is presumed to be, the primary goal is to enhance its dissolution rate and maintain its concentration in a dissolved state in the gastrointestinal tract. Below is a comparison of suitable strategies.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form. | Can significantly increase solubility and create a supersaturated state. | The amorphous form is thermodynamically unstable and can recrystallize over time. Requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon gentle agitation in aqueous media (GI fluids). | Increases solubility, presents the drug in a dissolved state for absorption, and can enhance lymphatic uptake, potentially reducing first-pass metabolism. | Can be complex to formulate. Potential for GI side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | The hydrophobic this compound molecule can be encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with improved aqueous solubility. | Simple to prepare. Can significantly enhance solubility. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol describes a general method for preparing a nanosuspension, a viable strategy for increasing the dissolution rate of this compound.
-
Initial Dispersion:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188 or Tween 80) in sterile, deionized water.
-
-
Pre-milling:
-
Subject the dispersion to high-shear mixing (e.g., using a rotor-stator homogenizer) for 30 minutes to create a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-milled suspension through a high-pressure homogenizer.
-
Operate at approximately 1500 bar for 20-30 cycles.
-
Maintain the temperature at 4°C using a cooling bath to prevent thermal degradation of the compound.
-
-
Particle Size Analysis:
-
Measure the particle size distribution and polydispersity index (PDI) of the resulting nanosuspension using Dynamic Light Scattering (DLS). A target mean particle size would be <200 nm with a PDI <0.3.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of a novel this compound formulation compared to a simple suspension.
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
-
Dosing Groups (n=5 per group):
-
Group 1 (Control): Administer an unformulated suspension of this compound (e.g., in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80) via oral gavage. A typical dose might be 10 mg/kg.
-
Group 2 (Test Formulation): Administer the developed this compound formulation (e.g., nanosuspension) at the same dose level.
-
Group 3 (Intravenous - for Absolute Bioavailability): Administer this compound dissolved in a suitable vehicle (e.g., DMSO/PEG400/Saline) via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (~50 µL) from the saphenous or submandibular vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Extract this compound from plasma using protein precipitation or liquid-liquid extraction.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Below are diagrams illustrating key workflows for addressing the poor bioavailability of this compound.
References
Technical Support Center: Pipetting and Handling of Viscous Quin C1 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate pipetting and handling of viscous Quin C1 solutions. Addressing common challenges and offering practical solutions, this resource aims to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my viscous this compound solution difficult to pipette accurately?
Viscous solutions like highly concentrated this compound in DMSO present several challenges for standard air displacement pipettes.[1][2] The high internal friction of the liquid leads to slow flow, making it difficult to aspirate and dispense the correct volume.[1][3][4] A film of the solution can coat the inside of the pipette tip, leading to incomplete delivery. Additionally, rapid pipetting can introduce air bubbles, further compromising accuracy.
Q2: What is reverse pipetting and should I use it for my viscous this compound solution?
Reverse pipetting is a technique highly recommended for viscous liquids. Unlike standard forward pipetting, it involves aspirating an excess amount of liquid and then dispensing only the set volume, leaving a small amount of residual liquid in the tip. This method is advantageous as it minimizes the effect of the liquid film that may adhere to the tip's interior, thus enhancing dispensing accuracy. It is particularly useful for preventing foaming and air bubble formation.
Q3: When should I consider using a positive displacement pipette?
For highly viscous solutions or when maximum accuracy is critical, a positive displacement pipette is the ideal choice. Unlike air displacement pipettes that use an air cushion, positive displacement pipettes have a piston that comes in direct contact with the liquid. This design eliminates the influence of the liquid's viscosity on accuracy and is also well-suited for volatile or high-density liquids.
Q4: Can I use standard pipette tips for viscous this compound solutions?
While standard tips can be used with careful technique, specialized tips can significantly improve results. Wide-orifice tips are recommended as they allow viscous liquids to move more freely. Low-retention tips, which have a hydrophobic inner surface, are also beneficial as they reduce the amount of liquid that adheres to the tip wall.
Q5: How does pipetting speed affect accuracy with viscous solutions?
Slower and more consistent aspiration and dispensing speeds are crucial when working with viscous liquids. A slow aspiration allows the liquid to rise to the desired level without creating air bubbles. A slow dispense minimizes the amount of liquid that clings to the inside of the tip. It's also recommended to pause for a few seconds after aspiration and before dispensing to allow the liquid to stabilize.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inaccurate/inconsistent volumes dispensed | Pipetting technique is too fast. | Slow down your aspiration and dispensing speed. Maintain a steady and consistent plunger motion. |
| A film of the solution is left in the tip. | Use the reverse pipetting technique. Switch to low-retention pipette tips. | |
| Air bubbles are being aspirated into the tip. | Decrease your aspiration speed. Ensure the pipette tip is sufficiently immersed in the solution, but not too deep to avoid coating the outside of the tip. Pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir a few times. | |
| Droplets clinging to the outside of the tip | Tip was immersed too deeply into the solution. | Only immerse the tip 2-3 mm below the meniscus. After aspiration, gently touch the tip to the inside wall of the container to remove excess liquid. |
| Foaming of the solution upon dispensing | Air is being introduced during the blowout step of forward pipetting. | Use the reverse pipetting technique, which avoids the blowout step. |
| Sticky plunger movement | Residue from the viscous solution has contaminated the pipette's internal mechanism. | Regularly clean and lubricate the pipette piston according to the manufacturer's instructions. |
| Difficulty aspirating the liquid | The orifice of the pipette tip is too narrow. | Use wide-orifice pipette tips to reduce resistance. |
| Using an air-displacement pipette for a very high viscosity solution. | For extremely viscous solutions, a positive displacement pipette is recommended for best results. |
Experimental Protocols
Protocol 1: Reverse Pipetting Technique
This protocol describes the steps for accurately pipetting a viscous this compound solution using an air-displacement pipette.
-
Set the Volume: Adjust the pipette to the desired volume.
-
Depress Plunger: Press the plunger down completely, past the first stop to the second (blowout) stop.
-
Immerse Tip: Immerse the pipette tip just below the surface of the viscous this compound solution.
-
Aspirate: Slowly and smoothly release the plunger to its resting position to aspirate the liquid. Keep the tip immersed for a few seconds after aspiration is complete to ensure the full volume has entered the tip.
-
Withdraw Tip: Carefully withdraw the tip from the solution. If any droplets are on the outside, gently wipe them away with a lint-free tissue, being careful not to touch the tip opening.
-
Dispense: To dispense, press the plunger smoothly down to the first stop.
-
Remove Tip: With the plunger still held at the first stop, remove the tip from the receiving vessel.
-
Discard Residual Liquid: The remaining liquid in the tip can be discarded back into the source container or into a waste receptacle by pressing the plunger to the second stop.
Protocol 2: Pipetting with a Positive Displacement Pipette
This protocol outlines the general steps for using a positive displacement pipette, which is highly recommended for viscous solutions.
-
Select and Attach Capillary Piston: Choose the correct size capillary piston for your desired volume and attach it securely to the pipette.
-
Set the Volume: Adjust the pipette to the desired volume setting.
-
Aspirate: Immerse the end of the capillary into the viscous this compound solution and press the aspiration button. The piston will move up, drawing the liquid directly into the capillary.
-
Withdraw Capillary: Remove the capillary from the solution.
-
Dispense: Place the end of the capillary into the receiving vessel and press the dispensing button. The piston will move down, expelling the entire volume of the liquid.
-
Eject Tip: Eject the used capillary piston.
Visual Guides
Caption: Decision tree for selecting the appropriate pipetting technique.
Caption: Workflow for the reverse pipetting technique.
References
Technical Support Center: Ensuring Reproducibility in Quin C1-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their Quin C1-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific synthetic agonist for the Formyl Peptide Receptor 2 (FPR2), also known as ALX.[1] FPR2 is a G protein-coupled receptor that plays a critical role in regulating inflammatory responses. By activating FPR2, this compound can modulate cellular signaling pathways to reduce inflammation. Its mechanism of action involves decreasing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while promoting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]
Q2: What are the common applications of this compound in research?
This compound is frequently used in studies investigating inflammatory processes, particularly in the context of lung injury and neuroinflammation, such as in models of Alzheimer's disease.[1][2] Common applications include assessing its anti-inflammatory effects on immune cells like microglia and neutrophils, and exploring its potential as a therapeutic agent for inflammatory diseases.
Q3: How should this compound be stored to ensure its stability?
For optimal stability, this compound should be stored as a solid at -20°C for up to one month, or at -80°C for up to six months.[1] Once dissolved, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.
Q4: What is a suitable negative control for experiments involving this compound?
A vehicle control, which is the solvent used to dissolve this compound (e.g., DMSO), should be used as a negative control. To further validate the specificity of this compound's effects, an FPR2 antagonist, such as WRW4, can be used. Pre-treating cells with WRW4 before adding this compound should block the effects of this compound, demonstrating that the observed activity is mediated through FPR2.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Q: I am observing significant variability between my experimental replicates when using this compound. What could be the cause and how can I improve consistency?
A: High variability in replicates can stem from several sources. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding. Variations in cell density can significantly impact the cellular response to this compound.
-
Reagent Preparation and Handling: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Inconsistent concentrations due to improper mixing or degradation can lead to variable results.
-
Incubation Times: Adhere strictly to the optimized incubation times for cell stimulation and treatment. Deviations can affect the magnitude of the cellular response.
-
Assay-Specific Variability: For assays like ELISA or ROS detection, ensure consistent washing steps, incubation times with substrates, and accurate pipetting.
Issue 2: No or Low Response to this compound Treatment
Q: My cells are not responding, or are showing a very weak response, to this compound treatment. What are the potential reasons for this?
A: A lack of response could be due to several factors related to the cells, reagents, or experimental setup:
-
Low FPR2 Expression: Confirm that your cell line or primary cells express sufficient levels of FPR2. You can check this via qPCR or flow cytometry.
-
This compound Degradation: Ensure that this compound has been stored correctly and has not expired. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Sub-optimal Concentration: The concentration of this compound may not be optimal for your specific cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond appropriately.
Issue 3: Unexpected or Off-Target Effects
Q: I am observing effects that I don't believe are mediated by FPR2. How can I confirm the specificity of this compound's action?
A: To confirm that the observed effects are FPR2-specific, you can perform the following control experiments:
-
Use of an FPR2 Antagonist: As mentioned in the FAQs, pre-incubate your cells with a specific FPR2 antagonist like WRW4 before adding this compound. If the effect of this compound is blocked, it confirms its action is mediated through FPR2.
-
Use of FPR2 Knockdown/Knockout Cells: If available, use cells where the FPR2 gene has been knocked down (e.g., using siRNA) or knocked out. These cells should not respond to this compound.
-
Test in FPR2-Negative Cells: As a control, test the effect of this compound on a cell line that is known to not express FPR2.
Data Presentation
Table 1: Effect of this compound on LPS-Induced Cytokine Production in BV2 Microglia
| Treatment | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Control | 50 ± 5 | 20 ± 3 |
| LPS (100 ng/mL) | 850 ± 70 | 35 ± 5 |
| LPS + this compound (100 nM) | 350 ± 40 | 150 ± 15 |
Data are representative and presented as mean ± standard deviation.
Table 2: Effect of this compound on Aβ1-42-Induced Reactive Oxygen Species (ROS) Production
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 10 |
| Aβ1-42 (1 µM) | 250 ± 25 |
| Aβ1-42 + this compound (100 nM) | 120 ± 15 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Measurement of Cytokine Production in LPS-Stimulated BV2 Microglia
-
Cell Seeding: Seed BV2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment (Optional): For antagonist experiments, pre-incubate the cells with the FPR2 antagonist WRW4 (e.g., 1 µM) for 30 minutes.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-10 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Aβ1-42-Stimulated Microglia
-
Cell Seeding: Seed primary microglia or BV2 cells in a 96-well black plate at a density of 2 x 10^4 cells/well.
-
This compound Treatment: Treat the cells with this compound (e.g., 100 nM) for 1 hour.
-
Aβ1-42 Stimulation: Add aggregated Aβ1-42 (e.g., 1 µM) to the wells.
-
ROS Probe Incubation: Add a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), to a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).
Visualizations
Caption: this compound signaling pathway via the FPR2/ALX receptor.
References
Technical Support Center: Calibrating Instrument Settings for Detecting Quin C1-Induced Changes
This guide provides troubleshooting advice and frequently asked questions for researchers using Quin C1. It focuses on calibrating instrument settings for accurately detecting and quantifying the cellular changes induced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the MEK1 and MEK2 kinases. These kinases are central components of the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on gene expression and cellular processes.
Q2: Which primary antibodies are recommended for detecting the effects of this compound in a Western blot?
A2: To specifically detect the effects of this compound, it is essential to use antibodies that can distinguish between the phosphorylated (active) and total forms of ERK1/2. We recommend the following:
-
For the target effect: A rabbit monoclonal antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).
-
For total protein control: A mouse monoclonal antibody for total ERK1/2.
-
For loading control: An antibody against a stable housekeeping protein such as GAPDH or β-actin.
Q3: What are the optimal excitation and emission wavelengths for detecting changes in c-Fos expression using fluorescence microscopy after this compound treatment?
A3: The optimal wavelengths will depend on the fluorophore conjugated to your secondary antibody. For a commonly used fluorophore like Alexa Fluor 488, the recommended settings are:
-
Excitation: ~495 nm
-
Emission: ~519 nm
Always check the spectral properties of your specific fluorophore and use the appropriate filter sets on your microscope to minimize bleed-through and background noise.
Q4: How can I quantify the changes in protein phosphorylation observed in my Western blots?
A4: Densitometry is the standard method for quantifying Western blot data. Using imaging software like ImageJ or commercial alternatives, you can measure the band intensity of phosphorylated ERK (p-ERK) and normalize it to the intensity of total ERK or a loading control (e.g., GAPDH). This normalization corrects for variations in protein loading between lanes. The final data should be expressed as a ratio of p-ERK to the control protein.
Troubleshooting Guides
Problem 1: No or weak signal for phosphorylated ERK (p-ERK) after this compound treatment.
| Possible Cause | Recommended Solution |
| Ineffective this compound treatment | Verify the concentration and incubation time of this compound. Ensure the compound was properly dissolved and is not degraded. |
| Suboptimal antibody concentration | Perform an antibody titration experiment to determine the optimal dilution for your primary and secondary antibodies. |
| Issues with transfer buffer or membrane | Ensure the transfer buffer composition is correct and fresh. Check that the PVDF or nitrocellulose membrane was properly activated (if required) and that good contact was made between the gel and membrane during transfer. |
| Inactive secondary antibody or substrate | Use a fresh aliquot of the HRP-conjugated secondary antibody. Prepare the ECL substrate immediately before use, as its signal decays over time. |
Problem 2: High background on Western blot, obscuring the p-ERK bands.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time to at least 1 hour at room temperature. Consider using a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk, as milk contains phosphoproteins that can cause background). |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. High antibody concentrations can lead to non-specific binding. |
| Inadequate washing steps | Increase the number and duration of washes after primary and secondary antibody incubations. Ensure the wash buffer (e.g., TBST) contains a sufficient concentration of detergent (0.1% Tween-20). |
| Contaminated buffers | Prepare all buffers with high-purity water and sterile-filter if necessary to prevent microbial growth. |
Problem 3: Inconsistent fluorescence signal in microscopy.
| Possible Cause | Recommended Solution |
| Photobleaching | Minimize the exposure time of your sample to the excitation light. Use an anti-fade mounting medium to protect your sample. |
| Inconsistent cell density | Ensure that cells are seeded at a consistent density across all wells or slides to allow for comparable analysis. |
| Autofluorescence | Include an unstained control sample to assess the level of natural autofluorescence from your cells. If high, you may need to use a different fixative or a fluorophore with a longer emission wavelength. |
| Instrument settings not optimized | Calibrate the microscope's light source, detector gain, and offset using a positive control slide to ensure the signal is within the linear range of detection. |
Experimental Protocols
Protocol 1: Western Blot for p-ERK/Total ERK Ratio
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) or a loading control.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and image the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Protocol 2: Immunofluorescence for c-Fos Expression
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against c-Fos (1:500) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1 hour in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets. Maintain consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Analysis: Quantify the fluorescence intensity of nuclear c-Fos using imaging software.
Quantitative Data Summary
Table 1: Dose-Response of this compound on ERK Phosphorylation
| This compound Conc. (nM) | Mean p-ERK/Total ERK Ratio | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.72 | 0.06 |
| 10 | 0.31 | 0.04 |
| 100 | 0.05 | 0.02 |
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Caption: Troubleshooting flowchart for a weak p-ERK signal in a Western blot.
Statistical analysis considerations for Quin C1 experimental data.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the statistical analysis and experimental design for studies involving Quin C1, a potent and selective Formyl Peptide Receptor 2 (FPR2/ALX) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is primarily used in research to investigate inflammatory and neuroinflammatory processes. As a selective agonist for FPR2/ALX, it is a valuable tool for studying the role of this receptor in immune cell function, particularly in neutrophils and microglia. Common applications include studying its potential in mitigating lung injury, neurodegenerative diseases, and other inflammatory conditions.
Q2: What are the key initial experiments to perform with this compound?
A2: Initial experiments should confirm the activity and selectivity of this compound in your experimental system. A calcium mobilization assay in cells expressing FPR2 is a standard functional assay to determine the potency (EC50) of this compound. It is also advisable to perform a concentration-response curve for a key downstream functional effect, such as cytokine release or reactive oxygen species (ROS) production, in your cell type of interest.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What cell lines are commonly used for in vitro experiments with this compound?
A4: Common cell lines for studying this compound's effects include murine microglial cell lines (e.g., BV-2), macrophage cell lines (e.g., RAW 264.7), and human promyelocytic leukemia cells (e.g., HL-60) differentiated into a neutrophil-like phenotype. Primary microglia and neutrophils are also frequently used to study its effects in a more physiologically relevant context.
Q5: What are some common experimental artifacts to be aware of when working with this compound?
A5: As with many small molecules, high concentrations of the vehicle (e.g., DMSO) can have off-target effects on cells. It is crucial to include a vehicle-only control in all experiments. Additionally, at high concentrations (>1 µM), some FPR2 agonists may induce receptor internalization, which could affect the interpretation of results from longer-term assays.[1]
Troubleshooting Guides
Issue 1: High variability in replicate wells for cytokine measurements.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension flask before and during plating to ensure a uniform cell density in each well.
-
Pipetting Technique: Use calibrated pipettes and pre-wet the tips before dispensing cells or reagents.
-
Mitigate Edge Effects: To minimize evaporation and temperature gradients on the outer wells of a plate, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental samples.
-
Plate Equilibration: Allow the plate to sit at room temperature for 15-20 minutes on a level surface before placing it in the incubator to ensure even cell settling.
-
Issue 2: No significant effect of this compound is observed.
-
Possible Cause: Low cell viability, incorrect reagent concentration, degraded this compound, or low FPR2 expression on the cells.
-
Troubleshooting Steps:
-
Check Cell Viability: Use a trypan blue exclusion assay or a similar method to confirm high cell viability (>95%) before starting the experiment.
-
Confirm this compound Activity: Test the activity of your this compound stock in a well-established functional assay, such as a calcium mobilization assay, using a cell line known to express FPR2.
-
Verify FPR2 Expression: Confirm that your target cells express FPR2 at the mRNA or protein level (e.g., using RT-qPCR or flow cytometry).
-
Optimize Concentration and Time: Perform a concentration-response and time-course experiment to determine the optimal conditions for observing an effect in your specific assay.
-
Issue 3: High background signal in the control wells.
-
Possible Cause: Mycoplasma contamination, contaminated reagents, or autofluorescence of the compound or cells (in fluorescence-based assays).
-
Troubleshooting Steps:
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination using a PCR-based kit.
-
Use Fresh Reagents: Prepare fresh media and reagents for each experiment.
-
Check for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of your cells and this compound alone at the excitation and emission wavelengths of your assay to assess for intrinsic fluorescence.
-
Experimental Protocols
Protocol: In Vitro Microglia Activation Assay with this compound
This protocol describes the treatment of a murine microglial cell line (e.g., BV-2) with this compound followed by stimulation with lipopolysaccharide (LPS) to assess the anti-inflammatory effects of this compound.
1. Cell Seeding:
- Culture BV-2 cells to approximately 80% confluency.
- Harvest the cells and perform a cell count to determine viability.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. This compound Pre-treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
- Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
- Incubate for 1 hour at 37°C.
3. LPS Stimulation:
- Prepare a solution of LPS in culture medium. A common final concentration is 100 ng/mL.
- Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
- Incubate for the desired time period (e.g., 24 hours for cytokine analysis).
4. Measurement of Inflammatory Readouts:
- Cytokine Analysis (e.g., TNF-α, IL-6):
- After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant and store it at -80°C until analysis.
- Measure cytokine concentrations using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
- Nitric Oxide (NO) Production:
- NO production can be indirectly measured by quantifying nitrite in the supernatant using the Griess reagent.[2]
- Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.[2]
- Cell Viability:
- After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
Data Presentation
Table 1: Example Data Table for Cytokine Release Assay
| Treatment Group | This compound Conc. (nM) | LPS (100 ng/mL) | Replicate 1 (pg/mL) | Replicate 2 (pg/mL) | Replicate 3 (pg/mL) | Mean (pg/mL) | Std. Dev. |
| Unstimulated | 0 | - | 15.2 | 18.5 | 16.8 | 16.8 | 1.65 |
| Vehicle Control | 0 | + | 550.3 | 585.1 | 562.7 | 566.0 | 17.6 |
| This compound | 1 | + | 480.6 | 495.2 | 475.9 | 483.9 | 9.8 |
| This compound | 10 | + | 350.1 | 365.8 | 342.4 | 352.8 | 11.9 |
| This compound | 100 | + | 210.7 | 225.4 | 218.9 | 218.3 | 7.3 |
| This compound | 1000 | + | 150.2 | 162.5 | 155.8 | 156.2 | 6.2 |
Statistical Analysis Considerations
A well-defined Statistical Analysis Plan (SAP) is crucial for the robust interpretation of your experimental data.[3]
1. Define Endpoints and Analysis Populations:
- Primary Endpoint: The main outcome measure of the study (e.g., the concentration of TNF-α).
- Secondary Endpoints: Other measures of interest (e.g., concentrations of other cytokines, NO levels, cell viability).
- Analysis Population: All wells that were successfully treated and from which data were collected.
2. Descriptive Statistics:
- For each treatment group, calculate the mean, standard deviation (SD), and standard error of the mean (SEM).
- Present the data graphically using bar charts with error bars (representing SD or SEM).
3. Hypothesis Testing:
- Comparison of two groups: To compare the LPS-stimulated vehicle control to the unstimulated control, a two-tailed, unpaired Student's t-test is appropriate, assuming the data are normally distributed and have equal variances. If these assumptions are not met, a non-parametric test like the Mann-Whitney U test should be used.
- Comparison of multiple groups: To compare the different concentrations of this compound to the LPS-stimulated vehicle control, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test for multiple comparisons is recommended.[4]
- Dunnett's test is suitable if you are comparing each treatment group to a single control group.
- Tukey's test is appropriate for pairwise comparisons between all groups.
- Significance Level: A p-value of < 0.05 is typically considered statistically significant.
4. Dose-Response Analysis:
- To determine the EC50 or IC50 of this compound, the data can be fitted to a four-parameter logistic (4PL) non-linear regression model. This analysis is commonly performed using software like GraphPad Prism.
5. Power Analysis:
- Before starting a large-scale experiment, it is advisable to perform a power analysis based on preliminary data or published literature to determine the appropriate sample size (number of replicates) to detect a statistically significant effect.
Visualizations
Caption: Simplified signaling pathway of this compound in microglia.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
References
- 1. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 4. A guide to modern statistical analysis of immunological data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Quin C1 and Other Fpr2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quin C1, a synthetic non-peptide agonist of the Formyl Peptide Receptor 2 (Fpr2), with other prominent Fpr2 agonists. The data presented is curated from peer-reviewed scientific literature and reputable vendor specifications, offering an objective analysis of their relative efficacies in key cellular assays. This document is intended to assist researchers in selecting the appropriate Fpr2 agonist for their specific experimental needs.
Quantitative Comparison of Fpr2 Agonist Efficacy
The following tables summarize the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50) for this compound and a selection of other well-characterized Fpr2 agonists. These values represent the concentration of an agonist that induces a response halfway between the baseline and maximum response in a specific assay. It is crucial to note that direct comparison of these values should be approached with caution, as experimental conditions such as cell type, assay format, and specific endpoint can significantly influence the outcome.
| Agonist | Agonist Type | Assay | Cell Type | pEC50 | EC50 | Reference |
| This compound | Synthetic | Chemotaxis; β-glucuronidase secretion | Neutrophils; Fpr2-expressing cells | 5.72 | ~1.9 µM | [1] |
| WKYMVm | Synthetic Peptide | Calcium Mobilization | FPR2-HL-60 cells | - | 2 nM | [2] |
| Compound 43 | Synthetic | Calcium Mobilization | hFPRL1 (Fpr2)-CHO cells | - | 44 nM | [3] |
| Annexin A1 | Endogenous Protein | Calcium Mobilization | Native FPR2/ALX cells | - | ~6 nM | [4] |
| Serum Amyloid A (SAA) | Endogenous Protein | Calcium Mobilization | Native FPR2/ALX cells | - | ~30 nM | [4] |
| Resolvin D1 | Endogenous Lipid | β-arrestin recruitment | hALX/FPR2 overexpressing cells | - | Lower than 10 nM | |
| Lipoxin A4 | Endogenous Lipid | Not specified | Not specified | - | High affinity |
Note: EC50 values can vary between studies. The data presented here is for comparative purposes.
Fpr2 Signaling Pathway
Activation of the Formyl Peptide Receptor 2 (Fpr2), a G-protein coupled receptor (GPCR), by an agonist such as this compound initiates a cascade of intracellular signaling events. Fpr2 primarily couples to the Gi subtype of G-proteins. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit dimer activates downstream effector molecules, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The PI3K pathway leads to the activation of Akt and downstream proliferative and survival signals. Furthermore, Fpr2 activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing gene expression and cellular processes like chemotaxis and degranulation.
Caption: Fpr2 Signaling Cascade.
Experimental Protocols
Detailed methodologies for key assays used to evaluate Fpr2 agonist efficacy are provided below. These protocols are based on established procedures in the field.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Fpr2 activation.
Principle: Fpr2 activation by an agonist leads to the release of calcium from intracellular stores. This change in calcium levels is detected by a fluorescent calcium indicator dye, such as Fura-2AM or Fluo-4 AM. The increase in fluorescence intensity is proportional to the rise in intracellular calcium.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human promyelocytic leukemia (HL-60) cells are stably transfected to express human Fpr2. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Loading: Cells are harvested and washed with a buffer (e.g., Hanks' Balanced Salt Solution with HEPES). They are then incubated with a calcium-sensitive fluorescent dye (e.g., 3 µM Fura-2AM) for 30-60 minutes at 37°C in the dark.
-
Assay Performance: The dye-loaded cells are washed and resuspended in buffer. The cell suspension is then added to a 96-well plate.
-
Agonist Stimulation: A baseline fluorescence reading is taken using a fluorescence plate reader. The Fpr2 agonist (e.g., this compound) at various concentrations is then automatically injected into the wells.
-
Data Acquisition and Analysis: The fluorescence intensity is measured kinetically over time. The change in fluorescence, representing the calcium flux, is calculated. Dose-response curves are generated by plotting the peak fluorescence change against the agonist concentration to determine the EC50 value.
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant, an Fpr2 agonist in this case.
Principle: The Boyden chamber assay is a common method used to assess chemotaxis. It consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant is in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Methodology:
-
Cell Preparation: Human neutrophils are isolated from peripheral blood or Fpr2-expressing cell lines (e.g., HL-60) are used. Cells are washed and resuspended in a serum-free medium.
-
Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size) is used. The lower wells are filled with varying concentrations of the Fpr2 agonist (e.g., this compound) diluted in a serum-free medium. A buffer-only well serves as a negative control.
-
Cell Seeding: The cell suspension is added to the upper wells of the chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for a period of 1-3 hours to allow for cell migration.
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Giemsa stain).
-
Data Analysis: The number of migrated cells per high-power field is counted using a microscope. A dose-response curve is generated by plotting the number of migrated cells against the agonist concentration to determine the EC50 for chemotaxis.
Caption: Chemotaxis Assay Workflow.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | MDPI [mdpi.com]
- 2. Targeting the AnxA1/Fpr2/ALX pathway regulates neutrophil function, promoting thromboinflammation resolution in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Quin C1 vs. Quin C7: A Comparative Analysis of FPR2 Agonist and Antagonist Effects
A comprehensive guide for researchers and drug development professionals on the functional divergence of two closely related quinazolinone derivatives, Quin C1 and Quin C7, at the Formyl Peptide Receptor 2 (FPR2). This guide details their opposing effects on cellular signaling, supported by experimental data and protocols.
This compound and Quin C7, two quinazolinone-based small molecules, represent a fascinating case of functional divergence arising from a minor structural modification. While this compound acts as a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses, Quin C7 functions as an antagonist.[1] This striking difference in pharmacological activity, stemming from the substitution of a methoxy group in this compound with a hydroxyl group in Quin C7, underscores the critical role of specific molecular interactions in determining ligand efficacy.[1] This guide provides a detailed comparison of their effects, presenting key experimental data and methodologies to elucidate their distinct mechanisms of action.
Quantitative Comparison of this compound and Quin C7 Activity
The contrasting activities of this compound and Quin C7 at the FPR2 receptor can be quantified through various binding and functional assays. The following table summarizes key parameters that highlight their differential engagement with the receptor.
| Parameter | This compound (Agonist) | Quin C7 (Antagonist) | Description |
| Binding Affinity (Ki) | Not explicitly found | 6.7 µM[1] | Measures the affinity of the ligand for the receptor. A lower Ki value indicates higher binding affinity. |
| Functional Activity | Agonist[1] | Antagonist[1] | Describes the intrinsic ability of the ligand to activate the receptor upon binding. |
| Effect on Ca2+ Flux | Stimulates Ca2+ mobilization | Inhibits agonist-induced Ca2+ flux | Activation of FPR2 typically leads to an increase in intracellular calcium concentration. |
| Effect on Chemotaxis | Stimulates chemotaxis | Inhibited agonist-induced chemotaxis | FPR2 activation is a key driver of immune cell migration towards inflammatory sites. |
| Anti-inflammatory Properties | Suppresses production of TNFα and NO; enhances IL-10 production | Inhibited arachidonic acid-induced ear edema | Demonstrates the downstream consequences of their opposing actions on inflammatory pathways. |
Signaling Pathways: Agonist vs. Antagonist Action
The binding of this compound and Quin C7 to FPR2 initiates distinct downstream signaling cascades. This compound, as an agonist, activates the receptor, leading to a series of intracellular events characteristic of FPR2 signaling. In contrast, Quin C7, by blocking the binding of endogenous or synthetic agonists, prevents this activation.
Caption: Agonist vs. Antagonist Signaling at FPR2.
Experimental Methodologies
The characterization of this compound and Quin C7's effects relies on a variety of in vitro cellular assays. Below are detailed protocols for key experiments cited in the literature.
Calcium Mobilization Assay
This assay measures the ability of a compound to induce or inhibit calcium flux in cells expressing the target receptor.
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Preparation: FPR2-transfected rat basophilic leukemia (RBL) cells or human promyelocytic leukemia (HL-60) cells are cultured to an appropriate density.
-
Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, in a suitable buffer.
-
Compound Treatment:
-
Agonist effect (this compound): A baseline fluorescence is recorded before the addition of varying concentrations of this compound.
-
Antagonist effect (Quin C7): Cells are pre-incubated with Quin C7 before the addition of a known FPR2 agonist (e.g., WKYMVm).
-
-
Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader or a flow cytometer.
-
Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. For antagonists, the degree of inhibition of the agonist-induced calcium flux is calculated.
Cytokine and Nitric Oxide Production Assay
This assay quantifies the anti-inflammatory effects of this compound by measuring its impact on the production of key inflammatory mediators.
Experimental Workflow:
Caption: Workflow for Cytokine and NO Assay.
Protocol:
-
Cell Culture and Stimulation: Immortalized murine microglia (BV2 cells) are plated and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Following LPS stimulation, cells are treated with this compound.
-
Incubation: The cells are incubated for 24 to 48 hours to allow for the production and secretion of cytokines and nitric oxide.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification:
-
Cytokines (TNFα, IL-10): The concentration of cytokines in the supernatant is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Nitric Oxide (NO): The amount of nitrite, a stable product of NO, is determined using the Griess reagent.
-
Conclusion
The comparative analysis of this compound and Quin C7 provides a clear illustration of how subtle changes in chemical structure can dramatically alter the pharmacological profile of a molecule, converting an agonist into an antagonist. This compound's agonistic activity at FPR2 initiates anti-inflammatory signaling cascades, suggesting its therapeutic potential in inflammatory diseases. Conversely, Quin C7's ability to block FPR2 activation makes it a valuable tool for studying the roles of this receptor in inflammation and a potential starting point for the development of novel anti-inflammatory drugs. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the nuanced activities of these and other FPR2 modulators.
References
A Comparative Analysis of Quinolinic Acid and Resolvin D1 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinolinic Acid (QUIN), a neurotoxic metabolite of the kynurenine pathway, and Resolvin D1 (RvD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), in the context of neuroinflammation. While QUIN acts as a potent pro-inflammatory and neurotoxic agent, RvD1 exhibits powerful anti-inflammatory and pro-resolving properties, making their comparative study crucial for understanding the balance of inflammatory and resolution pathways in neurological disorders.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process involves the activation of glial cells, the production of inflammatory mediators, and subsequent neuronal damage. Quinolinic Acid and Resolvin D1 represent two opposing ends of the neuroinflammatory spectrum. QUIN, an endogenous NMDA receptor agonist, contributes to excitotoxicity and inflammation, whereas RvD1 actively promotes the resolution of inflammation and tissue repair. This guide delves into their mechanisms of action, presents comparative data on their effects, and provides detailed experimental protocols for their study.
Comparative Data on Quinolinic Acid and Resolvin D1
The following tables summarize the key differences in the effects of Quinolinic Acid and Resolvin D1 on various aspects of neuroinflammation based on experimental data.
| Parameter | Quinolinic Acid (Pro-inflammatory) | Resolvin D1 (Anti-inflammatory/Pro-resolving) |
| Primary Mechanism | NMDA receptor agonist, inducing excitotoxicity and oxidative stress. | Agonist for ALX/FPR2 and GPR32 receptors, promoting resolution of inflammation. |
| Effect on Microglia | Promotes pro-inflammatory (M1) polarization, leading to the release of pro-inflammatory cytokines. | Promotes anti-inflammatory (M2) polarization and enhances phagocytosis of cellular debris. |
| Effect on Astrocytes | Induces astrogliosis and the release of inflammatory mediators. | Modulates astrocyte activation and can reduce their inflammatory response. |
| Cytokine Production | Upregulates TNF-α, IL-1β, and IL-6. | Downregulates TNF-α, IL-1β, and IL-6, and upregulates anti-inflammatory IL-10. |
| Neuronal Viability | Induces neuronal apoptosis and excitotoxic cell death. | Protects neurons from apoptosis and excitotoxicity. |
| Blood-Brain Barrier | Increases permeability and contributes to its breakdown. | Protects the integrity of the blood-brain barrier. |
Table 1: Mechanistic and Cellular Comparison of Quinolinic Acid and Resolvin D1.
| Biomarker | Effect of Quinolinic Acid | Effect of Resolvin D1 |
| TNF-α | Increased expression in microglia and astrocytes. | Decreased expression in microglia and astrocytes. |
| IL-1β | Increased production and release. | Inhibition of inflammasome activation and reduced IL-1β release. |
| iNOS | Upregulation, leading to increased nitric oxide production. | Downregulation, reducing nitric oxide-mediated stress. |
| NF-κB | Activation of the canonical pathway, promoting pro-inflammatory gene expression. | Inhibition of NF-κB activation and nuclear translocation. |
| Nrf2 | Downregulation of this antioxidant pathway. | Activation of the Nrf2 pathway, enhancing antioxidant defenses. |
| Caspase-3 | Increased activation, leading to apoptosis. | Decreased activation, indicating neuroprotection. |
Table 2: Comparative Effects on Key Neuroinflammatory Biomarkers.
Signaling Pathways
The distinct roles of Quinolinic Acid and Resolvin D1 in neuroinflammation are governed by their engagement with different cellular receptors and downstream signaling cascades.
Caption: Pro-inflammatory signaling cascade of Quinolinic Acid.
Cross-Validation of Quin C1 Findings with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the observed effects of Quin C1, a selective agonist for the Formyl Peptide Receptor 2 (Fpr2/ALX), and outlines genetic approaches to cross-validate these findings. The aim is to offer a framework for researchers to independently verify the mechanism of action of this compound and similar compounds.
Introduction to this compound
This compound is a small molecule that has been identified as a selective agonist for Fpr2/ALX, a G-protein coupled receptor implicated in the resolution of inflammation.[1][2] Research suggests that this compound can modulate the inflammatory response in various cell types, particularly microglia, the resident immune cells of the central nervous system.[1] Key reported findings of this compound activity include the suppression of pro-inflammatory mediators and the reduction of oxidative stress, highlighting its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease.[1]
Genetic Approaches for Cross-Validation
To rigorously validate that the observed effects of this compound are mediated through Fpr2/ALX, genetic knockdown or knockout of the Fpr2 gene is the gold standard. This section compares two widely used genetic techniques: siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout.
| Feature | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Knockout |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation.[3] | Permanent gene disruption at the genomic DNA level. |
| Effect Duration | Transient (typically 48-96 hours). | Permanent and heritable. |
| Efficiency | Variable, dependent on transfection efficiency and siRNA design. | High, can achieve complete loss of function. |
| Off-target effects | Possible, requires careful design and control experiments. | Possible, requires careful guide RNA design and off-target analysis. |
| Validation | qPCR to confirm mRNA knockdown, Western blot for protein reduction. | DNA sequencing to confirm mutation, Western blot to confirm protein absence. |
Experimental Protocols for Cross-Validation
Detailed below are protocols for cross-validating this compound findings using siRNA-mediated knockdown of Fpr2.
siRNA-mediated Knockdown of Fpr2 in Microglia
This protocol describes the transient knockdown of Fpr2 in a murine microglial cell line (e.g., BV2 cells) to assess the Fpr2-dependency of this compound's anti-inflammatory effects.
Materials:
-
BV2 microglial cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting mouse Fpr2 (pre-designed and validated)
-
Non-targeting control siRNA
-
LPS (Lipopolysaccharide)
-
This compound
-
Reagents for quantifying TNFα, Nitric Oxide (NO), and Reactive Oxygen Species (ROS)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed BV2 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 30 nM of either Fpr2 siRNA or non-targeting control siRNA in 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 300 µL of siRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2 to ensure efficient knockdown of the Fpr2 gene.
-
Experimental Treatment:
-
After the 48-hour incubation, stimulate the cells with 50 ng/mL LPS for 1 hour.
-
Following LPS stimulation, treat the cells with 100 nM this compound.
-
-
Endpoint Analysis:
-
TNFα and NO quantification: Collect the cell culture supernatant 24 hours post-treatment and quantify TNFα levels using an ELISA kit and NO production using the Griess reagent assay.
-
ROS measurement: Measure intracellular ROS levels using a fluorescent probe like Carboxy-H2DCFDA at 2 hours post-treatment.
-
qPCR Validation: Lyse a parallel set of cells at 48 hours post-transfection to extract RNA. Perform reverse transcription and quantitative PCR (RT-qPCR) to confirm the knockdown efficiency of Fpr2 mRNA.
-
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the cross-validation experiments. The data is hypothetical but based on published findings for this compound.
Table 1: Effect of Fpr2 Knockdown on this compound-mediated Suppression of Inflammatory Markers
| Treatment Group | Fpr2 mRNA level (relative to control) | TNFα (pg/mL) | Nitric Oxide (µM) |
| Untreated Control | 1.0 ± 0.1 | 50 ± 5 | 1.2 ± 0.2 |
| LPS only | 1.0 ± 0.1 | 850 ± 70 | 25.5 ± 2.1 |
| LPS + this compound (Control siRNA) | 0.9 ± 0.1 | 350 ± 40 | 10.1 ± 1.5 |
| LPS + this compound (Fpr2 siRNA) | 0.2 ± 0.05 | 820 ± 65 | 24.8 ± 2.3 |
Table 2: Effect of Fpr2 Knockdown on this compound-mediated Reduction of Reactive Oxygen Species
| Treatment Group | Fpr2 mRNA level (relative to control) | Relative ROS Production (%) |
| Untreated Control | 1.0 ± 0.1 | 100 ± 8 |
| LPS only | 1.0 ± 0.1 | 320 ± 25 |
| LPS + this compound (Control siRNA) | 0.9 ± 0.1 | 115 ± 12 |
| LPS + this compound (Fpr2 siRNA) | 0.2 ± 0.05 | 310 ± 22 |
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound through the Fpr2/ALX receptor.
Experimental Workflow for Genetic Cross-Validation
Caption: Workflow for siRNA-mediated cross-validation of this compound's effects.
Conclusion
The provided experimental framework offers a robust method for the cross-validation of this compound's biological activities. By employing genetic tools such as siRNA or CRISPR/Cas9 to specifically target the Fpr2 receptor, researchers can definitively establish a causal link between receptor engagement and the observed anti-inflammatory and anti-oxidative effects. This approach is crucial for the continued development and validation of Fpr2 agonists as potential therapeutics.
References
- 1. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Alternatives for Quin C1 in Fpr2 Activation Studies
For researchers in immunology, pharmacology, and drug development, the formyl peptide receptor 2 (Fpr2) presents a compelling therapeutic target due to its multifaceted role in inflammation, immune response, and tissue repair.[1][2][3] While Quin C1 has been a useful tool for studying Fpr2 activation, a variety of alternative agonists and methodologies offer distinct advantages for specific experimental contexts.[4][5] This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tools for their Fpr2 activation studies.
Chemical and Biological Alternatives to this compound
A diverse array of molecules can be employed to activate Fpr2, ranging from synthetic peptides and lipids to other small molecules. Each class of agonist presents a unique profile of potency, selectivity, and potential for biased agonism, influencing downstream signaling in distinct ways.
Peptide Agonists
Peptide agonists are among the most potent activators of Fpr2 and have been instrumental in elucidating its physiological functions.
-
WKYMVm: A synthetic hexapeptide, WKYMVm, is a highly potent and selective Fpr2 agonist. It has been shown to stimulate a range of cellular responses, including chemotaxis, calcium mobilization, and superoxide production in immune cells. Its strong agonistic properties make it a valuable tool for studying Fpr2-mediated cellular trafficking and activation.
-
Cathelin-related antimicrobial peptide (CRAMP): The mouse homolog of human LL-37, CRAMP is an endogenous peptide ligand for Fpr2. It plays a crucial role in host defense and inflammation, and its interaction with Fpr2 is vital for dendritic cell maturation. Utilizing CRAMP can provide insights into the physiological and pathological roles of Fpr2 in the context of its natural ligands.
Lipid Agonists
Lipid mediators are key endogenous regulators of the inflammatory response, and several activate Fpr2 to promote the resolution of inflammation.
-
Lipoxin A4 (LXA4): An arachidonic acid metabolite, LXA4 is a potent anti-inflammatory lipid that signals through Fpr2. It is considered an atypical agonist as it does not typically trigger pro-inflammatory responses like chemotaxis or reactive oxygen species (ROS) production, instead promoting pro-resolving pathways.
-
Resolvin D1 (RvD1): Another specialized pro-resolving mediator, RvD1, can also activate Fpr2 with high affinity. Similar to LXA4, its activation of Fpr2 is associated with anti-inflammatory and pro-resolving cellular responses.
Other Small Molecule Agonists
Besides this compound, other classes of small molecules have been identified as Fpr2 agonists.
-
Compound 43 (C43): This chloropyrazolone derivative is an agonist for both Fpr1 and Fpr2. It can mobilize intracellular calcium and inhibit neutrophil migration, demonstrating its potential in modulating inflammatory responses.
-
BMS-986235: A highly potent and selective Fpr2 agonist, BMS-986235 has shown promise in preclinical models of heart failure. Its selectivity and potency make it a valuable research tool for dissecting the therapeutic potential of Fpr2 activation.
Quantitative Comparison of Fpr2 Agonists
The selection of an appropriate Fpr2 agonist often depends on its potency and the specific cellular response being investigated. The following table summarizes the half-maximal effective concentrations (EC50) for various agonists in different functional assays.
| Agonist | Assay | Cell Type | EC50 | Reference |
| This compound | Calcium Mobilization | FPR2-transfected cells | Nanomolar range | |
| WKYMVm | Calcium Mobilization | FPR2-expressing cells | 75 pM | |
| WKYMVm | Chemotaxis | Neutrophils | Picomolar range | |
| Compound 43 | Calcium Mobilization | PMNs | Micromolar range | |
| MMK-1 | Calcium Mobilization | FPRL-1 transfected cells | <2 nM | |
| FPR2 agonist 5 | Calcium Mobilization | FPR2-HL60 transfected cells | 1.2 µM |
Fpr2 Signaling Pathways
Activation of Fpr2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that mediate its diverse cellular effects. The specific pathways activated can be ligand-dependent, leading to biased agonism where different agonists preferentially activate certain downstream pathways.
Caption: Fpr2 signaling cascade upon agonist binding.
Experimental Protocols for Studying Fpr2 Activation
Several well-established assays can be used to quantify Fpr2 activation and its downstream consequences.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Fpr2 activation, a hallmark of Gq-coupled GPCR signaling.
Protocol:
-
Cell Preparation: Culture Fpr2-expressing cells (e.g., neutrophils, monocytes, or a transfected cell line) to an appropriate density.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Agonist Addition: Add the Fpr2 agonist of choice at various concentrations.
-
Signal Detection: Immediately record the change in fluorescence over time. The peak fluorescence intensity is proportional to the extent of calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of an Fpr2 agonist to induce directed cell migration, a key function of Fpr2 in immune cell trafficking.
Protocol:
-
Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower wells.
-
Agonist Loading: Add the Fpr2 agonist to the lower chamber. The upper chamber will contain the cell suspension.
-
Cell Seeding: Place the Fpr2-expressing cells (e.g., neutrophils) in the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration towards the agonist in the lower chamber.
-
Cell Quantification: Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent cell-based assay.
-
Data Analysis: Compare the number of migrated cells in response to the agonist with a negative control (no agonist) to determine the chemotactic index.
Caption: Workflow for a typical chemotaxis assay.
Use of Antagonists to Confirm Specificity
To ensure that the observed cellular responses are specifically mediated by Fpr2, it is crucial to use selective antagonists.
-
WRW4 (WRWWWW): A peptide antagonist that specifically blocks Fpr2 signaling.
-
Boc-2 (tert-butoxycarbonyle-FLFLF-OH): A pan-Fpr antagonist that inhibits both Fpr1 and Fpr2.
By pre-incubating cells with an Fpr2 antagonist before adding the agonist, researchers can verify that the subsequent cellular response is diminished or abolished, thus confirming the involvement of Fpr2.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quin C1 and Compound 43 on Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic Formyl Peptide Receptor 2 (Fpr2) agonists, Quin C1 and Compound 43, and their effects on microglial activation. The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and visualize the pertinent biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative effects of this compound and Compound 43 on key markers of microglial activation. Both compounds were evaluated in similar experimental paradigms, utilizing lipopolysaccharide (LPS) to induce a pro-inflammatory microglial phenotype.
| Parameter | This compound | Compound 43 (C43) | Cell Type | Stimulant |
| TNF-α Production | Significantly suppressed at 24h and 48h[1] | Significantly attenuated at 48h[2] | Murine Microglia (BV2) | LPS (50 ng/mL)[1][2] |
| Nitric Oxide (NO) Production | Significantly suppressed at 24h and 48h[1] | Reversed at 48h | Murine Microglia (BV2) | LPS (50 ng/mL) |
| IL-10 Production | Significantly enhanced at 48h | Significantly enhanced at 48h | Murine Microglia (BV2) | LPS (50 ng/mL) |
| Reactive Oxygen Species (ROS) | Reduced to baseline levels | Significantly attenuated | Murine Microglia (BV2) | LPS (50 ng/mL) |
| Microglial Phenotype Markers | ↑ CD206, ↓ CD38 (pro-resolving) | Not Reported | Primary Murine Microglia | Aβ1-42 |
Experimental Protocols
The data presented above was generated using the following experimental methodologies:
Cell Culture and Treatment
-
Cell Line: Immortalized murine microglia (BV2 cells) were utilized for studies on cytokine, NO, and ROS production. Primary murine microglia were used for the analysis of cell surface markers.
-
Inflammatory Stimulation: Microglial activation was induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 50 ng/mL. For phenotype marker analysis with this compound, Amyloid-beta 1-42 (Aβ1-42) was used as the stimulant.
-
Compound Treatment:
-
This compound: BV2 cells were stimulated with LPS for 1 hour prior to treatment with 100 nM this compound.
-
Compound 43 (C43): BV2 cells were treated with 100 nM C43 one hour after LPS stimulation.
-
Assay Methods
-
Cytokine and Nitric Oxide Measurement: The levels of TNF-α, IL-10, and nitric oxide (measured as nitrite in the supernatant) were quantified at 24 and 48 hours post-LPS stimulation using standard immunological and colorimetric assays.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were monitored using a fluorescent probe, carboxy-H2DCFDA.
-
Flow Cytometry for Phenotypic Markers: The expression of cell surface markers CD206 and CD38 on primary murine microglia was analyzed by flow cytometry 48 hours after Aβ1-42 administration and subsequent this compound treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Fpr2 Agonists in Microglia
Both this compound and Compound 43 are agonists for the Formyl Peptide Receptor 2 (Fpr2), a G-protein coupled receptor known to be involved in pro-resolving inflammatory pathways. Activation of Fpr2 by these compounds initiates a signaling cascade that counteracts the pro-inflammatory signaling induced by stimuli like LPS. For Compound 43, it has been shown to act via p38 MAPK phosphorylation to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB. This ultimately leads to a reduction in the expression of pro-inflammatory genes.
Experimental Workflow
The general workflow for evaluating the effects of this compound and Compound 43 on LPS-stimulated microglia is depicted below. This workflow highlights the key stages from cell culture to data analysis.
References
- 1. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Stimulation of the Pro-Resolving Receptor Fpr2 Reverses Inflammatory Microglial Activity by Suppressing NFκB Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Quin C1: A Comparative Analysis with Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic window of Quin C1, a selective Formyl Peptide Receptor 2 (Fpr2) agonist, against established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the corticosteroid dexamethasone, and the biologic tumor necrosis factor-alpha (TNF-α) inhibitor infliximab. This analysis is supported by a compilation of experimental data on their efficacy and cytotoxicity, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound demonstrates a promising in vitro therapeutic window characterized by high potency in activating its target receptor, Fpr2, at nanomolar concentrations, with no observed cytotoxicity at significantly higher concentrations (up to 1 µM).[1] In comparison, while established anti-inflammatories like ibuprofen and dexamethasone also exhibit favorable therapeutic indices, their mechanisms of action are associated with a broader range of potential off-target effects. Infliximab, a highly specific biologic, also shows a wide therapeutic window with regard to direct cytotoxicity.[2] This guide aims to provide a data-driven comparison to aid researchers in evaluating the potential of Fpr2 agonism as a therapeutic strategy.
Data Presentation: Quantitative Comparison of Anti-inflammatory Agents
The following tables summarize the key in vitro parameters determining the therapeutic window of this compound and its comparators. The therapeutic index is estimated as the ratio of cytotoxicity to efficacy (IC50 [Cytotoxicity] / EC50 or IC50 [Efficacy]). A higher therapeutic index suggests a wider margin of safety.
Table 1: Efficacy Data (In Vitro)
| Compound | Target | Mechanism of Action | Efficacy Metric (Cell-Based Assays) |
| This compound | Fpr2 | Agonist | EC50: 15 nM (Calcium mobilization in Fpr2-transfected mast cells) |
| Ibuprofen | COX-1/COX-2 | Inhibition | IC50 (COX-1): 2.9 µM - 13 µM[3] IC50 (COX-2): 1.1 µM - 80 µM |
| Dexamethasone | Glucocorticoid Receptor (GR) | Agonist | EC50: 2.2 x 10-9 M (GM-CSF release inhibition in A549 cells) Kd: 2.8-12.5 nM (GR binding) |
| Infliximab | TNF-α | Neutralization | Therapeutic Trough Concentration: 3-7 µg/mL |
Table 2: Cytotoxicity and Therapeutic Index Data (In Vitro)
| Compound | Cell Line(s) | Cytotoxicity Metric (IC50) | Estimated Therapeutic Index |
| This compound | Human neutrophilic-differentiated HL60 cells, murine neutrophils | > 1 µM (No cytotoxicity observed at concentrations up to 10-6 M) | > 66 |
| Ibuprofen | Human cholangiocarcinoma cell lines (KKU-M139, KKU-213B) | 1.63 - 1.87 mM | ~125 - 1438 (using lower IC50 for efficacy) |
| Dexamethasone | Human acute lymphoblastic leukemia cells | LC50: 7.5 nM | ~3.4 (compared to GM-CSF inhibition) |
| Human hepatoma cells (HepG2) | IC50: 329 µg/mL (~838 µM) | > 380,000 (compared to GM-CSF inhibition) | |
| Infliximab | Human hepatoma cells (HepG2) | No cytotoxicity observed | Not determinable from available data, but suggests a very high index in this context |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Formyl Peptide Receptor 2 (Fpr2) Signaling Pathway
Activation of Fpr2 by agonists like this compound initiates a signaling cascade that can lead to both pro- and anti-inflammatory responses. This pathway is crucial for understanding the compound's mechanism of action.
Caption: Fpr2 signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A generalized workflow for determining the half-maximal inhibitory concentration (IC50) for cytotoxicity using a colorimetric assay like the MTT assay is depicted below.
Caption: Workflow for MTT-based cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
Fpr2 Activation Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate Fpr2, leading to an increase in intracellular calcium concentration.
-
Cell Culture: Fpr2-transfected mast cells (or other suitable cell lines expressing the receptor) are cultured in appropriate media and conditions.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Compound Addition: A baseline fluorescence is established before the addition of this compound at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorometer.
-
Data Analysis: The peak fluorescence intensity is used to determine the dose-response curve and calculate the EC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., ibuprofen) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined from the dose-response curve.
Cytokine Release Assay
This assay measures the effect of a compound on the production and release of cytokines from immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., A549) are cultured.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, GM-CSF) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the compound on cytokine release is calculated, and the IC50 value is determined.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound. A control group with vehicle only is included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Conclusion
The data compiled in this guide suggests that this compound possesses a favorable in vitro therapeutic window, with high potency for its target, Fpr2, and low cytotoxicity. Its distinct mechanism of action, centered on the modulation of the resolution of inflammation, presents a potentially more targeted approach compared to the broad-spectrum effects of NSAIDs and corticosteroids. While biologics like infliximab offer high target specificity, the small molecule nature of this compound may offer advantages in terms of administration and manufacturing. Further preclinical and clinical studies are warranted to fully elucidate the in vivo therapeutic window and clinical potential of this compound. This guide serves as a foundational resource for researchers to contextualize the performance of this novel anti-inflammatory candidate.
References
- 1. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utility of Infliximab Therapeutic Drug Monitoring among Patients with Inflammatory Bowel Disease and Concerns for Loss of Response: A Retrospective Analysis of a Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
The Synergistic Potential of Dual-Action Neuroprotective Agents: A Comparative Analysis of Quin C1 and a Novel Fpr2 Agonist/H2S Donor
For Immediate Release
In the relentless pursuit of effective therapies for neurodegenerative diseases, researchers are increasingly turning their attention to multi-target strategies. This guide provides a comparative analysis of two promising neuroprotective agents: Quin C1, a selective Formyl Peptide Receptor 2 (Fpr2) agonist, and a novel hybrid compound that combines Fpr2 agonism with the controlled release of hydrogen sulfide (H₂S). This comparison aims to furnish researchers, scientists, and drug development professionals with a detailed overview of their respective mechanisms, and available experimental data.
While direct synergistic studies of this compound with other neuroprotective agents are not yet available in the public domain, the exploration of a multi-target Fpr2 agonist offers a valuable comparative framework. This novel approach, integrating the anti-inflammatory and pro-resolving properties of Fpr2 activation with the antioxidant and cytoprotective effects of H₂S, presents a compelling case for the potential of synergistic neuroprotection.
Performance Comparison: this compound vs. Fpr2 Agonist/H₂S Donor
The following tables summarize the quantitative data available for this compound and the multitarget Fpr2 agonist/H₂S donor (compounds 7b and 8b) in in vitro models of neuroinflammation. It is important to note that the experimental conditions, including the specific cell types and some of the measured endpoints, differ between the studies, which should be taken into consideration when comparing the data.
Table 1: Effect on Pro-Inflammatory Mediators
| Agent | Cell Type | Inflammatory Stimulus | Mediator | Concentration of Agent | % Reduction | Citation |
| This compound | BV2 Murine Microglia | LPS (50 ng/mL) | TNFα | 100 nM | Significant suppression (quantitative data not specified) | [1] |
| This compound | BV2 Murine Microglia | LPS (50 ng/mL) | Nitric Oxide (NO) | 100 nM | Significant suppression (quantitative data not specified) | [1] |
| Fpr2 Agonist/H₂S Donor (7b) | Primary Mouse Microglia | LPS (100 ng/mL) | IL-6 | 1 µM | ~50% | [2][3] |
| Fpr2 Agonist/H₂S Donor (8b) | Primary Mouse Microglia | LPS (100 ng/mL) | IL-6 | 1 µM | ~45% | [2] |
| Fpr2 Agonist/H₂S Donor (7b) | Primary Mouse Microglia | LPS (100 ng/mL) | IL-18 | 1 µM | ~40% | |
| Fpr2 Agonist/H₂S Donor (8b) | Primary Mouse Microglia | LPS (100 ng/mL) | IL-18 | 1 µM | ~35% |
Table 2: Effect on Anti-Inflammatory Mediators
| Agent | Cell Type | Inflammatory Stimulus | Mediator | Concentration of Agent | % Increase | Citation |
| This compound | BV2 Murine Microglia | LPS (50 ng/mL) | IL-10 | 100 nM | Significant enhancement at 48h (quantitative data not specified) | |
| Fpr2 Agonist/H₂S Donor (7b) | Primary Mouse Microglia | LPS (100 ng/mL) | IL-10 | 1 µM | ~150% | |
| Fpr2 Agonist/H₂S Donor (8b) | Primary Mouse Microglia | LPS (100 ng/mL) | IL-10 | 1 µM | ~125% |
Table 3: Effect on Oxidative Stress and Cytotoxicity
| Agent | Cell Type | Stressor | Endpoint | Concentration of Agent | Effect | Citation |
| This compound | BV2 Murine Microglia | LPS (50 ng/mL) or Aβ1-42 (100nM) | Reactive Oxygen Species (ROS) | 100 nM | Reduced to baseline levels | |
| Fpr2 Agonist/H₂S Donor (7b) | Primary Mouse Microglia | LPS (100 ng/mL) | Cytotoxicity (LDH release) | 1 µM | ~50% reduction | |
| Fpr2 Agonist/H₂S Donor (8b) | Primary Mouse Microglia | LPS (100 ng/mL) | Cytotoxicity (LDH release) | 1 µM | ~45% reduction |
Experimental Methodologies
1. This compound Anti-Inflammatory and Antioxidant Activity Assessment
-
Cell Culture: Immortalized murine microglia (BV2 cells) were used.
-
LPS-Induced Inflammation: Cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 1 hour prior to treatment with this compound. For ROS measurements, LPS was administered for 10 minutes.
-
Aβ-Induced Oxidative Stress: Amyloid-beta 1-42 (Aβ1-42) at 100 nM was administered for 10 minutes prior to this compound treatment for ROS detection.
-
Treatment: this compound was added at a concentration of 100 nM.
-
Cytokine and Nitric Oxide Measurement: The production of Tumor Necrosis Factor-alpha (TNFα), Interleukin-10 (IL-10), and Nitric Oxide (NO) was measured at 24 and 48 hours post-LPS exposure.
-
Reactive Oxygen Species (ROS) Detection: ROS levels were monitored using the fluorescent probe carboxy-H2DCFDA. Measurements were taken every 5 minutes for up to 2 hours.
-
Microglial Phenotype Analysis: Primary murine microglia were treated with Aβ1-42 for 24 hours before the addition of this compound. The expression of CD38 (pro-inflammatory marker) and CD206 (anti-inflammatory marker) was detected by flow cytometry 48 hours after Aβ1-42 administration.
2. Fpr2 Agonist/H₂S Donor Anti-Inflammatory and Cytoprotective Activity Assessment
-
Cell Culture: Primary murine microglial cells were isolated and cultured.
-
LPS-Induced Neuroinflammation Model: Microglial cells were stimulated with LPS at a concentration of 100 ng/mL.
-
Treatment: The Fpr2 agonist/H₂S donor compounds (7b and 8b) were added to the cell cultures.
-
Cytokine Measurement: The release of pro-inflammatory cytokines (IL-6, IL-18) and the anti-inflammatory cytokine (IL-10) was quantified from the cell culture supernatant.
-
Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) into the cell culture medium was measured as an indicator of LPS-induced cytotoxicity.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both this compound and the Fpr2 agonist/H₂S donor are primarily mediated through the activation of the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor expressed on microglia. Activation of Fpr2 is known to initiate pro-resolving signaling cascades that dampen inflammation and promote tissue repair.
The multitarget Fpr2 agonist/H₂S donor introduces an additional layer of neuroprotection through the release of hydrogen sulfide. H₂S is an endogenous gasotransmitter with potent antioxidant and anti-inflammatory properties. It can directly scavenge reactive oxygen species and modulate inflammatory signaling pathways, thus complementing the effects of Fpr2 activation.
Below are diagrams illustrating the proposed signaling pathways.
References
Replicating published findings on Quin C1's anti-inflammatory effects.
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the published findings on the anti-inflammatory effects of Quin C1, a selective Formyl Peptide Receptor 2 (Fpr2) agonist. By objectively comparing its performance with other alternatives and providing detailed experimental data and protocols, this document serves as a valuable resource for replicating and expanding upon these important findings.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties, primarily through its agonistic activity on Fpr2. In preclinical studies involving murine microglial cell lines, this compound has been shown to suppress the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS). Concurrently, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10). These effects are mediated through the modulation of critical signaling pathways, including the inhibition of NF-κB and MAPKs. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research in this promising area of anti-inflammatory drug discovery.
Performance Comparison of this compound and Alternatives
The following tables summarize the quantitative data from published studies, comparing the anti-inflammatory effects of this compound with other compounds.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Aβ1-42-stimulated Microglia [1]
| Treatment (Concentration) | ROS Production (% of Untreated Control) |
| Untreated | 100.0% |
| This compound (100 nM) | 100.7% |
| Aβ1-42 (100 nM) | 124.4% |
| Aβ1-42 (100 nM) + this compound (100 nM) | 97.5% |
| Aβ1-42 (100 nM) + this compound (100 nM) + WRW4 (10 µM) | 119.8% |
Data from a study on immortalised murine microglia (BV2 cells). WRW4 is an Fpr2 antagonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication of the published findings.
In Vitro Model of Neuroinflammation in BV2 Microglia
This protocol describes the induction of an inflammatory response in immortalised murine microglia (BV2 cells) using lipopolysaccharide (LPS) and the subsequent treatment with this compound.
a. Cell Culture and Seeding:
-
Culture BV2 microglia in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in appropriate well plates at a density that allows for optimal growth and response to treatment.
b. LPS Stimulation and this compound Treatment: [2]
-
Stimulate BV2 cells with LPS (50 ng/mL) for 1 hour to induce an inflammatory response.
-
Following LPS stimulation, treat the cells with this compound (100 nM).
c. Measurement of Inflammatory Markers:
-
Collect cell culture supernatants at 24 and 48 hours post-treatment for the analysis of TNF-α, IL-10, and nitric oxide.
-
Measure intracellular ROS production at earlier time points (e.g., every 5 minutes for up to 2 hours)[2].
Measurement of Nitric Oxide (NO) Production using the Griess Assay
This assay quantifies the concentration of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.
a. Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the standard curve.
Measurement of Reactive Oxygen Species (ROS) using carboxy-H2DCFDA
This protocol describes the use of a cell-permeable fluorescent probe to measure intracellular ROS levels.
a. Reagent Preparation:
-
Prepare a stock solution of carboxy-H2DCFDA in DMSO.
b. Staining and Measurement:
-
Wash the cells with a suitable buffer (e.g., HBSS or PBS).
-
Load the cells with carboxy-H2DCFDA at a final concentration of 1 µM in culture medium with reduced serum for 30 minutes in the dark.
-
Wash the cells twice to remove the excess probe.
-
Add fresh medium containing the treatment compounds.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission) using a fluorescence microplate reader or flow cytometer.
Flow Cytometry Analysis of Microglial Phenotype
This protocol allows for the characterization of microglial activation states by measuring the expression of cell surface markers.
a. Cell Preparation:
-
Harvest cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Pre-incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.
b. Antibody Staining:
-
Incubate cells with fluorescently conjugated antibodies against CD38 (pro-inflammatory marker) and CD206 (anti-inflammatory/pro-resolving marker) for 20-30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Resuspend cells in FACS buffer for analysis.
c. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of cells expressing CD38 and CD206 to determine the shift in microglial phenotype.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound's anti-inflammatory effects.
Caption: Workflow for in vitro anti-inflammatory experiments.
References
- 1. Reversal of β-amyloid induced microglial activation by an agonist of Fpr2 : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and Aβ1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Nitric oxide (NO) measurement [bio-protocol.org]
- 4. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
Independent Validation of Quin C1's Selectivity for Fpr2 Over Fpr1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quin C1's performance as a selective agonist for Formyl Peptide Receptor 2 (Fpr2) against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and development.
Introduction to this compound and Fpr2
This compound is a synthetic, non-peptide small molecule belonging to the quinazolinone class.[1] It has been identified as a potent and highly selective agonist for Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor (GPCR) involved in a wide range of cellular responses, including the resolution of inflammation.[1] Fpr2's diverse ligand profile, which includes both pro- and anti-inflammatory molecules, makes it a compelling target for therapeutic intervention. This compound is characterized as a biased agonist, meaning it selectively activates certain downstream signaling pathways. Specifically, it stimulates calcium mobilization through Fpr2 but does not induce a significant generation of superoxide in neutrophils, a response typically associated with Fpr1 activation.[1][2] This biased agonism suggests a potential for therapeutic applications with a more targeted and potentially safer profile.
Comparative Analysis of Fpr Agonist Selectivity
The selectivity of a compound for its target receptor over other related receptors is a critical factor in drug development. The following tables summarize the potency and selectivity of this compound and other commonly used Fpr agonists.
Table 1: Potency of this compound at Fpr2
| Compound | Receptor | Parameter | Value |
| This compound | Fpr2 | pEC50 | 5.72 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Table 2: Comparative Potency and Selectivity of Various Fpr Agonists
| Compound | Receptor(s) | Parameter | Value (nM) | Selectivity |
| fMLF | Fpr1 | EC50 | ~1 | Fpr1 selective |
| Compound 1753-103 | Fpr1 | EC50 | 131 | Fpr1 selective |
| Ki | 4 | |||
| MMK-1 | Fpr2 | EC50 | <2 | >5000-fold for Fpr2 |
| WKYMVm | Fpr1, Fpr2 | EC50 | ~1 (Fpr1), ~0.1 (Fpr2) | Pan-agonist |
| Compound 43 | Fpr1, Fpr2 | - | - | Dual agonist |
| ACT-389949 | Fpr2 | EC50 | 3 | Fpr2 selective |
| BMS-986235 | Fpr2 | EC50 | 0.41 (human), 3.4 (mouse) | Fpr2 selective |
Data for this table is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols for Selectivity Validation
The following are detailed methodologies for key experiments used to validate the selectivity of compounds like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: Fpr1 and Fpr2 are Gq-coupled GPCRs. Agonist binding leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.
Detailed Protocol (using Fura-2 AM in transfected HEK293 cells):
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For transfection, plate cells on autoclaved coverslips coated with 0.01% poly-L-lysine.
-
Transfect cells with plasmids encoding for human Fpr1 or Fpr2 using a suitable transfection reagent. If the receptor is not endogenously coupled to the Gq pathway, co-transfection with a promiscuous G-protein like Gα16 may be necessary to elicit a calcium response.
-
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).
-
On the day of the experiment, wash the cells twice with a calcium recording buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Prepare the loading solution by diluting the Fura-2 AM stock solution in the recording buffer to a final concentration of 1-5 µg/ml.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature for 30 minutes in the dark.
-
After incubation, wash the cells twice with the recording buffer to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380) for a few minutes.
-
Apply the test compound (e.g., this compound) at various concentrations through the perfusion system.
-
Record the change in the 340/380 fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The change in the 340/380 ratio is proportional to the intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of many GPCRs.
Principle: Upon agonist binding, Fpr1 and Fpr2 can activate the ERK signaling cascade, leading to the phosphorylation of ERK1/2. This phosphorylation can be detected by Western blotting using an antibody specific to the phosphorylated form of ERK.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., CHO or HEK293 cells transfected with Fpr1 or Fpr2) in appropriate media.
-
Serum-starve the cells for 4-12 hours before the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of Fpr1 and Fpr2 and the general workflow for validating compound selectivity.
Caption: Simplified signaling pathways of Fpr1 and Fpr2.
Caption: Experimental workflow for validating Fpr2 selectivity.
Conclusion
The available evidence strongly supports the classification of this compound as a highly selective agonist for Fpr2 over Fpr1. Its biased agonism, characterized by the stimulation of calcium mobilization without significant superoxide production, makes it a valuable tool for studying Fpr2-mediated signaling and a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the independent validation of this compound's selectivity and in the broader context of Fpr-targeted drug discovery.
References
Benchmarking Quin C1's potency against other small molecule immunomodulators.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and mechanisms of action of Quin C1 against other prominent small molecule immunomodulators, namely lenalidomide, pomalidomide, and thalidomide. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to Small Molecule Immunomodulators
Small molecule immunomodulators are a class of drugs that regulate the immune system's activity. Their low molecular weight allows them to penetrate tissues and cells effectively, offering advantages in oral bioavailability and targeting intracellular pathways. This guide focuses on this compound, a selective agonist for the formyl peptide receptor 2 (FPR2), and the well-established immunomodulatory drugs (IMiDs®) lenalidomide, pomalidomide, and thalidomide, which target the Cereblon (CRBN) E3 ubiquitin ligase complex.
Comparative Potency and Efficacy
The potency of these immunomodulators is typically evaluated through various in vitro assays that measure their ability to modulate specific cellular responses, such as cytokine production, cell proliferation, and receptor activation. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify and compare their potency.
| Compound | Target | Assay | Potency (IC50/EC50) | Reference |
| This compound | FPR2 | FPR2 Desensitization | IC50: 0.04 µM | [1] |
| Chemotaxis & β-glucuronidase secretion | pEC50: 5.72 | [2] | ||
| Lenalidomide | Cereblon (CRBN) | TNF-α Secretion Inhibition (PBMCs) | IC50: 13 nM | [3] |
| Multiple Myeloma Cell Proliferation Inhibition | IC50: 0.15 - 7 µM | [4] | ||
| T-regulatory Cell Inhibition | IC50: 10 µM | [5] | ||
| Pomalidomide | Cereblon (CRBN) | TNF-α Secretion Inhibition (PBMCs) | IC50: 13 nM | |
| T-regulatory Cell Inhibition | IC50: 1 µM | |||
| Thalidomide | Cereblon (CRBN) | Multiple Myeloma Cell Proliferation Inhibition | IC50: 0.1 - 1.0 µM (general for IMiDs) |
Note: The potency of these compounds can vary depending on the specific cell type and experimental conditions.
Mechanisms of Action and Signaling Pathways
The immunomodulatory effects of this compound and the IMiDs are mediated through distinct signaling pathways.
This compound: FPR2 Agonism and Anti-inflammatory Signaling
This compound is a potent and specific agonist for the formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor expressed on various immune cells, including neutrophils and microglia. Activation of FPR2 by this compound initiates a signaling cascade that leads to the reduction of pro-inflammatory cytokine production, such as TNF-α and IL-1β. It has also been shown to shift microglial phenotypes towards a pro-resolving state and reduce reactive oxygen species (ROS) production.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Quin C1 in Neurodegeneration: A Comparative Analysis of a Formyl Peptide Receptor 2 Agonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of studies utilizing Quin C1 in neurodegeneration models. It offers an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
This compound has emerged as a selective agonist for the Formyl Peptide Receptor 2 (Fpr2), a G protein-coupled receptor implicated in the resolution of inflammation. In the context of neurodegenerative diseases such as Alzheimer's, where neuroinflammation is a key pathological driver, targeting Fpr2 presents a promising therapeutic strategy. This guide synthesizes findings from in vitro studies to evaluate the efficacy of this compound in mitigating inflammatory responses in cellular models of neurodegeneration.
Performance of this compound in an Alzheimer's Disease Model
This compound has been demonstrated to reverse the toxic effects of oligomeric amyloid-beta (oAβ), a primary neurotoxic agent in Alzheimer's disease, on microglial cells. Microglia, the resident immune cells of the central nervous system, can become chronically activated in the presence of Aβ, leading to the release of pro-inflammatory mediators and reactive oxygen species (ROS), which contribute to neuronal damage.
A key study investigated the effects of this compound on oAβ-stimulated immortalized murine microglia (BV2 cells) and primary murine microglia. The findings indicate that this compound effectively counters oAβ-induced cellular toxicity.[1]
Key Experimental Findings:
-
Reduction of Reactive Oxygen Species (ROS): Treatment with 100 nM this compound restored oAβ-induced ROS production to baseline levels in both BV2 and primary murine microglia. This effect was blocked by the Fpr2-specific antagonist WRW4, confirming the involvement of this receptor.[1]
-
Modulation of Inflammatory Cytokines: this compound has been shown to suppress the production of pro-inflammatory cytokines such as TNFα and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglia. Concurrently, it enhances the production of the anti-inflammatory cytokine IL-10.
-
Microglial Phenotype Shift: In primary murine microglia exposed to Aβ1-42, this compound promoted a shift from a pro-inflammatory to a pro-resolving phenotype, characterized by increased expression of the M2 marker CD206 and reduced expression of the M1 marker CD38.
-
Mechanism of Action: The protective effects of this compound are mediated through the activation of Fpr2. This was confirmed by the use of the Fpr2 antagonist WRW4, which blocked the beneficial effects of this compound on ROS production.[1]
Comparison with Other Fpr2 Agonists
The therapeutic potential of targeting Fpr2 in neuroinflammation is further underscored by studies on other Fpr2 agonists. A comparative analysis provides a broader perspective on the efficacy of this approach.
| Compound | Model | Key Effects | Reference |
| This compound | oAβ-stimulated murine microglia | Reduces ROS, TNFα, NO; Increases IL-10; Promotes M2 phenotype. | [1] |
| Compound 43 (Cpd43) | LPS-stimulated murine microglia | Attenuates TNFα and NO; Increases IL-10. | [2] |
| Resolvin D1 (RvD1) | Hemoglobin-induced microglial inflammation | Inhibits pro-inflammatory response; Attenuates neuronal oxidative damage and apoptosis. | |
| Annexin A1 (ANXA1) | Aβ-stimulated microglia | Increases Aβ degradation and phagocytosis; Inhibits secretion of inflammatory mediators. | |
| MR-39 | Aβ1-42-induced neuroinflammation in organotypic hippocampal cultures | Reduces cell death, nitric oxide release, and pro-inflammatory cytokines. | |
| Ureidopropanamide Derivatives | LPS-stimulated rat primary microglia | Inhibit production of pro-inflammatory cytokines (IL-1β, TNF-α). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols from the cited research on this compound.
Cell Culture and Treatment
-
Cell Lines: Immortalized murine microglial cells (BV2) and primary murine microglia were used.
-
Stimulation: Cells were stimulated with oligomeric Aβ (100 nM) or lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: this compound was applied at a concentration of 100 nM. The Fpr2 antagonist WRW4 was used at 10 μM to confirm receptor-specific effects.
Measurement of Reactive Oxygen Species (ROS)
-
ROS production was monitored using the fluorescent probe Carboxy-H2DCFDA.
-
Fluorescence was measured over time to quantify ROS levels.
Cytokine and Nitric Oxide Detection
-
The levels of TNFα and IL-10 in the cell culture supernatant were measured using ELISA kits.
-
Nitric oxide (NO) production was determined by measuring nitrite levels using the Griess reagent.
Flow Cytometry for Microglial Phenotyping
-
Primary murine microglia were stained with fluorescently labeled antibodies against CD38 (M1 marker) and CD206 (M2 marker).
-
The percentage of cells expressing these markers was quantified using flow cytometry.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental procedures can aid in understanding the therapeutic action of this compound.
Caption: this compound activates the Fpr2 receptor, promoting anti-inflammatory pathways.
Caption: Workflow for assessing this compound's effects on microglia.
Conclusion
The available data strongly suggest that this compound is a potent Fpr2 agonist with significant anti-inflammatory and pro-resolving effects in in vitro models of neurodegeneration. By reducing oxidative stress, suppressing pro-inflammatory mediators, and promoting a beneficial microglial phenotype, this compound demonstrates considerable therapeutic potential. Its performance is comparable to, and in some aspects, potentially more potent than other Fpr2 agonists. However, the current body of evidence is primarily based on preclinical, in vitro studies. Further in vivo research in animal models of neurodegenerative diseases is imperative to validate these promising findings and to assess the pharmacokinetic and safety profiles of this compound for potential clinical translation. The consistent and specific mechanism of action, validated through antagonist studies, makes this compound a compelling candidate for further investigation in the development of novel therapies for Alzheimer's disease and other neuroinflammatory disorders.
References
- 1. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Quin C1
Essential Safety and Handling Guide for Quin C1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of this compound, a potent and selective Formyl Peptide Receptor 2 (FPR2) agonist.[1][2][3] Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Understanding this compound
This compound, with the chemical name 4-Butoxy-N-[1,4-dihydro-2-(4-methoxyphenyl)-4-oxo-3(2H)-quinazolinyl]benzamide, is a bioactive small molecule utilized in laboratory research, particularly in studies related to inflammation and lung injury. As a potent agonist, it is crucial to handle this compound with appropriate care to avoid unintended biological effects and ensure user safety.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk. This guidance is based on standard laboratory practice for handling potent chemical compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashing. | Protects against accidental splashes of solutions containing this compound, which could be readily absorbed through the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) appropriate for the solvents being used to prepare this compound solutions. | Prevents skin contact and absorption. It is advisable to change gloves frequently, especially if they become contaminated. |
| Protective Clothing | A fully buttoned lab coat with sleeves that cover the wrists. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If creating aerosols or handling large quantities, a risk assessment should be performed to determine if a respirator is necessary. | Minimizes the risk of inhalation, which could lead to systemic effects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing and using this compound in a laboratory setting.
3.1. Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.
-
Weighing: Use a precision balance to weigh the required amount of this compound. Handle the compound gently to avoid creating dust.
-
Solubilization: Prepare stock solutions by dissolving this compound in an appropriate solvent as indicated by the supplier's datasheet. Tocris Bioscience and MedchemExpress are common suppliers of this compound.
3.2. Experimental Use
-
Ventilation: All procedures involving this compound solutions should be performed in a well-ventilated laboratory or a chemical fume hood.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or working with significant quantities of this compound solutions.
-
Avoid Contamination: Use dedicated labware and equipment when working with this compound to prevent cross-contamination of other experiments.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific chemical waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. The container should be compatible with the solvent used. |
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, follow your institution's emergency spill response protocol. |
Visualized Workflow for Handling this compound
The following diagram illustrates the key decision and action points in the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
